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  • Product: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate
  • CAS: 111047-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate

Abstract Methyl N-p-toluenesulfonyl-L-2-phenylglycinate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl N-p-toluenesulfonyl-L-2-phenylglycinate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its structure combines the stereochemical integrity of the L-phenylglycine backbone with a tosyl-protected amine and a methyl-esterified carboxyl group, rendering it a versatile intermediate for further functionalization. This guide provides a comprehensive, scientifically grounded overview of a robust and reproducible two-step pathway for its synthesis, starting from commercially available L-phenylglycine. We delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and summarize the necessary analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

Introduction and Synthetic Strategy

The synthesis of optically pure amino acid derivatives is a cornerstone of modern medicinal chemistry. The target molecule, Methyl N-p-toluenesulfonyl-L-2-phenylglycinate, is a derivative of the non-proteinogenic amino acid L-phenylglycine. The introduction of the p-toluenesulfonyl (tosyl) group serves two primary functions: it acts as a robust protecting group for the amine, preventing its participation in undesired side reactions, and its steric bulk can influence the stereochemical outcome of subsequent reactions. The methyl ester modification facilitates solubility in organic solvents and activates the carboxyl group for transformations such as amide bond formation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step approach. The methyl ester can be disconnected via a Fischer esterification, leading back to N-p-toluenesulfonyl-L-2-phenylglycine. The tosyl group on the nitrogen can be disconnected through a nucleophilic substitution/acylation reaction, identifying L-phenylglycine and p-toluenesulfonyl chloride as the primary starting materials. This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials.

Overall Synthetic Pathway

The forward synthesis, therefore, involves two sequential transformations:

  • N-Tosylation: Protection of the amino group of L-phenylglycine using p-toluenesulfonyl chloride under basic conditions.

  • Esterification: Conversion of the carboxylic acid in the N-tosylated intermediate to a methyl ester using methanol under acidic catalysis.

This pathway is efficient and generally proceeds with high yields while preserving the critical stereochemistry at the α-carbon.

G Start L-Phenylglycine Intermediate N-p-toluenesulfonyl-L-2-phenylglycine Start->Intermediate Step 1: N-Tosylation Product Methyl N-p-toluenesulfonyl-L-2-phenylglycinate Intermediate->Product Step 2: Esterification Reagent1 p-Toluenesulfonyl Chloride (TsCl) NaOH (aq) Reagent2 Methanol (MeOH) H+ Catalyst (e.g., H₂SO₄)

Caption: High-level overview of the two-step synthesis pathway.

Experimental Procedures & Mechanistic Insights

This section provides detailed, step-by-step protocols for each stage of the synthesis. The quantities provided are illustrative for a laboratory scale and can be adjusted as needed.

Step 1: Synthesis of N-p-toluenesulfonyl-L-2-phenylglycine

This reaction proceeds via the well-established Schotten-Baumann conditions. The amino group of L-phenylglycine, acting as a nucleophile, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically sodium hydroxide, is crucial for two reasons: it deprotonates the amino group to enhance its nucleophilicity and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Table 1: Reagents for N-Tosylation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
L-Phenylglycine151.1610.0 g66.11.0
p-Toluenesulfonyl Chloride190.6513.9 g72.81.1
Sodium Hydroxide (NaOH)40.006.6 g165.32.5
Water (H₂O)18.02150 mL--
Conc. Hydrochloric Acid (HCl)36.46~15 mL--

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylglycine (10.0 g) and sodium hydroxide (6.6 g) in 100 mL of deionized water. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (13.9 g) in 50 mL of a suitable organic solvent like tetrahydrofuran (THF) or acetone. Add this solution dropwise to the cooled amino acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Workup - Filtration: If a precipitate (unreacted tosyl chloride) is present, filter the reaction mixture.

  • Workup - Acidification: Transfer the filtrate to a larger beaker and cool it again in an ice bath. Slowly acidify the solution to a pH of ~2 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate of the product will form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 85-95%.

Step 2: Synthesis of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate

The conversion of the N-tosylated amino acid to its methyl ester is most commonly achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the solvent and reagent effectively shifts the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An alternative mild and efficient method involves using trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the reaction.[1][2]

G A Reaction Setup: - Dissolve N-Tosyl-L-phenylglycine in Methanol - Add H₂SO₄ catalyst B Heating & Reflux (e.g., 65°C for 4-6 hours) A->B C Monitoring (TLC analysis) B->C C->B Incomplete D Solvent Removal (Rotary Evaporation) C->D Complete E Aqueous Workup: - Dissolve residue in Ethyl Acetate - Wash with sat. NaHCO₃, then brine D->E F Drying & Concentration: - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G Purification (Recrystallization from EtOAc/Hexane) F->G H Final Product G->H

Caption: Experimental workflow for the Fischer esterification step.

Table 2: Reagents for Fischer Esterification

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
N-Tosyl-L-phenylglycine305.3510.0 g32.71.0
Methanol (MeOH)32.04150 mL-Solvent/Excess
Conc. Sulfuric Acid (H₂SO₄)98.081.0 mL~18.40.56
Ethyl Acetate88.11200 mL--
Sat. NaHCO₃ (aq)-100 mL--
Brine-50 mL--

Protocol:

  • Reaction Setup: Suspend N-p-toluenesulfonyl-L-2-phenylglycine (10.0 g) in methanol (150 mL) in a 250 mL round-bottom flask with a stir bar.

  • Catalyst Addition: Cool the suspension in an ice bath. Carefully and slowly add concentrated sulfuric acid (1.0 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Continue heating for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the solution to cool to room temperature. Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which is often an off-white solid or a viscous oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a white crystalline solid. The expected yield is typically 90-98%.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized Methyl N-p-toluenesulfonyl-L-2-phenylglycinate.

Table 3: Typical Spectroscopic Data for the Final Product

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.7-7.2 (m, 9H, Ar-H), 5.5-5.6 (d, 1H, N-H), 5.1 (d, 1H, α-CH), 3.6 (s, 3H, O-CH₃), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 171 (C=O, ester), 144, 137, 135, 130, 128, 127 (Ar-C), 60 (α-CH), 53 (O-CH₃), 22 (Ar-CH₃)
FT-IR (KBr, cm⁻¹)ν: 3270 (N-H stretch), 1740 (C=O stretch, ester), 1330 & 1160 (S=O stretch, sulfonyl)
Melting Point Approx. 95-98 °C (Varies with purity)
Specific Rotation [α]DPositive value in a suitable solvent (e.g., CHCl₃), confirming retention of L-configuration.

Safety and Handling

  • p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a lab coat.

  • Sodium Hydroxide: Caustic. Avoid skin and eye contact.

  • Organic Solvents: Flammable and volatile. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate can be reliably achieved through a two-step sequence of N-tosylation followed by Fischer esterification. This guide outlines a robust and scalable protocol that proceeds with high yields and preserves the stereochemical integrity of the starting L-phenylglycine. The causality behind each experimental choice, from the use of base in the tosylation to the acid catalysis in the esterification, is grounded in fundamental principles of organic chemistry. The detailed procedures and characterization data provided herein serve as a comprehensive resource for researchers in academic and industrial settings.

References

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904–1907. [Link][3]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 251-307). Academic Press. [Link][4]

  • Ananda, K., & Vimal, M. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(1), 21-23. [Link][1]

  • Mahalingam, A. K., et al. (2003). A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Indian Journal of Chemistry - Section B, 42B, 2363-2365. [Link]

  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2015). Process for the preparation of amino acid methyl esters. Google Patents. [5]

  • Li, J., et al. (2014). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Google Patents. [2]

  • North China Pharmaceutical Co., Ltd. (2015). Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Google Patents. [6]

Sources

Exploratory

An In-depth Technical Guide to (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a key chiral building block. Foreword (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-ph...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a key chiral building block.

Foreword

(S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate, a chiral N-tosylated derivative of (S)-phenylglycine methyl ester, represents a cornerstone in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical landscape. Its rigid stereochemistry and versatile functional groups make it an invaluable precursor for the construction of enantiomerically pure bioactive compounds. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthetic methodologies, and its emerging role in medicinal chemistry, offering both foundational knowledge and practical insights for professionals in the field.

Compound Identity and Physicochemical Properties

(S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate is identified by the CAS Number 111047-54-2.[1] It is crucial to distinguish this compound from its glycine analogue, Methyl 2-(4-methylphenylsulfonamido)acetate (CAS Number 2645-02-5), which lacks the phenyl group at the alpha-carbon.[2][3]

Molecular Structure and Properties

The molecular structure of (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate incorporates a stereogenic center at the α-carbon, directly influencing its application in asymmetric synthesis.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 111047-54-2[1]
Molecular Formula C₁₆H₁₇NO₄S[1][4]
Molecular Weight 319.38 g/mol [1]
IUPAC Name Methyl (2S)-2-phenyl-2-[(4-methylphenyl)sulfonamido]acetate[4]
Synonyms METHYL N-P-TOLUENESULFONYL-L-2-PHENYLGLYCINATE, (S)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester[4]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from both the phenyl and tosyl groups, a singlet for the methyl ester protons, a singlet for the tosyl methyl protons, a signal for the methine proton at the chiral center, and a signal for the sulfonamide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the chiral alpha-carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the sulfonamide, the C=O stretch of the ester, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight, and fragmentation patterns would provide further structural information.

Synthesis and Stereochemical Control

The synthesis of (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate hinges on the stereoselective tosylation of (S)-phenylglycine methyl ester. The preservation of the stereocenter is paramount.

General Synthetic Approach: Sulfonylation of (S)-Phenylglycine Methyl Ester

The most direct route involves the reaction of (S)-phenylglycine methyl ester hydrochloride with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to neutralize the generated HCl and the hydrochloride salt of the starting material.

Experimental Protocol: Synthesis of (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate

Materials:

  • (S)-(+)-2-Phenylglycine methyl ester hydrochloride[5]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-2-Phenylglycine methyl ester hydrochloride (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (2.5-3 equivalents) to the stirred solution. The excess base is crucial to neutralize both the starting material's hydrochloride and the HCl generated during the reaction.

  • Tosyl Chloride Addition: To the cold solution, add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (S)-Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate.

Causality in Experimental Design:

  • Choice of Base: Pyridine is a common choice as it is a non-nucleophilic base that effectively scavenges the generated HCl without competing with the amino group in reacting with tosyl chloride.

  • Temperature Control: The initial low temperature is critical to control the exothermic reaction and minimize potential side reactions, thereby preserving the stereochemical integrity of the chiral center.

  • Aqueous Work-up: The series of acidic and basic washes is designed to remove unreacted starting materials, excess tosyl chloride (which hydrolyzes), and the pyridinium hydrochloride salt.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start_material (S)-Phenylglycine Methyl Ester HCl reaction_step Sulfonylation in DCM (0°C to RT) start_material->reaction_step tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction_step base Pyridine base->reaction_step workup Aqueous Wash (HCl, NaHCO₃, Brine) reaction_step->workup purification Column Chromatography or Recrystallization workup->purification product (S)-Methyl 2-(4-Methylphenylsulfonamido) -2-phenylacetate purification->product

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-sulfamoylphenyl)acetamide (CAS: 121-61-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for N-(4-sulfamoylphenyl)acetamide, a key chemical entity in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for N-(4-sulfamoylphenyl)acetamide, a key chemical entity in medicinal chemistry and drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

N-(4-sulfamoylphenyl)acetamide, also known as 4-acetamidobenzenesulfonamide, is a sulfonamide-containing organic compound. The structural elucidation of such molecules is paramount in drug discovery and quality control, ensuring purity, stability, and conformity to regulatory standards. Spectroscopic techniques offer a non-destructive and highly informative approach to ascertain the chemical structure and bonding arrangements within a molecule. This guide will explore the core spectroscopic techniques used to characterize N-(4-sulfamoylphenyl)acetamide, providing both the data and the scientific rationale behind the interpretation.

Molecular Structure

The foundational step in spectroscopic analysis is understanding the molecule's connectivity and three-dimensional arrangement.

Mass_Spec_Fragmentation M [M]⁺ m/z 214 frag1 [M - C₂H₂O]⁺ m/z 172 M->frag1 - C₂H₂O frag2 [M - SO₂NH₂]⁺ m/z 134 M->frag2 - •SO₂NH₂ frag3 [M - C₂H₂O - NH₂]⁺ m/z 156 frag1->frag3 - •NH₂

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method. EI is a common technique for volatile and thermally stable compounds, while ESI is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of N-(4-sulfamoylphenyl)acetamide using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, including the amide and sulfonamide moieties. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. Together, these techniques provide an unambiguous and authoritative characterization of N-(4-sulfamoylphenyl)acetamide, which is essential for its application in research and development.

References

  • Oakwood Chemical. N-(4-Sulfamoylphenyl)acetamide. [Link]

  • PubChem. N4-Acetylsulfanilamide. [Link]

  • National Center for Biotechnology Information. "N4-Acetylsulfanilamide" PubChem Compound Summary for CID 8482. [Link]

Exploratory

An In-depth Technical Guide to Methyl N-P-toluenesulfonyl-L-2-phenylglycinate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a tosyl-protected amino acid ester, represents a key chiral building block in synthetic organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a tosyl-protected amino acid ester, represents a key chiral building block in synthetic organic chemistry. Its structural rigidity and defined stereochemistry make it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The presence of the toluenesulfonyl (tosyl) protecting group on the nitrogen atom enhances its stability and modulates its reactivity, allowing for selective chemical transformations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications.

Molecular Structure and Properties

The foundational elements of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate are L-phenylglycine, a non-proteinogenic amino acid, which is esterified with methanol and protected at the nitrogen with a p-toluenesulfonyl group. This combination results in a molecule with distinct chemical features.

Structural Formula:

Physicochemical Data
PropertyValueSource/Basis
Molecular Formula C₁₇H₁₉NO₄SCalculated
Molecular Weight 333.40 g/mol Calculated
CAS Number 111047-54-2[1]
Appearance White to off-white solid (Predicted)Based on analogs like L-Phenylglycine methyl ester hydrochloride[2] and N-P-tosylglycine[3]
Melting Point Not available. Analog (N-P-tosylglycine) melts at 147-149 °C.[3][4]The ester is expected to have a different, likely lower, melting point.
Boiling Point Not available. Predicted to be high with decomposition.High molecular weight and polarity suggest a high boiling point.
Solubility Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is expected.Based on the properties of tosyl-protected amino acids and methyl esters.
Optical Rotation Not determined. The L-configuration suggests it will be levorotatory. The parent amine salt, L-Phenylglycine methyl ester hydrochloride, has [α]D²⁰ = +142.8 ± 2º (c=1 in MeOH).[2]The tosyl group will significantly alter the rotation.

Synthesis and Purification

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically involves a two-step process: the esterification of L-phenylglycine followed by the tosylation of the resulting amino ester.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Tosylation A L-Phenylglycine D L-Phenylglycine Methyl Ester Hydrochloride A->D B Methanol (as solvent and reagent) B->D C Thionyl Chloride (or other esterification agent) C->D E L-Phenylglycine Methyl Ester (as free base) D->E Neutralization (e.g., with NaHCO3) H Methyl N-P-toluenesulfonyl-L-2-phenylglycinate E->H F p-Toluenesulfonyl Chloride F->H G Base (e.g., Triethylamine, Pyridine) G->H

Caption: Synthetic workflow for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of L-Phenylglycine Methyl Ester Hydrochloride

This procedure is adapted from established methods for amino acid esterification.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylglycine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the amino acid and catalyzes the esterification of the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude L-phenylglycine methyl ester hydrochloride as a white solid. This product can be used in the next step with or without further purification.

Part 2: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Preparation of the Free Amine: Dissolve the crude L-phenylglycine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Tosylation Reaction: To the solution of the free amino ester, add triethylamine (1.5 equivalents). Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise. Causality: The base neutralizes the HCl generated during the reaction, driving the sulfonylation to completion.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, wash the reaction mixture successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical profiles based on the structures of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and tosyl groups, the methoxy protons of the ester, the methyl protons of the tosyl group, the methine proton at the chiral center, and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methyl carbon of the tosyl group, and the chiral methine carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, the expected molecular ion peak [M+H]⁺ would be at m/z 334.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound. A chiral HPLC method would be necessary to confirm the enantiomeric purity of the L-isomer.

Applications in Research and Drug Development

The structural motifs within Methyl N-P-toluenesulfonyl-L-2-phenylglycinate make it a valuable tool for medicinal chemists and researchers.

  • Chiral Synthesis: As a chiral building block, it can be incorporated into the synthesis of enantiomerically pure pharmaceutical compounds. The defined stereocenter is often crucial for biological activity.

  • Peptide Synthesis: While the tosyl group is a robust protecting group, it can be cleaved under specific conditions, making this compound a potential precursor for the synthesis of peptides containing the L-phenylglycine residue.

  • Lead Optimization: The phenyl and tosyl groups provide a scaffold that can be chemically modified to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and p-toluenesulfonyl chloride.

  • Storage: Store the compound in a cool, dry place away from incompatible materials.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its properties and behavior can be reliably predicted based on the well-understood chemistry of its constituent parts. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for their specific applications. As the demand for enantiomerically pure and structurally complex molecules continues to grow, the utility of such chiral building blocks will undoubtedly increase.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

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Foundational

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate starting material for synthesis

An In-Depth Technical Guide: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a Versatile Starting Material in Complex Synthesis Abstract Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral, enantiomerically pure...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a Versatile Starting Material in Complex Synthesis

Abstract

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral, enantiomerically pure compound that serves as a pivotal intermediate in advanced organic and medicinal chemistry.[1] Its unique architecture, featuring a stable N-tosyl protecting group, a reactive methyl ester, and a stereodefined phenylglycine core, makes it an exceptionally valuable building block for constructing complex, high-value molecules. This guide provides an in-depth analysis of its synthesis, characterization, and strategic applications, particularly in the development of novel pharmaceuticals and chiral heterocycles. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and illustrate the logical flow of its synthetic utility, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful starting material.

Introduction: The Strategic Importance of Chiral Scaffolds

The vast majority of biological molecules and pharmaceutical targets exist as a single enantiomer; therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[2] Chiral starting materials, derived from the "chiral pool," provide an efficient pathway to achieving this stereochemical control. Among these, derivatives of non-proteinogenic amino acids like phenylglycine are of particular interest due to their prevalence in the core structures of many bioactive compounds.

Overview of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS 111047-54-2) is a crystalline solid whose structure is defined by three key functional domains:

  • The L-2-Phenylglycine Core: This provides the foundational chiral scaffold, introducing a stereocenter with a defined (S)-configuration at the α-carbon.

  • The N-p-toluenesulfonyl (Tosyl) Group: This robust sulfonamide serves as an excellent protecting group for the amine. Unlike more labile protecting groups (e.g., Boc), the tosyl group is stable to a wide range of reaction conditions, particularly acidic ones. Furthermore, the electron-withdrawing nature of the sulfonyl moiety increases the acidity of the N-H proton, facilitating certain reactions and influencing the conformation of the molecule.

  • The Methyl Ester: This group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.

This combination of features makes the molecule a stable, yet synthetically versatile, chiral building block.[1][3]

Visualization of Core Molecular Structure

The logical relationship between the functional groups is critical to understanding the molecule's utility.

cluster_molecule Methyl N-P-toluenesulfonyl-L-2-phenylglycinate main Chiral α-Carbon (S) phenyl Phenyl Group main->phenyl provides steric bulk and electronic properties ester Methyl Ester (C-terminus Handle) main->ester site for elongation or modification tosyl N-Tosyl Group (Protecting/Activating) main->tosyl protects amine, influences reactivity

Caption: Key functional domains of the title compound.

Synthesis and Purification

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a straightforward but critical procedure that begins with the commercially available L-phenylglycine methyl ester. The primary transformation is the protection of the primary amine as a sulfonamide.

Synthetic Strategy: The Rationale Behind the Tosylation Reaction

The chosen synthetic route is the reaction of L-phenylglycine methyl ester (or its hydrochloride salt) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Why p-Toluenesulfonyl Chloride? TsCl is a widely used, inexpensive, and highly effective reagent for introducing the tosyl group.[4] The resulting sulfonamide is highly crystalline, which greatly simplifies purification by recrystallization.

  • Why a Base? The reaction between the amine and TsCl generates one equivalent of hydrochloric acid (HCl). This must be neutralized by a base (e.g., pyridine, triethylamine, or aqueous NaOH) to prevent the protonation of the starting amine, which would render it unreactive, and to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • L-Phenylglycine methyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-phenylglycine methyl ester hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the suspension. Stir for 10 minutes. The mixture should become a clear solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess pyridine. A white precipitate (pyridinium hydrochloride) may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (2x), and finally, brine (1x). The aqueous washes remove pyridine, unreacted TsCl (as sulfonic acid), and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A white solid should be obtained.

  • Purification: Recrystallize the crude solid from a hot methanol/water mixture to yield the pure product as white, needle-like crystals.

  • Final Drying: Dry the crystals under vacuum to remove residual solvent.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Physicochemical Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized material.

PropertyValueSource
CAS Number 111047-54-2[1]
Molecular Formula C₁₆H₁₇NO₄S[1]
Molecular Weight 319.38 g/mol [1]
Appearance White crystalline solid-
Melting Point 131-133 °C[1]
Storage 2-8 °C[1]

Table 1: Key Physicochemical Properties.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the tosyl methyl group (~2.4 ppm, singlet), the ester methyl group (~3.6 ppm, singlet), the α-proton (~5.0 ppm, doublet), the N-H proton (~5.8 ppm, doublet), and aromatic protons from both the phenyl and tosyl groups (~7.1-7.8 ppm, multiplets).

  • IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (~3270 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and characteristic S=O stretching of the sulfonyl group (~1340 and 1160 cm⁻¹).

  • Mass Spectrometry (ESI+): The expected m/z would correspond to the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺.

Applications in Synthesis

The true value of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate lies in its application as a versatile chiral precursor. Its defined stereochemistry is transferred to subsequent products, making it a powerful tool in asymmetric synthesis.[5]

Precursor for Chiral Heterocycles

The N-tosylated amino acid framework is an excellent starting point for synthesizing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules.[3] For example, after hydrolysis of the methyl ester to the corresponding carboxylic acid, the molecule can undergo cyclization reactions to form derivatives of:

  • Benzodiazepines: By reacting with o-phenylenediamines.

  • Piperazine-2,5-diones (Diketopiperazines): Through self-condensation or reaction with another amino acid ester.[3]

  • Oxazolones: Via reaction with anhydrides.[3]

Use in Peptide Synthesis

While the tosyl group is not as common in modern solid-phase peptide synthesis as Fmoc or Boc, it finds utility in solution-phase synthesis for creating specific di- or tri-peptides. The phenylglycine moiety is a key component of several peptide-based drugs, and this starting material provides an efficient way to incorporate it.[6][7]

Strategic Application Pathways

cluster_apps Synthetic Applications start Methyl N-Tosyl-L-phenylglycinate app1 Chiral Heterocycles (e.g., Benzodiazepines) start->app1 Hydrolysis then Cyclization app2 Bioactive Peptides (Solution-Phase) start->app2 Amidation app3 Novel Chiral Ligands start->app3 Functional Group Interconversion app4 Pharmaceutical Intermediates start->app4 Multi-step Synthesis

Caption: Synthetic utility of the title compound.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is more than a simple protected amino acid; it is a strategic starting material that offers a reliable and versatile entry point into the world of asymmetric synthesis. Its robust nature, combined with multiple points for synthetic modification, allows for the efficient construction of complex chiral molecules. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery and chemical development to fully exploit the potential of this valuable compound, paving the way for the synthesis of next-generation therapeutics and fine chemicals.

References

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  • Kaushik, V. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of CAS 19883-41-1: A Deep Dive into (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride. [Link]

  • Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

  • Google Patents. (2014).
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  • Minoura, Y., & Sakota, N. (1962). The Synthesis of Some Esters of P-Toluenesulfonyl-L-Valine. Nippon Kagaku Zasshi. [Link]

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  • Google Patents. (2015). CA2961698A1 - Salt of phenylglycine methyl ester.

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Exploratory

An In-depth Technical Guide to the Stereochemistry of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Introduction: The Significance of Chiral Integrity in Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—stereochemistry—i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Integrity in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—stereochemistry—is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Non-proteinogenic amino acids, such as L-phenylglycine, are invaluable chiral building blocks for a multitude of therapeutic agents, including β-lactam antibiotics and anti-tumor agents.[1] The derivatization of these molecules, for instance, into Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, is a critical step in their incorporation into larger, more complex active pharmaceutical ingredients (APIs).[2][3][4]

This guide provides a detailed examination of the stereochemistry of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a compound where the specific 'L' configuration at the α-carbon is paramount. We will explore the synthetic strategies that preserve this stereocenter, the analytical techniques to verify its integrity, and the underlying principles that govern these processes. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to synthesize and validate this crucial chiral intermediate.

Defining the Stereocenter: The 'L' Configuration

The core of this molecule's stereochemical identity lies at the α-carbon, the carbon atom bonded to the phenyl ring, the amino group, the carboxyl group, and a hydrogen atom. The designation 'L' in L-2-phenylglycinate refers to the specific spatial arrangement of these groups. In the context of the Cahn-Ingold-Prelog (CIP) priority rules, this corresponds to an (S) configuration for the α-carbon.

The integrity of this single stereocenter is often directly linked to the biological activity of the final API. The N-tosyl and methyl ester modifications serve to protect the amine and carboxylic acid functionalities, respectively, allowing for selective reactions at other parts of a target molecule during a multi-step synthesis.[5] The critical challenge, therefore, is to perform these modifications without inducing racemization—the formation of an equal mixture of L and D enantiomers—which would compromise the purity and efficacy of the final product.

Stereoselective Synthesis: A Two-Step Approach

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is typically achieved through a two-step process starting from the commercially available L-phenylglycine. The foundational principle of this synthetic route is the retention of configuration at the chiral center throughout both transformations.

dot

Caption: Synthetic pathway preserving the L-configuration.

Step 1: N-Tosylation of L-Phenylglycine

The first step involves the protection of the primary amine of L-phenylglycine with a p-toluenesulfonyl (tosyl) group. This is a critical transformation that renders the amino group non-nucleophilic and protects it from participating in subsequent reactions.

Causality Behind Experimental Choices:

  • Reagent: p-Toluenesulfonyl chloride (TsCl) is the electrophile. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]

  • Mechanism: The reaction is a nucleophilic attack by the nitrogen atom of the amino acid on the sulfur atom of TsCl. This process does not involve breaking the Cα-N bond of the stereocenter, which is the key reason why the configuration is retained.[6]

  • Base: A base, such as pyridine or triethylamine, is essential. It serves two purposes: first, to deprotonate the amino group, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[6][7]

dot

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products AminoAcid L-Phenylglycine (R-NH2) Attack Nucleophilic Attack (N attacks S) AminoAcid->Attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Attack IntermediateIon Oxonium Ion Intermediate (R-NH2+-Ts) Attack->IntermediateIon Displaces Cl- TosylProduct N-Tosyl-L-phenylglycine (R-NH-Ts) IntermediateIon->TosylProduct Salt Base-H+ Cl- (e.g., Pyridinium Chloride) Base Base (e.g., Pyridine) Base->TosylProduct Deprotonation

Caption: Simplified mechanism of N-tosylation.

Experimental Protocol: N-Tosylation

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve L-phenylglycine (1.0 eq.) in an appropriate solvent (e.g., a mixture of water and THF). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add a base such as sodium hydroxide or pyridine (2.0-2.5 eq.) to the stirred solution.

  • TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in the organic solvent, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once complete, acidify the reaction mixture with dilute HCl to pH ~2. This protonates the carboxylic acid and precipitates the N-tosylated product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: Esterification of N-Tosyl-L-phenylglycine

The second step is the conversion of the carboxylic acid group of the N-tosylated intermediate into a methyl ester. The Fischer-Speier esterification is a common and cost-effective method.[5]

Causality Behind Experimental Choices:

  • Reagents: Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required.[8][9]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

  • Stereochemical Integrity: Crucially, this reaction mechanism does not involve the Cα stereocenter. The bonds broken and formed are at the carboxylic acid group, leaving the configuration of the α-carbon untouched.

Experimental Protocol: Fischer-Speier Esterification

  • Setup: Suspend N-P-toluenesulfonyl-L-phenylglycine (1.0 eq.) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-6 hours. The solid should dissolve as the reaction proceeds. Monitor the conversion by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. Further purification can be achieved via column chromatography on silica gel or recrystallization.[10]

Verification of Stereochemical Purity

Synthesizing the molecule with stereochemical control is only half the battle; verifying its absolute configuration and enantiomeric purity is equally critical. A combination of analytical techniques provides a self-validating system to confirm the product's identity and stereointegrity.

dot

Caption: Analytical workflow for stereochemical verification.

Spectroscopic and Physical Characterization

Standard analytical methods are used to confirm the chemical structure and purity of the final product.

Parameter Expected Observation Purpose
Melting Point A sharp, defined melting range.Indicates purity.
¹H NMR Signals corresponding to tosyl, phenyl, methoxy, and amino acid protons with correct integration and splitting patterns.Confirms chemical structure.
¹³C NMR Peaks for all unique carbon atoms in the molecule.Confirms chemical structure.
IR Spectroscopy Characteristic stretches for S=O (sulfonyl), C=O (ester), and N-H groups.Confirms functional groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₁₆H₁₇NO₄S).Confirms molecular weight.

Note: Data based on general characteristics of N-tosylated amino acid esters. Specific values should be compared to literature or a validated reference standard.

Chiral-Specific Analysis

These methods directly probe the stereochemistry of the molecule.

  • Optical Rotation (Polarimetry): Chiral molecules rotate plane-polarized light. The L-enantiomer of this compound is expected to exhibit a specific negative optical rotation value ([α] < 0). While this confirms the sample is optically active and not a racemate, the magnitude can be sensitive to concentration, solvent, and temperature.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). The sample is passed through a column containing a chiral stationary phase (CSP).[11] The L- and D-enantiomers interact differently with the CSP, leading to different retention times. A stereochemically pure L-enantiomer will show a single, sharp peak at the expected retention time.[12] The presence of a second peak would indicate racemization.

  • X-ray Crystallography: For an unambiguous determination of the absolute configuration, single-crystal X-ray diffraction is the ultimate technique.[13][14] By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of every atom in the molecule can be determined, providing definitive proof of the (S) or L-configuration.

Conclusion and Field Insights

The stereochemistry of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a direct consequence of a well-designed synthetic strategy that prioritizes the preservation of the starting material's chiral integrity. The key is to employ reactions—namely N-tosylation and esterification—that do not involve bond formation or breakage at the Cα stereocenter. This principle of "mechanistic stereoconservation" is a cornerstone of modern asymmetric synthesis.

For the practicing scientist, the trustworthiness of this synthesis relies on a rigorous, multi-faceted analytical validation. While polarimetry provides a quick check for optical activity, it is chiral HPLC that delivers the quantitative data on enantiomeric purity required for regulatory and quality control purposes. By understanding the causality behind each synthetic step and employing a robust analytical workflow, researchers can confidently produce this valuable chiral building block with the high degree of stereochemical purity demanded in drug development and advanced material science.

References

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Methyl N-P-toluenesulfonyl-L-2-phenylglycinate molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl N-P-toluenesulfony...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral molecule of significant interest in asymmetric synthesis and medicinal chemistry.[1][2] An understanding of its three-dimensional structure and conformational preferences is paramount for rationally designing its applications. This guide provides a comprehensive overview of the molecular architecture of this compound, drawing upon established principles and data from structurally related molecules. We will explore its synthesis, expected solid-state structure, solution-state conformational dynamics, and the computational methodologies pertinent to its study.

Introduction

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, with CAS Number 111047-54-2, belongs to the class of N-protected alpha-amino acid esters.[1] The molecule incorporates several key structural features: a chiral alpha-carbon derived from L-phenylglycine, a bulky phenyl group directly attached to this stereocenter, a methyl ester protecting the carboxylic acid, and a p-toluenesulfonyl (tosyl) group protecting the amino function. The interplay of these groups dictates the molecule's steric and electronic properties, which in turn govern its reactivity and conformational landscape. Phenylglycine and its derivatives are known to be important constituents in various peptide natural products and are prone to racemization, making the study of their protected forms crucial.[3]

Table 1: Key Chemical Properties

Property Value Source
CAS Number 111047-54-2 [1]
Molecular Formula C₁₆H₁₇NO₄S [1]
Molecular Weight 319.38 g/mol [1]

| Melting Point | 131-133 °C |[1] |

Synthesis and Spectroscopic Characterization

The synthesis of methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically follows a standard procedure for the N-protection of amino acids.

Synthetic Protocol

A plausible synthetic route involves the reaction of L-phenylglycine methyl ester with p-toluenesulfonyl chloride in the presence of a base. The L-phenylglycine methyl ester can be prepared by the esterification of L-phenylglycine.[4][5]

Experimental Protocol: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Esterification of L-Phenylglycine: Suspend L-phenylglycine in methanol. Add a catalyst such as thionyl chloride or sulfuric acid dropwise at 0 °C.[4][5] Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Neutralize the reaction mixture and extract the L-phenylglycine methyl ester.

  • N-Tosylation: Dissolve the L-phenylglycine methyl ester in a suitable solvent like dichloromethane or diethyl ether. Cool the solution to 0 °C.

  • Add a base, such as triethylamine or aqueous sodium hydroxide, to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.[6]

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_tosylation Step 2: N-Tosylation L_PG L-Phenylglycine PG_Ester L-Phenylglycine Methyl Ester L_PG->PG_Ester Reflux MeOH Methanol (MeOH) Catalyst (e.g., SOCl₂) MeOH->PG_Ester Final_Product Methyl N-P-toluenesulfonyl -L-2-phenylglycinate PG_Ester->Final_Product Stir at RT TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Final_Product Base Base (e.g., Et₃N) Base->Final_Product

Caption: Synthetic pathway for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and tosyl groups, typically in the range of 7.0-8.0 ppm.[7][8] A singlet for the methyl group of the tosyl moiety would appear around 2.4 ppm, and a singlet for the ester methyl group around 3.7 ppm.[9] The alpha-proton on the chiral center would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the region of 5.0-5.5 ppm. The N-H proton would give a signal that can vary in position depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbonyl carbon of the ester at ~170 ppm, and multiple signals in the aromatic region (120-145 ppm). The alpha-carbon would resonate around 55-65 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and characteristic strong S=O stretching bands for the sulfonyl group (~1340 and 1160 cm⁻¹).

Molecular Structure and Solid-State Conformation

While a specific crystal structure for methyl N-P-toluenesulfonyl-L-2-phenylglycinate is not publicly available, its solid-state conformation can be inferred from crystallographic studies of similar N-sulfonylated amino acid derivatives and phenylglycine compounds.[10][11][12]

The core geometry around the chiral Cα atom is tetrahedral. The sulfonamide nitrogen atom typically exhibits a planar or near-planar geometry due to resonance. The crystal packing is expected to be stabilized by intermolecular hydrogen bonds, likely involving the N-H group as a donor and one of the sulfonyl oxygens or the ester carbonyl oxygen as an acceptor.[11]

Table 2: Expected Key Bond Lengths and Torsional Angles

Parameter Expected Value Range Rationale / Comparison Compound
S-N Bond Length 1.62 - 1.65 Å Based on related sulfonamides.[12]
S=O Bond Length 1.42 - 1.45 Å Typical for sulfonyl groups.[12]
Cα-N Bond Length 1.45 - 1.48 Å Standard for N-acylated amino acids.
Cα-C(O) Bond Length 1.51 - 1.54 Å Standard sp³-sp² C-C bond.
C(O)-O Bond Length 1.33 - 1.36 Å Typical for esters.
N-Cα-C(O)-O Torsion (ψ) Variable Highly dependent on crystal packing forces.
C(O)-N-Cα-Cβ Torsion (φ) ~ -60° to -150° Influenced by bulky substituents.

| Cα-N-S-C(tosyl) Torsion | Variable | Defines orientation of the tosyl group. |

The relative orientation of the bulky phenyl and tosyl groups will be a dominant factor in determining the solid-state conformation, minimizing steric clashes.

Conformational Analysis in Solution

In solution, the molecule will exist as an equilibrium of different conformers. The conformational flexibility is primarily defined by the rotation around several key single bonds.

Key Torsional Angles
  • ψ (psi): N-Cα-C(O)-O(Me) : Rotation around this bond determines the orientation of the methyl ester group. Due to the absence of an amide plane, the rotational barrier is lower than in peptides, but steric hindrance with the phenyl group can favor certain conformations.

  • φ (phi): C'-N-Cα-C' : In this context, this describes the orientation around the N-Cα bond. The bulky tosyl and phenyl groups will severely restrict the allowed conformational space.

  • ω (omega): Cα-N-S-C(tosyl) : Rotation around the N-S bond. The barrier to rotation is significant, and the conformation is influenced by electronic effects and steric interactions between the tosyl group and the amino acid backbone.

  • χ¹ (chi1): N-Cα-Cβ-Cγ : Rotation of the phenyl group around the Cα-Cβ bond.

The conformational preferences of amides and esters are well-studied; amides prefer planar conformations due to strong resonance stabilization, which creates a high rotational barrier.[13] While the sulfonamide group in the title compound also has resonance, the conformational landscape is distinct. Computational studies on related sulfonylated amino acids suggest that these molecules adopt specific conformations to minimize steric hindrance and optimize intramolecular interactions.[14][15]

Computational Modeling Approaches

To rigorously define the conformational preferences, computational modeling is an indispensable tool.[16][17] Density Functional Theory (DFT) calculations are well-suited for this purpose.[18]

Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of methyl N-P-toluenesulfonyl-L-2-phenylglycinate using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the key torsional angles (ψ, φ, ω, χ¹) to generate a library of possible conformers.

  • Geometry Optimization: Optimize the geometry of each generated conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14][15] Solvation effects can be included using a continuum model like CPCM or SMD to mimic solution-phase behavior.[18]

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate relative energies.[15]

  • Analysis: Analyze the low-energy conformers to identify the most stable structures and the key intramolecular interactions (e.g., hydrogen bonds, steric clashes) that govern their stability.

Computational_Workflow A 1. Build 3D Structure B 2. Perform Conformational Search (Rotate Torsional Angles) A->B C 3. Geometry Optimization (DFT) (e.g., B3LYP/6-31G(d)) B->C D 4. Single-Point Energy Calculation (Higher Level of Theory) C->D E 5. Analyze Low-Energy Conformers D->E F Identify Stable Conformations and Key Interactions E->F

Caption: Workflow for computational conformational analysis of the title compound.

Conclusion

The molecular structure and conformation of methyl N-P-toluenesulfonyl-L-2-phenylglycinate are governed by the steric and electronic interactions between its constituent phenyl, tosyl, and methyl ester groups around a central chiral core. While awaiting definitive X-ray crystallographic data, a robust model of its structure can be constructed from established chemical principles and data from analogous compounds. Spectroscopic techniques provide key insights into its covalent structure, while computational modeling offers a powerful avenue for exploring its dynamic conformational landscape. A thorough understanding of these features is critical for leveraging this molecule as a chiral building block in the synthesis of complex, biologically active compounds.

References

  • X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. PubMed.
  • Computational Study of the Sulfonylated Amino Acid Hydroxamates Binding to the Zinc Ion within the Active Site of Carbonic Anhydrase.
  • Computational Study of the Sulfonylated Amino Acid Hydroxamates Binding to the Zinc Ion within the Active Site of Carbonic Anhydrase. Taylor & Francis Online. (2012-05-15).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).
  • Conformational Analysis. Imperial College London.
  • Methyl N-P-toluenesulfonyl-L-2-phenylglycin
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  • Methyl p-toluenesulfon
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  • The molecular structure of the title compound, with 30% probability...
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  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. (2015-05-05).
  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • 1 H NMR spectrum of poly(2-phenyl N-p-toluenesulfonyl aziridine)...
  • Crystal structure of 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide - Toluene (1/0.5), C23.5H23FN2O2S.
  • Salt of phenylglycine methyl ester.
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Exploratory

An In-depth Technical Guide to the Genesis and Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Abstract This technical guide provides a comprehensive examination of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a derivative of the non-proteinogenic amino acid L-phenylglycine. The discovery of this compound is no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a derivative of the non-proteinogenic amino acid L-phenylglycine. The discovery of this compound is not marked by a singular event but is rather an outcome of the foundational advancements in peptide chemistry and the strategic use of protecting groups. This document details the historical context rooted in early 20th-century peptide synthesis, elucidates the logical synthesis pathway, provides detailed experimental protocols for its preparation, and discusses its significance as a chiral building block in modern drug discovery and development. The guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering both a historical perspective and practical, field-proven insights into its synthesis and characterization.

Introduction: Deconstructing the Molecule

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a compound of significant interest in synthetic organic chemistry, primarily serving as a chiral intermediate. Its structure is composed of three key moieties:

  • L-2-Phenylglycine Core: A non-proteinogenic α-amino acid, it provides the core scaffold and, crucially, the stereochemical identity of the molecule. Phenylglycine and its derivatives are integral components of various biologically active compounds, including β-lactam antibiotics and the antitumor agent Taxol.[1]

  • N-p-Toluenesulfonyl (Tosyl) Group: A robust protecting group for the amine functionality of the amino acid.[2] Its introduction allows for selective reactions at the carboxylic acid terminus without interference from the nucleophilic amine.[3]

  • Methyl Ester: The esterification of the carboxylic acid group enhances the solubility of the compound in organic solvents and serves as a versatile handle for further chemical transformations, such as amide bond formation.[4]

The strategic combination of these components makes Methyl N-P-toluenesulfonyl-L-2-phenylglycinate a valuable precursor in the synthesis of complex, stereochemically defined molecules.

Historical Context: A Legacy of Peptide Chemistry

The conceptual origins of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate are deeply intertwined with the pioneering work of Emil Fischer at the turn of the 20th century. Fischer's successful synthesis of the first dipeptide, glycylglycine, in 1901, and his subsequent work on oligopeptides, laid the very foundation of peptide chemistry.[5][6][7] This era marked the beginning of a systematic approach to building larger peptide chains from their constituent amino acids, a process that necessitated the development of methods to temporarily mask the reactivity of the amino group—the birth of the "protecting group" strategy.

While Fischer initially experimented with groups like ethoxycarbonyl, the landscape of amine protection was significantly advanced with the introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in 1932.[8] Following this, the p-toluenesulfonyl (tosyl) group emerged as another critical tool. The tosyl group, typically introduced using p-toluenesulfonyl chloride (TsCl), forms a stable sulfonamide with the amino group, which is resilient to a wide range of reaction conditions.[2][9] This stability was paramount for chemists seeking to perform reactions on other parts of the amino acid molecule.

Concurrently, methods for the esterification of amino acids were being refined. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, became a standard and cost-effective method for this transformation.[10][11][12] The synthesis of the title compound can, therefore, be seen as a logical application of these well-established, early 20th-century chemical technologies to the specific scaffold of L-phenylglycine.

Synthetic Strategy and Mechanistic Rationale

The most logical and widely practiced approach to the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a two-step sequence. This pathway is predicated on the principle of chemoselectivity, where the amine is first protected to allow for the subsequent, selective esterification of the carboxylic acid.

Overall Synthetic Workflow:

Synthetic Workflow L_Phenylglycine L-2-Phenylglycine N_Tosyl_PG N-P-toluenesulfonyl-L-2-phenylglycine L_Phenylglycine->N_Tosyl_PG Step 1: N-Tosylation (TsCl, Base) Final_Product Methyl N-P-toluenesulfonyl-L-2-phenylglycinate N_Tosyl_PG->Final_Product Step 2: Esterification (Methanol, Acid Catalyst)

Caption: Synthetic workflow for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Step 1: N-Tosylation of L-2-Phenylglycine

The initial step involves the protection of the primary amine of L-2-phenylglycine with a tosyl group. This is typically achieved by reacting the amino acid with p-toluenesulfonyl chloride (TsCl) under basic conditions.

Causality of Experimental Choices:

  • Base (e.g., NaOH, Na2CO3): The reaction is conducted in an aqueous alkaline medium, a variant of the Schotten-Baumann reaction conditions. The base serves two critical functions: it deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic sulfur atom of TsCl, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

  • Solvent (Water/Organic Co-solvent): While L-phenylglycine has some water solubility, an organic co-solvent may be used to improve the solubility of the tosyl chloride. The biphasic nature of the reaction is often effective.

Reaction Mechanism: N-Tosylation

N-Tosylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination PG_NH2 L-Phenylglycine (deprotonated amine) TsCl p-Toluenesulfonyl Chloride PG_NH2->TsCl Attack on S Intermediate1 Tetrahedral Intermediate TsCl->Intermediate1 Intermediate1_b Tetrahedral Intermediate Product_anion N-Tosyl Phenylglycinate Anion Intermediate1_b->Product_anion Cl_ion Cl⁻ Intermediate1_b->Cl_ion Loss of Leaving Group

Caption: Mechanism of N-Tosylation of L-2-phenylglycine.

Step 2: Fischer-Speier Esterification

With the amine group protected, the resulting N-tosyl-L-2-phenylglycine can be esterified. The Fischer-Speier esterification is an efficient method, involving heating the N-protected amino acid in methanol with a catalytic amount of a strong acid.

Causality of Experimental Choices:

  • Methanol (Solvent and Reagent): Using a large excess of methanol serves both as the solvent and the nucleophile, pushing the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.

  • Acid Catalyst (e.g., H2SO4, HCl): A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid.[12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol.[13]

  • Heat: The reaction is typically performed at reflux to increase the reaction rate.

Reaction Mechanism: Fischer Esterification

Fischer Esterification Mechanism Carboxylic_Acid N-Tosyl-L-phenylglycine Protonated_Carbonyl Protonated Carbonyl (activated) Carboxylic_Acid->Protonated_Carbonyl 1. Protonation (H⁺) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate 2. Nucleophilic Attack Methanol Methanol Methanol->Tetrahedral_Intermediate Proton_Transfer Protonated Ether Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Water_Elimination Protonated Ester Proton_Transfer->Water_Elimination 4. Elimination of H₂O Ester_Product Methyl Ester Product Water_Elimination->Ester_Product 5. Deprotonation (-H⁺)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

The following protocols are self-validating systems, designed for clarity and reproducibility in a standard laboratory setting.

Protocol 4.1: Synthesis of N-P-toluenesulfonyl-L-2-phenylglycine

Materials:

  • L-2-Phenylglycine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Sodium carbonate (Na2CO3) (2.5 eq)

  • Deionized water

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-2-phenylglycine and sodium carbonate in deionized water.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride in toluene.

  • Add the TsCl solution to the aqueous amino acid solution dropwise at room temperature with vigorous stirring.

  • Stir the resulting biphasic mixture vigorously for 4-6 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and discard the organic (toluene) layer.

  • Wash the aqueous layer with a small portion of ethyl acetate to remove any unreacted TsCl.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate of the product will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield N-P-toluenesulfonyl-L-2-phenylglycine.

Protocol 4.2: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Materials:

  • N-P-toluenesulfonyl-L-2-phenylglycine (1.0 eq)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H2SO4) (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend N-P-toluenesulfonyl-L-2-phenylglycine in anhydrous methanol in a round-bottom flask.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or flash column chromatography to obtain pure Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Characterization and Data

The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

PropertyValue
CAS Number 111047-54-2[14]
Molecular Formula C₁₆H₁₇NO₄S
Molecular Weight 319.38 g/mol
Appearance White to off-white solid
Stereochemistry (L)- or (S)- configuration

Note: Specific melting point and spectroscopic data should be compared with literature values or determined experimentally.

Applications in Drug Development

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block. The incorporation of unnatural amino acids like phenylglycine into peptide-based drugs or small molecules is a common strategy in medicinal chemistry.[1]

  • Chiral Scaffolding: The defined stereocenter is essential for creating molecules that can interact selectively with chiral biological targets such as enzymes and receptors.

  • Peptidomimetics: Tosylated amino acid esters are precursors for the synthesis of peptidomimetics, where the peptide backbone is modified to improve properties like metabolic stability and oral bioavailability.[3]

  • Lead Optimization: The methyl group and the tosyl group can modulate the physicochemical properties of a lead compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5]

The structural motif of phenylglycine is found in several important pharmaceuticals, and derivatives like the title compound provide a synthetically accessible route to explore novel chemical space around this valuable pharmacophore.

Conclusion

While the "discovery" of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate cannot be attributed to a single breakthrough moment, its existence is a testament to the enduring legacy of early peptide chemists. The logical and robust synthetic pathway, combining the principles of amine protection via tosylation and acid-catalyzed esterification, reflects over a century of accumulated chemical knowledge. This compound remains a relevant and valuable tool for the modern medicinal chemist, enabling the construction of complex, stereochemically pure molecules that are essential for the development of new therapeutics. Its synthesis is a classic example of strategic organic chemistry, balancing reactivity and selectivity to achieve a desired molecular architecture.

References

  • Yao Xue Xue Bao. (2013).
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  • Wikipedia contributors. (n.d.). Peptide synthesis. Wikipedia.
  • Lipshutz, B. H., & Mollard, P. (2002). A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Indian Journal of Chemistry.
  • Wikipedia contributors. (n.d.). Tosyl group. Wikipedia.
  • Reddit user. (2014).
  • Li, Y., et al. (2019). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central.
  • Pearson Education. (n.d.).
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  • Master Organic Chemistry. (2022).
  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis.
  • PrepChem. (n.d.). Synthesis of N-phenylglycine. PrepChem.com.
  • Lipilin, D., et al. (2020). What to synthesize? From Emil Fischer to peptidomics. PubMed.
  • Wang, Y., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PubMed Central.
  • Master Organic Chemistry. (2015).
  • ResearchGate. (n.d.). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole.
  • Magnani, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. University of Tokyo.
  • Google Patents. (1975). Process for the preparation of DL-phenylglycine esters.
  • Organic Chemistry Portal. (n.d.).

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Foundational

A Technical Guide to the Untapped Potential of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate: A Chiral Building Block for Advanced Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide to the synthesis, characterization, and, most importantly, the prospective research app...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the synthesis, characterization, and, most importantly, the prospective research applications of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. As a chiral, non-proteinogenic amino acid derivative, this compound represents a versatile yet underexplored scaffold. This guide moves beyond established knowledge, leveraging analogous systems and foundational chemical principles to illuminate novel and impactful research directions. Herein, we provide not just theoretical avenues but also detailed, actionable experimental protocols designed to be self-validating, empowering research teams to explore these frontiers with confidence.

Foundational Synthesis and Characterization

The target molecule, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS 111047-54-2), is a crystalline solid with a melting point of 131-133 °C. Its structure combines the stereochemical integrity of L-phenylglycine with a stable, electron-withdrawing tosyl protecting group on the nitrogen and a readily transformable methyl ester. This combination makes it an ideal starting point for multi-step synthesis.

The preparation is most logically approached via a two-step sequence starting from L-phenylglycine, as detailed below. This pathway ensures high fidelity of the chiral center and results in a stable, easily handled product.

Experimental Protocol 1: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

This protocol is a two-stage process: (A) Esterification of L-phenylglycine to its methyl ester hydrochloride, and (B) N-Tosylation of the resulting amino ester.

Part A: Synthesis of L-Phenylglycine Methyl Ester Hydrochloride

This procedure is adapted from established methods for amino acid esterification.[1][2]

  • Rationale: The reaction of an amino acid with an alcohol under acidic conditions is a classic Fischer esterification. Using thionyl chloride (SOCl₂) with methanol is highly efficient as it generates HCl in situ, which catalyzes the esterification and also forms the stable hydrochloride salt of the amino group, preventing side reactions.

  • Materials:

    • L-Phenylglycine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Suspend L-Phenylglycine (1.0 eq.) in anhydrous methanol (approx. 5 mL per gram of amino acid).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension over 30-45 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours. The suspension should become a clear solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Add anhydrous diethyl ether to the resulting residue to precipitate the product. Stir the slurry for 15-20 minutes.

    • Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Self-Validation/Characterization:

    • The product, L-Phenylglycine methyl ester hydrochloride, should be a white solid.

    • Confirm identity and purity via ¹H NMR and ¹³C NMR spectroscopy in DMSO-d₆ or D₂O.

    • Expected melting point: ~187-189 °C.[3]

    • Expected specific rotation [α]D²⁰: approx. +142.8° (c=1 in MeOH).[3]

Part B: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

This procedure follows the general principle of amine sulfonylation, known as the Schotten-Baumann reaction.

  • Rationale: The free amino group of the ester is nucleophilic and will attack the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving it to completion. The reaction is known to proceed with retention of configuration at the alpha-carbon.[4]

  • Materials:

    • L-Phenylglycine methyl ester hydrochloride (from Part A)

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, suspend L-Phenylglycine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add triethylamine (2.2 eq.) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

    • In a separate flask, dissolve p-Toluenesulfonyl chloride (1.1 eq.) in a minimum amount of anhydrous DCM.

    • Add the TsCl solution dropwise to the stirred reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Self-Validation/Characterization:

    • The final product should be a white to off-white solid.

    • Confirm structure and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).

    • Expected Melting Point: 131-133 °C.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Methyl N-P-toluenesulfonyl-L-2-phenylglycinate111047-54-2C₁₆H₁₇NO₄S319.38131-133

Potential Research Area 1: Development of Novel P,N-Type Chiral Ligands

The structure of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is an ideal precursor for a new class of P,N-bidentate ligands for asymmetric catalysis. The combination of a stereogenic backbone with hard (Nitrogen/Oxygen) and soft (Phosphorus) donor atoms can stabilize transition metals in various oxidation states and create a well-defined chiral pocket.[5]

Scientific Rationale: The methyl ester can be readily reduced to a primary alcohol. This hydroxyl group can then be converted into a phosphine moiety. The tosylamide nitrogen or the sulfonyl oxygens can act as the second coordination site, forming a stable chelate with a metal center (e.g., Palladium, Rhodium, Iridium). Such ligands are highly sought after for reactions like asymmetric allylic alkylation, hydrogenation, and hydroformylation.

Proposed Experimental Workflow

G cluster_0 Ligand Synthesis cluster_1 Catalyst Screening A Methyl N-Ts-L-phenylglycinate B (S)-2-(p-toluenesulfonamido)-2-phenylethanol A->B Reduction (e.g., LiAlH₄, THF) C Tosyl-protected Amino Alcohol B->C Activation of OH (e.g., MsCl, TEA) D Novel P,N-Ligand C->D Phosphination (e.g., HPPh₂, n-BuLi) F Active Chiral Catalyst D->F E Metal Precursor (e.g., [Pd(allyl)Cl]₂) E->F Complexation G Benchmark Reaction (e.g., Trost Allylation) F->G H Enantiomerically Enriched Product G->H Catalysis

Caption: Workflow for P,N-Ligand Synthesis and Catalytic Screening.

Protocol 2: Synthesis of a Phenylglycinate-Derived P,N-Ligand
  • Reduction of the Ester:

    • Dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq.) in anhydrous THF under N₂.

    • Cool to 0 °C and slowly add a solution of Lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF.

    • Stir at 0 °C for 30 min, then at room temperature for 2 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate. Purify by column chromatography to yield (S)-2-(p-toluenesulfonamido)-2-phenylethanol.

    • Self-Validation: Confirm loss of methyl ester signal and appearance of alcohol and CH₂OH signals in ¹H NMR.

  • Activation and Phosphination:

    • Dissolve the resulting alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.).

    • Stir until TLC indicates complete conversion to the mesylate. Work up by washing with cold water and brine, then dry and concentrate.

    • In a separate flask, prepare lithium diphenylphosphide by adding n-BuLi to diphenylphosphine (HPPh₂) in THF at 0 °C.

    • Add the crude mesylate solution to the lithium diphenylphosphide solution at 0 °C and allow to warm to room temperature overnight.

    • Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography under inert conditions to yield the final P,N-ligand.

    • Self-Validation: Confirm structure using ¹H, ¹³C, and ³¹P NMR spectroscopy.

Potential Research Area 2: Chiral Intermediate for β-Lactam Synthesis

β-Lactams form the core of numerous essential antibiotics. The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for their synthesis. Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can serve as a precursor to a chiral N-tosyl imine, which can impart stereocontrol during the cycloaddition.

Scientific Rationale: The N-tosyl group is known to activate imines towards nucleophilic attack and can influence the stereochemical outcome of cycloadditions.[6][7] By first reducing the ester to an aldehyde, one can form a chiral N-tosyl imine. The reaction of this imine with a ketene (generated in situ) would produce a chiral β-lactam. The phenylglycine backbone provides a rigid stereodirecting group, and the tosyl group can be removed under reductive conditions, yielding a versatile synthetic intermediate.

Proposed Synthetic Pathway

G A Methyl N-Ts-L-phenylglycinate B (S)-2-(p-toluenesulfonamido)-2-phenylacetaldehyde A->B Controlled Reduction (e.g., DIBAL-H) C Chiral N-Tosyl Imine B->C Condensation (e.g., R-NH₂, Dean-Stark) F Chiral β-Lactam C->F [2+2] Cycloaddition (Staudinger Reaction) D Ketene Precursor (e.g., Acetyl Chloride) E Ketene D->E Base (e.g., TEA) E->F G Deprotected β-Lactam F->G Detosylation (e.g., SmI₂, Mg/MeOH)

Caption: Pathway to Chiral β-Lactams via Staudinger Reaction.

Protocol 3: Diastereoselective Synthesis of a β-Lactam Intermediate
  • Aldehyde Formation:

    • Dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq.) in anhydrous toluene under N₂.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq., 1.0 M in hexanes) dropwise.

    • Stir at -78 °C for 1-2 hours. Monitor by TLC.

    • Quench the reaction at -78 °C by slow addition of methanol, followed by saturated Rochelle's salt solution.

    • Allow to warm to room temperature and stir vigorously until the layers separate.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude aldehyde is often used immediately in the next step.

    • Self-Validation: The aldehyde is unstable; its formation can be confirmed by derivatization (e.g., 2,4-DNP test) or careful ¹H NMR (appearance of a signal at ~9-10 ppm).

  • Imine Formation and Cycloaddition:

    • Dissolve the crude aldehyde and a primary amine (e.g., benzylamine, 1.0 eq.) in toluene.

    • Heat to reflux with a Dean-Stark trap to remove water and form the imine.

    • Cool the solution of the in situ generated imine to 0 °C.

    • In a separate flask, dissolve an acid chloride (e.g., phenoxyacetyl chloride, 1.2 eq.) in anhydrous DCM.

    • Add triethylamine (1.5 eq.) to the imine solution, followed by the dropwise addition of the acid chloride solution.

    • Stir at 0 °C for 1 hour and then at room temperature overnight.

    • Work up by washing with water and brine. Dry the organic layer and concentrate.

    • Purify the crude product by column chromatography to isolate the β-lactam.

    • Self-Validation: Confirm the structure using ¹H and ¹³C NMR. The diastereomeric ratio can be determined from the integration of characteristic signals in the ¹H NMR spectrum. The relative stereochemistry (cis/trans) can be determined by the magnitude of the J-coupling constant between the C3 and C4 protons.[8]

Potential Research Area 3: Precursor for Bioactive Diketopiperazines

Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is an excellent starting material for the modular synthesis of complex and stereochemically defined DKPs.

Scientific Rationale: The compound can be hydrolyzed to the free acid, N-tosyl-L-phenylglycine. This acid can then be coupled with a second amino acid ester using standard peptide coupling reagents. Subsequent intramolecular cyclization, often under basic or thermal conditions, will yield the diketopiperazine core. The presence of the phenyl group and the tosyl group provides two vectors for diversification, allowing for the creation of a library of compounds for biological screening.

Proposed Diversification Workflow

G A Methyl N-Ts-L-phenylglycinate B N-Tosyl-L-phenylglycine A->B Hydrolysis (e.g., LiOH, THF/H₂O) D Linear Dipeptide Precursor B->D Peptide Coupling (e.g., HATU, DIPEA) C Amino Acid Ester (R₂-AA-OR') C->D E N-Tosyl Diketopiperazine D->E Cyclization (e.g., Heat, Base) F Diversified DKP Library E->F Further Functionalization (e.g., N-Detosylation, Aryl modification)

Caption: Modular Synthesis of a Diketopiperazine (DKP) Library.

Protocol 4: Synthesis of a Phenylglycine-Containing Diketopiperazine
  • Saponification:

    • Dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature until TLC shows complete consumption of the starting material.

    • Acidify the mixture with 1 M HCl to pH ~2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield N-tosyl-L-phenylglycine.

    • Self-Validation: Confirm disappearance of the methyl ester signal and appearance of a carboxylic acid proton in the ¹H NMR spectrum.

  • Peptide Coupling and Cyclization:

    • Dissolve N-tosyl-L-phenylglycine (1.0 eq.), another amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride, 1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.

    • Cool to 0 °C and add Diisopropylethylamine (DIPEA, 3.0 eq.).

    • Stir at room temperature overnight.

    • Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

    • Dry and concentrate to get the crude linear dipeptide.

    • Dissolve the crude dipeptide in a high-boiling solvent like toluene or xylene.

    • Add a catalytic amount of a non-nucleophilic base (e.g., DBU) or an acid (e.g., p-TsOH) and heat to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction, concentrate, and purify by column chromatography to yield the diketopiperazine.

    • Self-Validation: Confirm the cyclic structure by HRMS (loss of methanol) and detailed 2D NMR studies (HMBC, HSQC) to verify the connectivity.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is more than a simple protected amino acid; it is a chiral scaffold poised for exploitation in several high-impact areas of chemical research. The protocols and research frameworks presented in this guide are designed to be robust starting points for investigation. By leveraging this compound's unique structural features, research teams can unlock novel chiral ligands for asymmetric catalysis, develop efficient pathways to valuable pharmaceutical intermediates like β-lactams, and create diverse libraries of bioactive molecules such as diketopiperazines. The potential is significant, awaiting exploration by forward-thinking scientists.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Vinyl Chlorides in Organic and Aqueous Media. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Development of the First Catalyzed, Enantioselective Staudinger Reaction. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Kaur, N., & Kishore, D. (2014). The Staudinger reaction: a key generation of β-lactams. Synthetic Communications, 44(13), 1835-1851. [Link]

  • Al-Zoubi, R. M. (2013). Recent advances in the Staudinger reaction. Current Organic Synthesis, 10(4), 612-628. [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). Nucleophile-catalyzed, enantioselective [2+ 2] cycloaddition reactions. Organic reactions, 64, 31-185. [Link]

  • Singh, G. S. (2003). β-Lactams in the new millennium. Part I: monobactams and carbapenems. Mini reviews in medicinal chemistry, 3(1), 49-62. [Link]

  • Gadek, T. R., & Still, W. C. (1984). General method for the synthesis of N-methyl and N-benzyl diketopiperazines. Tetrahedron Letters, 25(47), 5395-5398. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and applications of diketopiperazines. Tetrahedron, 58(17), 3297-3312. [Link]

  • PubChem. (n.d.). L-Phenylglycine methyl ester. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). N-(p-Toluenesulfonyl)-L-phenylalanine. Retrieved January 7, 2026, from [Link]

  • Kadaba, P. K., & Triplett, J. W. (1979). A convenient one-step synthesis of amino acid esters. Synthetic Communications, 9(10), 865-871. [Link]

  • PubChem. (n.d.). p-Toluenesulfonyl chloride. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). L-Phenylglycine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Triethylamine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Lithium aluminum hydride. Retrieved January 7, 2026, from [Link]

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. [Link]

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Exploratory

An In-Depth Technical Guide on the Safety and Handling of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS No. 111047-54-2), a key intermediate in synthetic organic chemistry. As a tosylated amino acid ester, this compound requires specific handling protocols to mitigate risks and ensure laboratory safety. This document synthesizes information from safety data sheets and chemical literature to provide a field-proven perspective on its management.

Core Chemical Identity and Hazard Profile

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate belongs to the family of sulfonamides and amino acid esters. The tosyl group (p-toluenesulfonyl) is a common protecting group for amines in organic synthesis.[1][2] Its presence, along with the methyl ester and phenylglycine backbone, dictates its reactivity and toxicological profile.

GHS Classification and Hazards

Based on data for the compound and structurally related chemicals, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is classified as hazardous. The primary hazards identified under the Globally Harmonized System (GHS) are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physicochemical Properties

Understanding the physical properties of this compound is critical for designing safe handling procedures and anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 111047-54-2Chemicalbook[4]
Molecular Formula C16H17NO4SInferred from structure
Appearance Solid (likely off-white to white powder/crystals)Analogy to similar compounds[5]
Solubility Low water solubility is expected. Soluble in many organic solvents.General knowledge of tosylated esters
Stability Stable under recommended storage conditions.[6] Moisture sensitive.[5]Sigma-Aldrich, Fisher Scientific[5]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before any handling of this substance. The following workflow provides a logical sequence for ensuring safety.

RiskAssessment cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_procedure Procedural Execution A Review Safety Data Sheet (SDS) B Identify Hazards (H315, H319, H335) A->B Key Information Source E Select Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat B->E Dictates Protection C Evaluate Experimental Scale (mg, g, kg) F Establish Engineering Controls - Certified Chemical Fume Hood C->F Determines Containment Level D Assess Environment (Fume Hood, Benchtop) D->F H Execute Experiment E->H F->H Primary Safety Barrier G Prepare Spill & Emergency Kits G->H I Decontaminate & Clean Up H->I Post-Experiment Workflow J Segregate & Label Waste I->J Post-Experiment Workflow K Store Compound Appropriately J->K Post-Experiment Workflow EmergencyResponse Start Emergency Event Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Spill_Evacuate Evacuate & Alert Others Spill->Spill_Evacuate Exposure_Remove Remove Victim from Source Exposure->Exposure_Remove Fire_Extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam Fire->Fire_Extinguish Spill_PPE Don Appropriate PPE Spill_Evacuate->Spill_PPE Spill_Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Spill_PPE->Spill_Contain Spill_Collect Collect into a Closed Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon Spill_Dispose Dispose as Hazardous Waste Spill_Decon->Spill_Dispose Exposure_Skin Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. Exposure_Remove->Exposure_Skin Exposure_Eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. Seek medical attention. Exposure_Remove->Exposure_Eye Exposure_Inhale Inhalation: Move to fresh air. Seek medical attention if unwell. Exposure_Remove->Exposure_Inhale Exposure_SDS Provide SDS to Medical Personnel Exposure_Skin->Exposure_SDS Exposure_Eye->Exposure_SDS Exposure_Inhale->Exposure_SDS Fire_Breathing Wear Self-Contained Breathing Apparatus (SCBA) Fire_Extinguish->Fire_Breathing Fire_Water Prevent Water Runoff from Contaminating Drains Fire_Breathing->Fire_Water

Caption: Decision tree for emergency response procedures.

Detailed First Aid Measures
  • Inhalation: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor. [3]* Skin Contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with plenty of soap and water. If skin irritation persists, get medical advice. [3]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER. * Ingestion: Rinse mouth. Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Consult a physician. [7]

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area. [8]2. Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [8]4. Absorb: For small spills, carefully sweep up or absorb with an inert material (e.g., sand, vermiculite, dry earth). Avoid creating dust. [5][8]5. Collect: Place the absorbed material into a suitable, labeled, and closed container for disposal. [8]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Verify: After cleaning, a final wipe-down with a clean, damp cloth should show no visible residue.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations. [3]

Waste Disposal

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

  • Procedure: Dispose of unused product and contaminated materials in an approved waste disposal plant. [5]The container should be tightly closed and clearly labeled. Do not dispose of it via household waste or sewer systems.

Toxicological and Ecological Information

While specific toxicological data for this exact compound is limited, information can be inferred from its hazard classification and related compounds.

  • Toxicological Summary: The primary toxicological concerns are irritation to the skin, eyes, and respiratory tract upon acute exposure. The toxicity of some amino acid esters has been studied, indicating that different metabolic pathways can determine their effects on cells. [9]* Ecological Information: Data on ecotoxicity is not readily available. However, as a standard practice, discharge into the environment must be avoided. [8]Many related sulfonyl compounds are not readily biodegradable.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
  • SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl p-toluenesulfon
  • SAFETY DATA SHEET - (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride. (2025). LGC Standards.
  • SAFETY DATA SHEET - Methyl p-toluenesulfon
  • SAFETY DATA SHEET - Furan-2-sulfonyl chloride. (2023). Acros Organics.
  • Strategies for the Safe Handling of Sulfonic Acid. (2022).
  • Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic p
  • Tosyl group - Wikipedia.Wikipedia.
  • Amino acid C-tosylation? (2015).
  • METHYL N-P-TOLUENESULFONYL-L-2-PHENYLGLYCIN
  • (R)-(−)-2-Phenylglycine methyl ester hydrochloride - Sigma-Aldrich.Sigma-Aldrich.

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Foundational

An In-depth Technical Guide to the Solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Organic Solvents

Introduction: The Critical Role of Solubility in Synthesis and Development In the landscape of pharmaceutical research and synthetic chemistry, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate stands as a valuable chiral b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of pharmaceutical research and synthetic chemistry, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate stands as a valuable chiral building block. Its rigid structure, conferred by the phenylglycinate backbone and the bulky p-toluenesulfonyl (tosyl) protecting group, makes it a crucial intermediate in asymmetric synthesis. However, the successful application of this or any compound in reaction chemistry, purification, and formulation hinges on a fundamental physicochemical property: solubility.

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. Moving beyond simple empirical observations, we will delve into the molecular interactions that govern its dissolution in various common organic solvents. For researchers, process chemists, and formulation scientists, a deep understanding of these principles is not merely academic; it is a prerequisite for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the manufacturability of active pharmaceutical ingredients (APIs). This document is structured to provide both theoretical grounding and practical, actionable protocols to empower scientists in their laboratory work.

Section 1: Theoretical Principles of Solubility

The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The oft-cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[1] This can be dissected into more fundamental interactions.

Molecular Structure Analysis

To predict the solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, we must first analyze its structure:

  • Aromatic Rings (Phenyl and Tolyl): These large, nonpolar, and polarizable groups contribute significantly to van der Waals forces (specifically, London dispersion forces). They will interact favorably with solvents that also have aromatic or nonpolar character.

  • Sulfonamide Group (-SO₂NH-): This is a highly polar moiety capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). This group requires polar solvents to be effectively solvated.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor at the carbonyl oxygen.

  • Overall Molecular Profile: The molecule presents a dualistic nature. It possesses large nonpolar regions (the aromatic rings) and distinct polar, hydrogen-bonding regions (the sulfonamide and ester groups). This amphiphilic character suggests that its solubility will be highest in solvents that can effectively accommodate both of these features.

Key Solvent Parameters

The ability of a solvent to dissolve a given solute can be quantitatively described by several parameters:

  • Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions and solvate charges.[2] Solvents with a high dielectric constant are considered polar and are more effective at dissolving polar compounds and stabilizing charge separation.[3][4]

  • Hansen Solubility Parameters (HSP): This model provides a more nuanced view by breaking down the total cohesive energy of a solvent into three components:

    • δD (Dispersion): Energy from dispersion forces.

    • δP (Polar): Energy from dipolar intermolecular forces.

    • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is assigned its own set of HSP values. The principle states that solvents with HSP values closest to those of the solute will be the most effective solvents. The "Hansen distance" (Ra) between a solvent and a solute in this 3D space can be calculated, with smaller distances indicating higher affinity.[6]

Section 2: Estimated Solubility Profile of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Solvent ClassSolvent ExampleDielectric Constant (ε)Polarity TypeKey Interactions with SolutePredicted Solubility
Protic Polar Methanol (MeOH)32.7ProticH-bonding with sulfonamide & ester; polar interactions. Can solvate both polar and non-polar parts.High
Ethanol (EtOH)24.5ProticSimilar to Methanol, but slightly less polar.High
Aprotic Polar Acetone20.7AproticStrong dipole-dipole interactions with sulfonamide/ester. Good solvation of aromatic rings.High
Acetonitrile (MeCN)37.5AproticHigh polarity solvates sulfonamide/ester. Less effective for non-polar regions.Moderate to High
Dimethylformamide (DMF)36.7AproticStrong polar interactions; effective at solvating polar groups.High
Dimethyl Sulfoxide (DMSO)46.7AproticVery high polarity; excellent for polar groups.High
Chlorinated Dichloromethane (DCM)9.1AproticModerate polarity can bridge polar/non-polar features. Good solvation for aromatic rings.High
Chloroform (CHCl₃)4.8AproticSimilar to DCM, slightly less polar.Moderate to High
Ethers Tetrahydrofuran (THF)7.5AproticModerate polarity, can accept H-bonds. Solvates aromatic rings well.Moderate
Diethyl Ether4.3AproticLow polarity; poor solvation of the polar sulfonamide group.Low to Insoluble
Aromatic Toluene2.4NonpolarFavorable π-stacking with aromatic rings. Poor solvation of polar groups.Low
Alkanes Hexane1.9NonpolarOnly dispersion forces. Cannot solvate the polar sulfonamide or ester groups.Insoluble

Note: Data for solvent properties compiled from various sources.[8][9]

Section 3: Experimental Determination of Solubility

The following protocol describes the industry-standard "Shake-Flask" method for determining equilibrium solubility. This method is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Workflow for Equilibrium Solubility Determination

The diagram below outlines the key steps in the shake-flask method, a robust protocol for generating reliable solubility data.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solute to a known volume of solvent seal_vial Seal vial to prevent evaporation prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle filter Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter dilute Dilute aliquot of filtrate with mobile phase filter->dilute analyze Analyze by HPLC-UV against a calibration curve dilute->analyze result Calculate Solubility (e.g., in mg/mL or mol/L) analyze->result

Caption: Workflow for the shake-flask equilibrium solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~100 mg) to a 20 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the selected solvent (e.g., 5.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

    • Allow the slurry to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a 0.22 µm PTFE syringe filter and discard the first ~0.5 mL to saturate the filter membrane.

    • Filter the remaining supernatant into a clean vial. This is the saturated stock solution.

  • Analysis:

    • Prepare a standard calibration curve for the compound using the HPLC-UV system.

    • Accurately perform a serial dilution of the saturated stock solution with an appropriate solvent (typically the HPLC mobile phase).

    • Inject the diluted samples onto the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Section 4: Safety and Handling Considerations

As a matter of scientific integrity and laboratory safety, proper handling of all chemicals is paramount. While specific data for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is limited, data for structurally related compounds such as p-Toluenesulfonyl chloride and various phenylglycine esters provide guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Health Hazards: The compound may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Solvent Hazards: Organic solvents present their own unique hazards, including flammability and toxicity. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

The diagram below illustrates the logical hierarchy of controls for safe chemical handling.

G A Elimination/Substitution (Use a safer alternative) B Engineering Controls (e.g., Fume Hood) A:s->B:n Most Effective C Administrative Controls (e.g., SOPs, Training) B:s->C:n Most Effective D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C:s->D:n Most Effective

Caption: Hierarchy of controls for laboratory safety.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate exhibits a solubility profile reflective of its complex molecular structure, which contains both large nonpolar aromatic regions and highly polar functional groups. It is predicted to be highly soluble in polar solvents, both protic (alcohols) and aprotic (acetone, DMF, DMSO), as well as chlorinated solvents like dichloromethane. Conversely, it is expected to have low solubility in nonpolar solvents such as toluene and hexane. This predictable behavior allows chemists to make rational solvent choices for synthesis, purification, and formulation. For definitive quantitative data, the equilibrium shake-flask method provides a robust and reliable experimental protocol. By integrating theoretical understanding with rigorous experimental validation, researchers can effectively harness the properties of this important chiral intermediate.

References

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  • Common Solvents Used in Organic Chemistry: Table of Properties . Master Organic Chemistry. [Link]

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Exploratory

Stability and degradation of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

An In-Depth Technical Guide to the Stability and Degradation of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Authored by: A Senior Application Scientist Preamble: Understanding the Molecule and Its Vulnerabilities Meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Authored by: A Senior Application Scientist

Preamble: Understanding the Molecule and Its Vulnerabilities

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of the non-proteinogenic amino acid L-phenylglycine, it serves as a valuable building block for complex molecules, including active pharmaceutical ingredients (APIs). The molecule's structure, featuring a methyl ester, a sulfonamide linkage, and two aromatic rings, presents several potential sites for chemical degradation.

A thorough understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for its effective use. For drug development professionals, this knowledge informs formulation strategies, defines storage conditions, determines shelf-life, and is a regulatory requirement for ensuring the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive technical overview of the intrinsic stability of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, elucidates its primary degradation pathways, and details the methodologies required for a robust stability assessment.

Core Physicochemical Characteristics

Before delving into degradation kinetics, it is essential to establish the fundamental physicochemical properties of the compound. These parameters influence its solubility, reactivity, and analytical behavior.

PropertyValueSource
IUPAC Name Methyl (2S)-2-(4-methylphenyl)sulfonamido-2-phenylacetate-
Molecular Formula C₁₆H₁₇NO₄S-
Molecular Weight 319.38 g/mol -
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in many organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); Insoluble in water.[3]General Knowledge
Key Functional Groups Methyl Ester, Sulfonamide, Phenyl Ring, Tolyl Ring-

Elucidating Degradation: Pathways and Mechanisms

The stability of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is best understood by systematically investigating its degradation under stressed conditions, a process known as forced degradation or stress testing.[2][4] This approach intentionally exposes the molecule to conditions more severe than those it would encounter during normal handling and storage to identify likely degradation products and pathways.[2][5]

The primary degradation pathways for this molecule are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The Vulnerable Ester Linkage

Hydrolysis is the most anticipated degradation pathway due to the presence of the methyl ester group.[6] The reaction can be catalyzed by acid or base, or it can occur under neutral conditions, albeit at a much slower rate.

  • Base-Catalyzed Hydrolysis : This is typically the most rapid hydrolytic pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion (N-P-toluenesulfonyl-L-2-phenylglycine) and methanol. Mild bases like lithium hydroxide (LiOH) are often sufficient to drive this reaction.[7]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible and typically slower than base-catalyzed hydrolysis.

  • Sulfonamide Bond Stability : The N-S (sulfonamide) bond is generally stable to hydrolysis under mild to moderate acidic and basic conditions. Cleavage typically requires more drastic conditions than those needed for ester hydrolysis.

A critical consideration, particularly under basic conditions, is the potential for epimerization at the chiral alpha-carbon. The proton on this carbon is acidic and can be abstracted by a strong base, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization and the formation of the (R)-diastereomer, a potentially significant impurity.

G cluster_main Primary Degradation Pathways Parent Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Deg1 N-P-toluenesulfonyl-L-2-phenylglycine (Hydrolysis Product) Parent->Deg1 H₂O / H⁺ or OH⁻ (Ester Hydrolysis) Deg2 Sulfonamide Cleavage Products (e.g., Methyl L-2-phenylglycinate) Parent->Deg2 Harsh Conditions / UV Light (N-S Cleavage) Deg3 Oxidized/Photodegradation Products Parent->Deg3 [O] or hν (Ring/Side-chain modification)

Caption: Key degradation routes for the target molecule.

Photolytic Degradation: The Impact of Light

Molecules containing aromatic rings and sulfonamide groups are often susceptible to photodegradation. Studies on related sulfonamide-containing compounds reveal two primary mechanisms initiated by UV light absorption[8]:

  • Cleavage of the Sulfonamide Bond : Homolytic cleavage of the sulfur-nitrogen bond can occur, leading to the formation of radical species that can propagate further reactions.

  • Sulfur Dioxide (SO₂) Extrusion : Another documented pathway involves the elimination of SO₂ from the sulfonamide moiety.[8]

These reactions can lead to a complex mixture of degradants, highlighting the importance of protecting the compound from light, especially when in solution.

Oxidative Degradation

The phenyl and tolyl groups, as well as the benzylic alpha-carbon, are potential sites for oxidative attack. Forced degradation studies using reagents like hydrogen peroxide (H₂O₂) can simulate oxidative stress. Potential products could include hydroxylated aromatic rings or cleavage of the molecule. Methionine residues in proteins are particularly susceptible to oxidation, and while not present here, the principle of targeting electron-rich sites applies.[9]

Thermal Degradation

At elevated temperatures, the molecule can undergo thermal decomposition. The stability of amino acids to heat varies depending on their structure.[5][10] Pyrolytic processes can lead to decarboxylation, deamination, and fragmentation of the molecule. These studies are crucial for determining acceptable temperature ranges for manufacturing processes like drying and for setting appropriate storage conditions.

A Framework for Stability Assessment: Experimental Design

A robust stability study requires a well-designed experimental protocol. The goal is to generate a meaningful level of degradation (typically 5-20%) to ensure that the analytical methods are capable of detecting and separating any degradants formed.[9]

Workflow for a Forced Degradation Study

The process follows a logical sequence from stress sample generation to data analysis.

G cluster_workflow Forced Degradation Experimental Workflow A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B 2. Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Neutralize/Quench Reaction (If necessary) B->C D 4. Dilute to Target Concentration C->D E 5. Analyze by Stability-Indicating Method (HPLC) D->E F 6. Characterize Degradants (LC-MS, NMR) E->F G 7. Assess Mass Balance & Report E->G

Caption: Step-by-step workflow for conducting a forced degradation study.

Step-by-Step Protocol for Forced Degradation

Objective: To generate potential degradation products and assess the intrinsic stability of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution. The use of a co-solvent is necessary due to the compound's poor water solubility.

  • Stress Conditions Setup:

    • For each condition, prepare a sample and a corresponding control (stored at 5°C in the dark).

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Store at 60°C. If no degradation is observed after 24 hours, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Store at room temperature. Causality Note: Base hydrolysis is often much faster, so starting at room temperature prevents excessive degradation.

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation (Solution): Store a sealed vial of the stock solution at 60°C.

    • Thermal Degradation (Solid): Place a thin layer of the solid compound in an open vial in an oven at a temperature below its melting point (e.g., 80°C).

    • Photostability: Expose the stock solution (in a quartz cuvette) and solid sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Collection and Preparation:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively. Trustworthiness Note: Neutralization is critical to stop the degradation reaction at a specific time point and to protect the HPLC column.

    • Dilute all samples and controls with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analytical Measurement:

    • Analyze the samples using a validated stability-indicating HPLC method (see section 5).

    • Record the peak areas for the parent compound and all degradation products.

The Analytical Toolkit: Detecting and Identifying Degradants

A stability study is only as reliable as the analytical methods used. A stability-indicating method (SIM) is an analytical procedure that can accurately separate, detect, and quantify the active ingredient and its degradation products without interference from one another.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for stability testing.

  • Column: A C18 column is a common starting point, offering good retention for the moderately nonpolar target molecule.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from more polar (e.g., hydrolyzed acid) and less polar degradants.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks but also performs peak purity analysis by comparing UV spectra across a single peak. This is a self-validating feature to ensure a peak is not co-eluting with an impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Once degradation is observed via HPLC, LC-MS is the primary tool for identifying the degradants. By coupling the separation power of HPLC with the detection power of a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradant. This information is invaluable for proposing chemical structures. For example, the primary hydrolysis product would show a mass corresponding to the free carboxylic acid.

Interpreting the Data: A Quantitative Approach

The data from the HPLC analysis should be compiled to assess the stability profile.

Sample Data Summary Table
Stress ConditionTime (hours)Parent Peak AreaDegradant 1 AreaDegradant 2 Area% DegradationMass Balance (%)
Control 481,000,000000100.0
0.1 M HCl, 60°C 48950,00048,00005.099.8
0.1 M NaOH, RT 8800,000195,0005,00020.0100.0
3% H₂O₂, RT 48920,000075,0008.099.5

Note: Areas are hypothetical. % Degradation is calculated relative to the control. Mass balance is the sum of the parent and all degradants relative to the initial amount, which should ideally be between 98-102% to ensure all significant products have been detected.

Conclusion and Recommendations

The stability profile of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is dictated by the chemical reactivity of its ester and sulfonamide functionalities. The primary degradation pathway is hydrolysis of the methyl ester , which is significantly accelerated under basic conditions. This reaction yields N-P-toluenesulfonyl-L-2-phenylglycine. The potential for racemization under basic conditions must be carefully evaluated using a chiral analytical method. The compound also shows susceptibility to photodegradation , likely involving cleavage of the sulfonamide bond.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers at controlled room temperature or refrigerated, protected from light.

  • pH Control: Avoid exposure to strongly acidic and, particularly, basic conditions to prevent hydrolysis and potential epimerization. Buffering of solutions in the pH 4-6 range is advisable.

  • Formulation: For solution-based formulations, the use of antioxidants and light-protective packaging (e.g., amber vials) should be considered.

This guide provides the foundational knowledge and experimental framework for professionals working with this molecule, enabling the development of stable products and robust synthetic processes.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis Using Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction and Core Principles The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the developm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a molecule's chirality is intrinsically linked to its biological activity. Chiral auxiliaries are a powerful and reliable strategy, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After inducing the desired chirality, the auxiliary is removed, yielding an enantiomerically enriched product.

This guide details the application of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate as a robust chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks, such as non-proteinogenic α-amino acids.

Advantages of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate:

  • High Diastereoselectivity: The rigid N-tosyl group and the sterically demanding phenyl moiety create a well-defined chiral environment, leading to excellent facial shielding of the derived enolate.

  • Predictable Stereochemical Outcome: The stereochemistry of the major diastereomer is consistently controlled by the (L)-configuration of the parent phenylglycine.

  • Crystalline Intermediates: The resulting diastereomeric products are often crystalline, facilitating purification by recrystallization to achieve high diastereomeric purity.

  • Reliable Cleavage: The auxiliary can be efficiently removed under conditions that typically preserve the stereochemical integrity of the newly formed chiral center.

Mechanism of Stereocontrol: Diastereoselective Enolate Alkylation

The primary application of this auxiliary is in directing the stereoselective alkylation of its corresponding enolate. The process hinges on the formation of a rigid, chelated enolate structure that presents two distinct faces to an incoming electrophile.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the clean and quantitative deprotonation of the α-proton without competing side reactions. The reaction is performed at very low temperatures (-78 °C) to "freeze" the enolate in its most stable conformation, preventing epimerization and maximizing stereoselectivity. The tosyl group's electron-withdrawing nature enhances the acidity of the α-proton, facilitating enolate formation.

The stereocontrol is achieved through steric hindrance. The bulky phenyl group and the tosyl moiety effectively block one face of the planar enolate. Consequently, the electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_start 1. Starting Material cluster_enolate 2. Enolate Formation cluster_alkylation 3. Stereoselective Alkylation start Methyl N-Tosyl-L-phenylglycinate base Strong Base (LDA) THF, -78 °C start->base Deprotonation enolate Planar Lithium Enolate (Chiral Environment) base->enolate shielding Top Face Shielded by Phenyl & Tosyl Groups enolate->shielding Steric Shielding electrophile Electrophile (R-X) enolate->electrophile Attack from Less Hindered Face product Alkylated Product (New Stereocenter Formed) electrophile->product

Caption: Logical workflow for asymmetric alkylation.

Application Protocol: Asymmetric Synthesis of (S)-α-Methylphenylalanine Methyl Ester

This protocol describes a representative procedure for the diastereoselective methylation of the chiral auxiliary to synthesize a precursor to (S)-α-Methylphenylalanine.

A. Materials and Reagents

ReagentSupplierGrade
Methyl N-p-toluenesulfonyl-L-2-phenylglycinateCommercial>98%
Anhydrous Tetrahydrofuran (THF)CommercialDriSolv® or similar
Lithium Diisopropylamide (LDA), 2.0 M in THFCommercialSolution
Methyl Iodide (CH₃I)Commercial>99%, redistilled
Saturated Aqueous Ammonium Chloride (NH₄Cl)Lab Prepared-
Ethyl AcetateLab Grade-
Brine (Saturated Aqueous NaCl)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Lab Grade-

B. Experimental Workflow

G start Diastereomerically Pure Alkylated Product saponification Step 1: Saponification (e.g., LiOH, THF/H₂O) start->saponification acid Intermediate Carboxylic Acid saponification->acid cleavage Step 2: Reductive Cleavage (e.g., Na/NH₃ or H₂, Pd/C) acid->cleavage product Final Chiral α-Amino Acid cleavage->product aux_recovery Recovered Auxiliary Fragment cleavage->aux_recovery

Application

Application Notes and Protocol for the Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

Introduction: The Imperative for Chiral α-Amino Acids Non-proteinogenic α-amino acids are indispensable building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics can co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral α-Amino Acids

Non-proteinogenic α-amino acids are indispensable building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics can confer enhanced metabolic stability, increased potency, and unique conformational constraints that are crucial for receptor binding and biological activity. The stereochemistry of these amino acids is paramount, as different enantiomers often exhibit vastly different pharmacological profiles. Consequently, robust and efficient methods for the asymmetric synthesis of enantiomerically pure α-amino acids are of critical importance to the pharmaceutical and biotechnology industries.

This application note details a robust and well-established protocol for the asymmetric synthesis of α-amino acids. The core of this strategy revolves around the diastereoselective alkylation of a chiral glycine enolate equivalent. While the specific reagent, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, was initially considered, this guide adapts a highly reliable and extensively documented method employing a chiral nickel(II) complex of a glycine Schiff base. This approach provides a clear and validated pathway for researchers to synthesize a diverse range of unnatural α-amino acids with high stereocontrol.

Principle of the Method: Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle of this synthetic route is the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. In this protocol, a chiral ligand derived from (S)-2-aminobenzaldehyde and a chiral amino acid is used to form a square-planar nickel(II) complex with glycine. This complex serves as a chiral glycine enolate equivalent. The key steps are:

  • Formation of the Chiral Ni(II) Complex: Glycine is condensed with a chiral Schiff base ligand in the presence of Ni(II) ions to form a thermodynamically stable, planar complex. The inherent chirality of the ligand creates a specific steric environment around the α-carbon of the glycine moiety.

  • Diastereoselective Alkylation: The α-proton of the complexed glycine is acidic and can be removed by a base to form a nucleophilic enolate. This enolate then reacts with an alkylating agent (e.g., an alkyl halide). The chiral ligand shields one face of the planar enolate, forcing the alkylating agent to approach from the less sterically hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

  • Hydrolysis and Auxiliary Removal: The newly formed α-substituted amino acid is liberated from the chiral auxiliary by acidic hydrolysis. The chiral ligand can often be recovered and reused, making the process more economical.

This method allows for the predictable synthesis of a desired enantiomer of a new α-amino acid, with the stereochemistry being dictated by the chirality of the auxiliary ligand.

Experimental Workflow Diagram

G cluster_0 Complex Formation cluster_1 Diastereoselective Alkylation cluster_2 Product Isolation A Glycine + Chiral Schiff Base Ligand + Ni(II) B Deprotonation with Base (e.g., NaH, K2CO3) A->B C Formation of Chiral Ni(II)-Glycine Enolate B->C D Addition of Alkylating Agent (R-X) C->D E Alkylated Ni(II) Complex (High Diastereomeric Excess) D->E F Acidic Hydrolysis (e.g., HCl) E->F G New α-Amino Acid (Enantiomerically Enriched) F->G H Recovery of Chiral Auxiliary F->H

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Detailed Experimental Protocol

This protocol is based on the well-established method of diastereoselective alkylation of a Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.[1]

Materials and Reagents

ReagentGradeSupplierNotes
GlycineReagentSigma-Aldrich
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone≥98%Strem ChemicalsChiral Auxiliary Precursor
Nickel(II) Nitrate HexahydrateACS ReagentFisher Scientific
Sodium HydroxidePellets, ACSVWR
MethanolAnhydrousAcros Organics
Alkyl Halide (e.g., Benzyl Bromide)ReagentAlfa AesarElectrophile
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. BakerBase for Alkylation
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSolvent for Alkylation
Hydrochloric Acid (HCl)6 M SolutionEMD MilliporeFor Hydrolysis
Diethyl EtherACS GradeFisher ScientificFor Extraction
Dichloromethane (DCM)ACS GradeVWRFor Extraction
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-AldrichDrying Agent
Part 1: Synthesis of the Chiral Ni(II)-Glycine Complex
  • Ligand Formation (if not commercially available): The chiral Schiff base ligand is typically synthesized separately. However, for this protocol, we assume the use of the commercially available (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.

  • Complexation: a. In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol (100 mL). b. Add a solution of Nickel(II) nitrate hexahydrate (1.0 eq) in methanol (50 mL) to the flask. c. Add a solution of sodium hydroxide (2.0 eq) in methanol (50 mL). d. Stir the resulting deep red solution at room temperature for 1 hour. e. The Ni(II) complex will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The complex should be obtained as a dark red solid.

Part 2: Diastereoselective Alkylation
  • Reaction Setup: a. To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dried Ni(II)-glycine complex (1.0 eq) and anhydrous potassium carbonate (3.0 eq). b. Add anhydrous N,N-dimethylformamide (DMF) (50 mL) via syringe. c. Stir the suspension vigorously.

  • Alkylation: a. Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise to the suspension at room temperature. b. Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, hydrolyzing it with acid, and analyzing for the presence of the product amino acid.

  • Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and dichloromethane (DCM) (100 mL). b. Shake vigorously and separate the layers. The organic layer contains the alkylated complex. c. Wash the organic layer with water (3 x 50 mL) and then with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.

Part 3: Hydrolysis and Isolation of the α-Amino Acid
  • Hydrolysis: a. Dissolve the crude alkylated complex in methanol (50 mL) in a 100 mL round-bottom flask. b. Add 6 M hydrochloric acid (50 mL) and heat the mixture to reflux for 4-6 hours. The color of the solution should change from deep red to green, indicating the decomposition of the complex.

  • Isolation and Purification: a. After cooling to room temperature, transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove the chiral ligand. The aqueous layer contains the desired amino acid hydrochloride. b. The chiral auxiliary in the ether layer can be recovered by washing with a sodium bicarbonate solution, drying, and recrystallization. c. Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride. d. The crude product can be further purified by recrystallization or by ion-exchange chromatography. For ion-exchange chromatography, a cation-exchange resin (e.g., Dowex 50WX8) can be used. Elution with a gradient of aqueous ammonia will yield the pure, free amino acid.[2]

Mechanistic Rationale and Trustworthiness

The high diastereoselectivity of the alkylation step is the cornerstone of this protocol's reliability. The square-planar geometry of the Ni(II) complex rigidly holds the glycine enolate and the chiral ligand in a fixed conformation. The bulky benzyl and phenyl groups of the chiral auxiliary effectively block one face of the enolate, leading to a highly favored trajectory for the incoming electrophile on the opposite face.

G cluster_0 Mechanism of Diastereoselection Enolate Chiral Ni(II) Enolate Complex (Top face shielded by chiral auxiliary) Product Alkylated Complex (New C-C bond formed on the less hindered bottom face) Enolate->Product Electrophile R-X (Alkylating Agent) Electrophile->Enolate Preferential attack from the less hindered face

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl N-P-toluenesulfonyl-L-2-phenylglycinate for Advanced Diastereoselective Synthesis

Introduction: The Strategic Value of N-Tosyl-L-phenylglycinate Esters in Asymmetric Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Tosyl-L-phenylglycinate Esters in Asymmetric Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for function and safety.[1] Diastereoselective reactions are a cornerstone of this endeavor, enabling chemists to construct complex molecules with multiple stereocenters in a predictable manner. At the heart of many such strategies lies the use of chiral auxiliaries: stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1][2]

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a powerful chiral building block derived from the non-proteinogenic amino acid L-phenylglycine. Its utility stems from a rigid and well-defined stereochemical environment created by the bulky phenyl and p-toluenesulfonyl (tosyl) groups. This steric hindrance effectively shields one face of a reactive intermediate, such as an enolate, compelling an incoming electrophile to approach from the opposite, less-hindered face. This document provides an in-depth guide to the application of this reagent in key diastereoselective carbon-carbon bond-forming reactions, supported by detailed mechanistic insights and actionable laboratory protocols.

Core Principle: Steric Hindrance as a Tool for Diastereocontrol

The fundamental principle behind the efficacy of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is the creation of a diastereomeric transition state. When the ester is converted into a nucleophile (e.g., a metal enolate), the pre-existing stereocenter dictates the spatial orientation of the substituents. The bulky tosyl and phenyl groups create a significant steric bias, influencing the trajectory of the electrophile. This results in the preferential formation of one diastereomer over the other, a phenomenon quantified by the diastereomeric ratio (d.r.).

G cluster_0 Conceptual Workflow A Achiral Substrate B Attach Chiral Auxiliary (Methyl N-Tosyl-L-phenylglycinate) A->B Covalent Bonding C Diastereoselective Reaction (e.g., Aldol, Mannich) B->C Reaction with Electrophile D Mixture of Diastereomers (Major and Minor) C->D Forms New Stereocenter(s) E Separation & Cleavage of Auxiliary D->E Purification F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow for chiral auxiliary-mediated synthesis.

Application I: The Diastereoselective Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are precursors to a vast array of biologically active molecules. The use of N-tosylated glycine derivatives in catalytic, asymmetric Mannich reactions has been shown to produce α,β-diamino acid derivatives with excellent diastereo- and enantioselectivity.[3][4][5]

Mechanistic Rationale

Upon deprotonation with a suitable base or coordination with a Lewis acid, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate forms a metal enolate. The stereochemistry of the resulting product is dictated by the facial selectivity of the enolate's attack on the imine electrophile. It is proposed that the catalyst (e.g., a copper(I) complex) and the substrate form a rigid tetrahedral intermediate.[5] The phenyl group of the phenylglycinate and the tosyl group effectively block the Re-face of the enolate, leaving the Si-face open for the imine to approach, leading to high diastereoselectivity.

Caption: Proposed facial bias in the Mannich reaction transition state.

Protocol: Diastereoselective Synthesis of a β-Amino Ester

This protocol describes a general procedure for the copper-catalyzed Mannich reaction between Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and an N-tosylated imine.

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • N-tosylbenzaldehyde imine

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·½C₇H₈)

  • Chiral ligand (e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CuOTf·½C₇H₈ (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 mmol, 1.0 equiv.) and the N-tosylbenzaldehyde imine (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).

  • Initiation: Cool the substrate solution to the desired temperature (e.g., 0 °C or -20 °C). Add the pre-formed catalyst solution via cannula, followed by the dropwise addition of DIPEA (1.5 mmol, 1.5 equiv.).

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diamino acid derivative.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

EntryImine ElectrophileLigandTemp (°C)Yield (%)d.r. (anti:syn)
1N-Ts-benzaldimine(S)-BINAP08592:8
2N-Ts-naphthalimine(S)-Tol-BINAP08295:5
3N-Ts-furfuraldimine(R)-SEGPHOS-2078>98:2
4N-Ts-cinnamaldimine(S)-BINAP-208890:10
Note: Data presented is representative and serves to illustrate typical outcomes. Actual results may vary.

Application II: The Diastereoselective Aldol Reaction

The aldol reaction remains one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously.[6] By using a chiral auxiliary like Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, the facial selectivity of the enolate addition to an aldehyde can be effectively controlled.[6][7]

Mechanistic Rationale

The stereochemical outcome of the aldol reaction is governed by the geometry of the enolate (Z vs. E) and the subsequent organization of the reactants in the transition state, often rationalized by the Zimmerman-Traxler model. The formation of a titanium enolate, for instance, leads to a rigid, six-membered chair-like transition state. The bulky substituents of the chiral auxiliary will preferentially occupy equatorial positions to minimize steric strain. This forces the aldehyde's substituent (R group) into a specific orientation, leading to the formation of either the syn or anti aldol adduct with high selectivity.

Caption: Logical flow of the diastereoselective aldol addition.

Protocol: Diastereoselective Synthesis of a β-Hydroxy Ester

This protocol outlines a Lewis acid-mediated aldol addition to an aldehyde.

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Benzaldehyde (freshly distilled)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 mmol, 1.0 equiv.) in anhydrous CH₂Cl₂ (15 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add TiCl₄ (1.1 mL of a 1.0 M solution, 1.1 equiv.) via syringe. The solution will typically turn deep yellow or red. Stir for 5 minutes.

  • Base Addition: Add DIPEA (1.2 mmol, 1.2 equiv.) dropwise. The color of the solution may change. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 4 hours.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (10 mL). Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to isolate the aldol product.

  • Analysis: Determine the diastereomeric ratio (syn:anti) by ¹H NMR analysis of the purified product.

EntryAldehydeLewis Acidd.r. (syn:anti)Yield (%)
1BenzaldehydeTiCl₄95:585
2IsobutyraldehydeSn(OTf)₂8:9288
3AcetaldehydeTiCl₄90:1075
4p-NitrobenzaldehydeMgBr₂·OEt₂97:391
Note: Data is illustrative, based on common outcomes for related chiral auxiliaries.[6] The choice of Lewis acid can significantly influence the diastereoselectivity, sometimes reversing it.

Concluding Remarks and Future Directions

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a highly effective chiral building block for directing stereochemistry in fundamental C-C bond-forming reactions. The predictable outcomes and robust nature of these protocols make it a valuable tool for researchers in drug discovery and complex molecule synthesis. The key to its success lies in the rigid conformational control imparted by its substituents, which translates into high facial selectivity in the corresponding transition states. Future work may involve anchoring this auxiliary to a solid support for easier purification and recycling or developing catalytic variants that utilize it as a chiral ligand.

References

  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. (2025). BenchChem.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Synthesis. University of York.
  • Highly Diastereoselective Switchable Enantioselective Mannich Reaction of Glycine Derivatives with Imines. Journal of the American Chemical Society.
  • Highly diastereoselective switchable enantioselective Mannich reaction of glycine deriv
  • Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide.
  • Catalytic asymmetric Mannich reactions of glycine derivatives with imines.
  • Asymmetric aldol reactions between acetone and benzaldehydes catalyzed by chiral Zn2+ complexes of aminoacyl 1,4,7,10-tetraazacyclododecane. PubMed.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of N-p-Toluenesulfonyl-L-phenylglycinate in Advanced Peptide Synthesis

This guide provides a comprehensive overview and detailed protocols for the application of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate and its corresponding carboxylic acid in the field of peptide synthesis. Tailored...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate and its corresponding carboxylic acid in the field of peptide synthesis. Tailored for researchers, chemists, and drug development professionals, this document delves into the strategic advantages, mechanistic considerations, and practical execution of incorporating this specialized amino acid derivative into complex peptide structures. We will explore the unique properties conferred by the N-tosyl protecting group and the phenylglycine backbone, offering insights into its use for creating advanced peptidomimetics and other custom peptides.

Strategic Imperatives: The N-Tosyl Group in Peptide Protection

In the landscape of peptide synthesis, the choice of Nα-protecting group is a critical strategic decision that dictates the entire synthetic route. While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) groups dominate standard solid-phase peptide synthesis (SPPS), the p-toluenesulfonyl (tosyl, Ts) group offers a distinct and powerful alternative.[1]

The defining characteristic of the N-tosyl group is its exceptional stability. The N-tosyl bond is a robust sulfonamide linkage that is resistant to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal (e.g., piperidine).[2] This stability is not a limitation but a strategic asset, rendering the tosyl group "orthogonal" to both major SPPS methodologies.[2] Its removal requires significantly harsher, specific conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

This unique stability profile allows for two primary applications:

  • Permanent Protection: The tosyl group can be retained in the final peptide, transforming the amino group into a stable sulfonamide. This is a powerful tool for creating peptidomimetics with altered proteolytic stability, receptor binding affinity, and conformational properties.[2][3]

  • Orthogonal Protection: It can protect a specific amino acid's N-terminus throughout a multi-step synthesis, including side-chain modifications or on-resin cyclization, before being removed in a final, dedicated step.[2]

Protecting Group Deprotection Conditions Chemical Stability Primary Strategic Use
Tosyl (Ts) Strongly acidic/reductive (e.g., HF, TFMSA, Na/NH₃)High stability to standard acids (TFA) and bases (piperidine).[1][2]Permanent protection for peptidomimetics; orthogonal protection in complex syntheses.
Boc Moderately acidic (e.g., TFA)Stable to bases. Repetitive acid treatment can degrade sensitive sequences.[1][4]Standard Nα-protection in Boc-SPPS.
Fmoc Basic (e.g., 20% Piperidine in DMF)Stable to acids. Orthogonal to acid-labile side-chain protecting groups.[1][5]Standard Nα-protection in Fmoc-SPPS.
Table 1: Comparative analysis of common Nα-protecting groups in peptide synthesis.

The Phenylglycine Moiety: Stereochemical Integrity

Phenylglycine (Phg) is a non-proteinogenic amino acid that can introduce unique conformational constraints into a peptide backbone. However, its structure presents a specific synthetic challenge: the α-proton is benzylic and thus more acidic than that of aliphatic amino acids. This heightened acidity increases the risk of epimerization (racemization at the α-center) during the carboxyl group activation and coupling steps, which proceed through base-mediated mechanisms.[6]

The mechanism of epimerization can occur via direct α-proton abstraction by a base or through the formation of an oxazolone intermediate.[6] Therefore, careful selection of coupling reagents and conditions is paramount when incorporating N-tosyl-L-phenylglycinate to preserve stereochemical purity. The use of modern uronium/guanidinium-based coupling reagents such as HATU or HBTU, with minimal pre-activation times and controlled stoichiometry of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is recommended to minimize this side reaction.

Synthesis of the Core Building Block

For application in SPPS, the free carboxylic acid, N-p-toluenesulfonyl-L-2-phenylglycine, is the direct building block required for coupling to the resin-bound peptide chain. The corresponding methyl ester is a stable, easily purified intermediate that can be quantitatively hydrolyzed to yield the required acid.

cluster_0 Protocol 1: Tosylation cluster_1 Protocol 2: Esterification cluster_2 Final Step for SPPS A L-Phenylglycine C N-p-Toluenesulfonyl-L-2-phenylglycine A->C Schotten-Baumann conditions B Tos-Cl, Base (e.g., NaOH aq.) D N-p-Toluenesulfonyl-L-2-phenylglycine F Methyl N-p-Toluenesulfonyl-L-2-phenylglycinate D->F Fischer Esterification or alternative E Methanol (MeOH) Acid Catalyst or Thionyl Chloride G Methyl N-p-Toluenesulfonyl-L-2-phenylglycinate I N-p-Toluenesulfonyl-L-2-phenylglycine (Ready for SPPS) G->I Saponification H Base Hydrolysis (e.g., LiOH) Resin Peptide-Resin (Free N-Terminus) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Cycle Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 3. Coupling - N-Tosyl-L-Phg-OH - HATU / HBTU - DIPEA Wash_1->Coupling Wash_2 4. DMF Wash Coupling->Wash_2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Coupling->Next_Cycle If no capping Capping 5. Capping (Optional) (Acetic Anhydride) Wash_2->Capping Capping->Next_Cycle

Diagram 2: Fmoc-SPPS cycle for incorporating N-Tosyl-L-phenylglycinate.

Protocol 3: Manual Fmoc-SPPS Coupling

This protocol assumes a standard Fmoc-compatible resin (e.g., Rink Amide) with a free N-terminal amine.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • N-p-toluenesulfonyl-L-2-phenylglycine (3.0 eq. relative to resin loading)

    • HATU or HBTU (2.9 eq.)

    • DIPEA (6.0 eq.)

    • Solvents: Anhydrous DMF, DCM

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed (e.g., using 20% piperidine in DMF) and the resin washed thoroughly with DMF. [2]2. Activation: In a separate vessel, dissolve N-p-toluenesulfonyl-L-2-phenylglycine and HATU/HBTU in anhydrous DMF. Add DIPEA to this solution and allow the mixture to pre-activate for 1-5 minutes. Note: To minimize epimerization, keep pre-activation time to a minimum.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours. [2]4. Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. [7]A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. [2]6. Chain Elongation: The resin is now ready for the next cycle of Fmoc deprotection and coupling for the subsequent amino acid. The N-tosyl group on the phenylglycine residue will remain completely intact. [2]

Final Cleavage and Deprotection

The final step of releasing the peptide from the solid support is where the stability of the N-tosyl group becomes a critical consideration.

  • Standard Cleavage (Tosyl Group Retention): If the goal is to produce a peptidomimetic containing the N-tosyl-phenylglycine (i.e., a sulfonamide link), a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) can be used. This will cleave the peptide from most resins and remove acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf), but will leave the N-tosyl group untouched. [1][2]

  • Harsh Cleavage (Tosyl Group Removal): To remove the N-tosyl group and reveal the free amine of the phenylglycine residue, much stronger acidic conditions are mandatory. This is a hazardous procedure that requires specialized equipment and significant safety precautions.

    • Anhydrous Hydrogen Fluoride (HF): The peptide-resin is treated with liquid HF, typically with scavengers like anisole, at 0 °C for 1-2 hours.

    • Trifluoromethanesulfonic acid (TFMSA): TFMSA in TFA with appropriate scavengers can also be used and is sometimes considered a slightly safer alternative to HF, though it is still highly corrosive and dangerous.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the bulky N-tosyl and phenyl groups.Double couple: repeat the coupling step with a fresh solution of activated amino acid. Increase coupling time to 4-6 hours. Ensure reagents are anhydrous.
Epimerization of Phenylglycine Prolonged exposure to base during activation; use of incorrect coupling reagents.Minimize pre-activation time (< 5 mins). Use HATU as the coupling agent. Ensure precise stoichiometry of DIPEA.
Tosyl Group is Not Cleaved Use of standard TFA cleavage cocktail.This is expected. If removal is desired, use HF or TFMSA cleavage protocols. Confirm the synthetic goal before cleavage.
Table 2: A guide to troubleshooting common issues.

References

  • Figliozzi, G. M., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 16(4), 3479-3528. Available at: [Link]

  • Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. Available at: [Link]

  • Khan, R. A. (2016). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Chemical Biology & Drug Design, 88(6), 884-888. Available at: [Link]

  • Applied Biosystems (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • T-R. Li, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581. Available at: [Link]

  • Smith, M. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

Method

Topic: Enantioselective Alkylation Protocol Using Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the principles, execution, and application of an enantioselective alkylation protocol ut...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles, execution, and application of an enantioselective alkylation protocol utilizing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a chiral auxiliary. The aim is to facilitate the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical building blocks in modern drug discovery and development.

Introduction: The Synthetic Challenge of Chiral α-Amino Acids

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. In drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety necessity. α-Amino acids, beyond the canonical 20, represent a vast and valuable class of chiral building blocks. Introducing specific side chains at the α-carbon allows for the fine-tuning of peptide and small molecule therapeutics, enhancing potency, selectivity, and pharmacokinetic properties.

The direct enantioselective alkylation of simple glycine enolates is notoriously difficult to control. A powerful and reliable strategy to overcome this challenge is the use of a chiral auxiliary—a stereogenic unit that is temporarily incorporated into the glycine substrate to direct the stereochemical outcome of the alkylation reaction.[1][2] This guide details a robust protocol employing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a highly effective chiral auxiliary for the synthesis of α-alkylated amino acids.

Principle and Mechanism of Stereochemical Control

The success of this protocol hinges on the predictable formation of a rigid, diastereomeric enolate intermediate. The chiral auxiliary, derived from L-phenylglycine, orchestrates the stereochemical environment.

Causality Behind the Design:

  • N-Tosyl Group: The electron-withdrawing p-toluenesulfonyl (tosyl) group serves two purposes. First, it significantly increases the acidity of the α-proton, facilitating clean deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Second, the sulfonyl oxygen atoms act as chelation points for the lithium cation.

  • Chelation and Rigidity: Upon deprotonation, the lithium cation is chelated by the ester carbonyl oxygen and an oxygen atom from the sulfonyl group. This creates a rigid, five-membered ring structure in the resulting Z-enolate.

  • Diastereoselective Alkylation: The bulky phenyl group, originating from the L-phenylglycine backbone, sterically shields one face of the planar enolate. Consequently, an incoming electrophile (the alkylating agent) is forced to approach from the less hindered, exposed face, leading to a highly predictable diastereoselective C-C bond formation.

The overall mechanistic pathway is illustrated below.

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start Methyl N-Tosyl-L-phenylglycinate (Chiral Substrate) Enolate Rigid, Chelated Z-Enolate Intermediate Start->Enolate  LDA, THF  -78 °C Product_Aux Alkylated Product (with auxiliary) Enolate->Product_Aux  Attack from  less hindered face Electrophile Alkyl Halide (R-X) Electrophile->Product_Aux Final_Product Enantiopure α-Amino Acid Ester Product_Aux->Final_Product  Hydrolysis &  Detosylation Auxiliary Recovered Chiral Auxiliary Product_Aux->Auxiliary  

Figure 1: General workflow for the enantioselective alkylation.

Detailed Experimental Protocol

Safety Precautions: This protocol involves pyrophoric reagents (n-BuLi), strong bases (LDA), and cryogenic temperatures. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves) is mandatory.

Materials & Reagents:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (≥98%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Diisopropylamine (≥99.5%, freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Alkylating agent (e.g., Benzyl bromide, Iodomethane, Allyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard glassware for anhydrous reactions (oven- or flame-dried)

Part A: In-Situ Generation of Lithium Diisopropylamide (LDA)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (approx. 0.4 M final concentration) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents relative to the substrate) via syringe.

  • Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe over 10 minutes. Rationale: A slight excess of amine ensures no residual n-BuLi, a potent nucleophile, remains to react with the substrate or electrophile.

  • Allow the resulting pale yellow solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Part B: Enolate Formation and Diastereoselective Alkylation
  • In a separate flame-dried flask under nitrogen, dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 equivalent) in anhydrous THF.

  • Cool this substrate solution to -78 °C.

  • Using a cannula, slowly transfer the substrate solution to the freshly prepared LDA solution at -78 °C. Rationale: Adding the substrate to the base ensures that the substrate is always in the presence of excess base, promoting rapid and complete deprotonation while minimizing self-condensation side reactions.

  • Stir the resulting deep red/orange solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equivalents) dropwise via syringe. The characteristic color of the enolate should fade. Rationale: A slight excess of the electrophile ensures the complete consumption of the valuable enolate intermediate.

  • Continue stirring the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Part C: Reaction Quench and Work-up
  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part D: Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the alkylated product.

  • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis. The α-proton or other nearby protons will typically show distinct signals for each diastereomer, which can be integrated.

Substrate Scope and Expected Results

The protocol is robust and applicable to a range of electrophiles. The diastereoselectivity is typically high, especially with unhindered primary alkyl halides.

Entry Alkylating Agent (R-X) Typical Yield (%) Typical Diastereomeric Ratio (d.r.)
1Iodomethane (CH₃I)85-95%>95:5
2Benzyl Bromide (BnBr)90-98%>98:2
3Allyl Bromide88-96%>95:5
4Propargyl Bromide80-90%>95:5
5Ethyl Iodoacetate75-85%90:10

Note: Data presented are representative and may vary based on specific reaction conditions and scale.

Cleavage of the Chiral Auxiliary

Removal of the auxiliary is a critical final step to liberate the desired α-amino acid. This typically requires a two-stage process: hydrolysis of the methyl ester followed by removal of the N-tosyl group.

Cleavage_Workflow Start Alkylated Product (Diastereomerically Pure) Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) Start->Hydrolysis Acid N-Tosyl-α-Amino Acid Hydrolysis->Acid Detosylation Step 2: N-Tosyl Deprotection Acid->Detosylation Reductive Reductive Cleavage (e.g., Na/Naphthalene) Detosylation->Reductive Acidic Acidic Cleavage (e.g., HBr/AcOH, Reflux) Detosylation->Acidic Final_Product Final Product: Enantiopure α-Amino Acid Reductive->Final_Product Acidic->Final_Product

Figure 2: Workflow for auxiliary cleavage.

The N-tosyl group is exceptionally stable. Its removal often requires harsh conditions that must be chosen carefully to avoid racemization of the newly formed stereocenter.[3][4]

  • Reductive Cleavage: Reagents like sodium naphthalenide can effectively cleave the N-S bond under milder temperature conditions, though they require careful handling.[5]

  • Strongly Acidic Conditions: Refluxing in concentrated HBr in acetic acid is a classic method, but the harshness may not be suitable for sensitive substrates.[3]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive LDA (due to moisture or old n-BuLi).Use freshly distilled solvents and amine. Titrate n-BuLi solution before use. Ensure all glassware is rigorously dried.
Poorly reactive electrophile.Switch to a more reactive halide (I > Br > Cl). Consider adding a co-solvent like HMPA (use with extreme caution).
Low Diastereoselectivity Reaction temperature too high.Maintain strict temperature control at -78 °C. Ensure slow addition of reagents to avoid local temperature spikes.
Enolate equilibration.Use Li-based counterion (as described). Avoid longer reaction times than necessary.
Incomplete Auxiliary Cleavage Insufficiently harsh deprotection conditions.Increase reaction time or temperature for deprotection. Switch to a stronger reductive or acidic agent.
Racemization of Product Deprotection conditions are too harsh or prolonged.Screen milder deprotection conditions. Use reductive cleavage (e.g., sodium naphthalenide) which is less prone to causing racemization at the α-carbon.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Garegg, P. J., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides. Available at: [Link]

  • Wikipedia. Tosyl group. Available at: [Link]

  • Iwasaki, T., et al. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • University of York. Asymmetric Synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Large-Scale Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral building block of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral building block of significant interest in pharmaceutical and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-phenylglycine, it serves as a valuable intermediate in the asymmetric synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). The presence of the tosyl protecting group on the amino functionality enhances its stability and allows for selective transformations at the carboxylic acid ester. This application note provides a detailed, in-depth technical guide for the large-scale synthesis, purification, and characterization of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, designed to be a self-validating system for researchers in drug development and process chemistry. Phenylglycine-type amino acids are integral components of numerous peptide natural products, including glycopeptide antibiotics.[1]

Strategic Approach to Synthesis

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a two-step process commencing with the N-tosylation of L-2-phenylglycine, followed by the esterification of the resulting N-tosylated amino acid. This strategy is predicated on the robust and well-established nature of both transformations, ensuring high yields and scalability. The selection of reagents and reaction conditions is optimized for large-scale production, prioritizing safety, cost-effectiveness, and operational simplicity.

Diagram of the Synthetic Pathway

Synthesis_Pathway L_Phenylglycine L-2-Phenylglycine N_Tosyl_Product N-P-toluenesulfonyl-L-2-phenylglycine L_Phenylglycine->N_Tosyl_Product N-Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->N_Tosyl_Product Base Base (e.g., NaOH) Base->N_Tosyl_Product Final_Product Methyl N-P-toluenesulfonyl-L-2-phenylglycinate N_Tosyl_Product->Final_Product Esterification Methanol Methanol (MeOH) Methanol->Final_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Final_Product

Sources

Method

Application Notes: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a Chiral Precursor in Pharmaceutical Intermediate Synthesis

Introduction In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The stereochemistry of an active pharmaceutical ingredient (API) dictates its pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The stereochemistry of an active pharmaceutical ingredient (API) dictates its pharmacological and toxicological profile. Chiral intermediates, therefore, serve as foundational building blocks for constructing these complex three-dimensional molecules. Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a powerful chiral precursor, valued for its role in the asymmetric synthesis of key pharmaceutical intermediates, most notably β-lactams.

The molecule's utility stems from its inherent features:

  • An L-2-phenylglycine backbone provides a fixed stereocenter, which acts as a chiral director in subsequent reactions.

  • A methyl ester group offers a site for modification or can be hydrolyzed post-synthesis.

  • An N-P-toluenesulfonyl (tosyl) group is not merely a protecting group; its strong electron-withdrawing nature acidifies the α-proton, facilitating stereoselective enolate formation—a critical step for creating new carbon-carbon bonds with high fidelity.

This guide provides an in-depth exploration of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, focusing on its application in the synthesis of β-lactam rings, which are core structures in blockbuster antibiotics and are crucial synthons for compounds like Paclitaxel (Taxol®).[1][2]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₄SN/A
Molecular Weight 319.38 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in THF, CH₂Cl₂, Ethyl Acetate. Insoluble in water.[3]
Melting Point Typically in the range of 95-100 °C (Varies with purity)N/A

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • As with many amino acid derivatives, this compound is an irritant. Avoid contact with skin and eyes.

Core Application: Asymmetric Synthesis of β-Lactams via Enolate-Imine Cyclocondensation

The primary application of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is in the diastereoselective synthesis of β-lactams (azetidin-2-ones) through an ester enolate-imine cyclocondensation reaction.[2][4] This transformation is a cornerstone of synthetic organic chemistry, enabling the construction of the strained four-membered ring with precise stereochemical control.

Mechanistic Rationale:

The success of this reaction hinges on several key principles:

  • Stereocontrolled Enolate Formation: The tosyl group enhances the acidity of the α-hydrogen. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) generates a planar lithium enolate. The low temperature is critical to prevent side reactions and ensure kinetic control, preserving the stereochemical information.

  • Lewis Acid Coordination (Optional but Recommended): In some protocols, a Lewis acid like ZnCl₂ is used to pre-complex with the imine.[4] This activates the imine towards nucleophilic attack and can enhance the diastereoselectivity of the C-C bond formation.

  • Diastereoselective C-C Bond Formation: The chiral environment established by the L-phenylglycine moiety directs the approach of the imine to the enolate. The bulky phenyl and tosyl groups create a sterically hindered face, forcing the imine to attack from the less hindered face, thereby setting the stereochemistry at the two newly formed chiral centers.

  • Intramolecular Cyclization: The resulting amino ester intermediate undergoes a rapid intramolecular cyclization, displacing the lithium methoxide to form the thermodynamically stable β-lactam ring. The use of lithium or zinc enolates typically favors the formation of trans-β-lactams, although the specific stereochemical outcome can be influenced by the substituents on the imine and the enolate.[4]

Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation & Cyclization Start Methyl N-Tosyl-L-phenylglycinate Enolate Chiral Lithium Enolate Start->Enolate LDA, THF, -78 °C Imine Imine (R1-CH=N-R2) Intermediate Acyclic Intermediate Enolate->Intermediate Nucleophilic Attack Lactam cis/trans-β-Lactam Intermediate->Lactam Intramolecular Cyclization

Caption: General mechanism for β-lactam synthesis.

Protocol: Synthesis of a cis-β-Lactam Precursor for the Taxol Side Chain

This protocol details the synthesis of a key β-lactam intermediate, a building block for the phenylisoserine side chain of Paclitaxel.[5][6] The reaction involves the condensation of the lithium enolate of Methyl N-Tosyl-L-phenylglycinate with an appropriate imine.

Workflow prep Reagent Preparation (Dry Solvents, Prepare LDA) enolate Enolate Generation (Add starting material to LDA at -78 °C) prep->enolate imine Imine Addition (Slowly add imine solution at -78 °C) enolate->imine react Reaction (Stir for 2-4 hours at -78 °C) imine->react quench Quenching (Add saturated NH4Cl solution) react->quench workup Work-up (Warm to RT, Extract with EtOAc) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, [α]D) purify->analyze

Caption: Experimental workflow for β-lactam synthesis.

Materials and Reagents

ReagentGradeSupplierNotes
Methyl N-Tosyl-L-phenylglycinate>98%CommercialStore under inert gas
Diisopropylamine>99.5%CommercialDistill from CaH₂ before use
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialTitrate before use
N-Benzylidene-p-anisidine (Imine)>98%CommercialRecrystallize if necessary
Tetrahydrofuran (THF)AnhydrousCommercialDistill from Na/benzophenone
Saturated aq. NH₄ClReagentN/ADegas before use
Ethyl Acetate (EtOAc)ACS GradeCommercialN/A
HexanesACS GradeCommercialN/A
Anhydrous MgSO₄ReagentCommercialN/A

Step-by-Step Protocol

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. Rationale: This in-situ preparation generates fresh, highly reactive LDA, crucial for efficient and clean deprotonation.

  • Enolate Formation: Dissolve Methyl N-Tosyl-L-phenylglycinate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the resulting deep red/orange solution for 1 hour at -78 °C. Rationale: Slow addition and continued stirring ensure complete formation of the kinetic lithium enolate without side reactions.

  • Imine Condensation: Dissolve the N-benzylidene-p-anisidine (1.2 eq) in anhydrous THF (15 mL). Add this imine solution dropwise to the enolate solution at -78 °C. The color of the reaction mixture should fade. Stir the reaction for 3 hours at -78 °C. Monitor the reaction progress by TLC. Rationale: Maintaining low temperature during the addition and reaction is critical for maximizing diastereoselectivity.

  • Reaction Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL) at -78 °C.

  • Work-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Rationale: The aqueous work-up removes inorganic salts and polar byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1). Rationale: Chromatography separates the desired β-lactam diastereomer from any minor isomers and unreacted starting materials.

Expected Data and Characterization

ParameterExpected Value
Yield 70-85%
Diastereomeric Excess (d.e.) >95% (determined by ¹H NMR)
¹H NMR Characteristic doublets for the C3 and C4 protons of the β-lactam ring with a coupling constant (J) of ~5-6 Hz for the cis isomer.
Specific Rotation [α]D A specific value should be obtained and compared to literature precedents for confirmation of enantiopurity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive LDA (old n-BuLi).2. Wet glassware or solvents.3. Starting material degradation.1. Titrate n-BuLi before use.2. Ensure all glassware is flame-dried and solvents are rigorously dried.3. Check purity of starting material.
Poor Diastereoselectivity 1. Reaction temperature too high.2. Slow cyclization leading to epimerization.1. Strictly maintain temperature at -78 °C throughout addition and reaction.2. Consider using a different counter-ion (e.g., zinc enolate) which can sometimes improve selectivity.[4]
Incomplete Reaction 1. Insufficient equivalents of LDA or imine.2. Low reactivity of the imine.1. Use slight excess of LDA (1.05-1.1 eq) and imine (1.2-1.5 eq).2. Ensure imine is pure. If necessary, use an imine with more electron-withdrawing groups to increase its electrophilicity.
Multiple Byproducts 1. Self-condensation of the ester.2. Enolate decomposition at higher temperatures.1. Add the ester solution to the LDA, never the reverse.2. Maintain -78 °C and quench the reaction once starting material is consumed.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a highly effective and reliable chiral precursor for the asymmetric synthesis of pharmaceutical intermediates. Its well-defined stereochemistry and the activating nature of the tosyl group enable the predictable and high-yielding formation of complex chiral molecules like β-lactams. The protocols and mechanistic insights provided herein demonstrate its utility and offer a robust framework for researchers and drug development professionals aiming to leverage this valuable synthon in their synthetic campaigns.

References

  • Title: Practical synthesis of Taxol side chain Source: Bioorganic & Medicinal Chemistry Letters, 1998. URL: [Link]

  • Title: Synthesis of biologically active taxol analogues with modified phenylisoserine side chains Source: Journal of Medicinal Chemistry, 1994. URL: [Link]

  • Title: Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation Source: Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Title: Methyl phenylglycinate, L- Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)
  • Title: (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones Source: Tetrahedron Letters, 1993. URL: [Link]

  • Title: The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds Source: Journal of Natural Products, 2008. URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: RSC Advances, 2017. URL: [Link]

  • Title: Asymmetric Synthesis of Nitrogen Heterocycles Source: Organic Chemistry Portal. URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: Current Organic Chemistry, 2005. URL: [Link]

  • Title: Methyl p-toluenesulfonate Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Introduction: The Imperative for Robust Protection in Modern Synthesis In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the success of a synthetic camp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the success of a synthetic campaign often hinges on a meticulously planned protecting group strategy.[1][2] Protecting groups are transient modifications of functional groups, designed to prevent undesired side reactions and ensure chemo-, regio-, and stereoselectivity.[3][4] The ideal protecting group is characterized by its ease of installation, stability to a wide range of reaction conditions, and facile, selective removal in high yield.[1]

Among the arsenal of protecting groups for amines, the p-toluenesulfonyl (tosyl or Ts) group stands out for its exceptional stability.[5][6] The resulting N-sulfonamide bond is notoriously robust, resisting cleavage under many conditions that remove more labile groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[7] This stability is not a liability but a strategic advantage, making the tosyl group a cornerstone of orthogonal protection schemes , where multiple protecting groups can be removed independently of one another.[3][8][9]

This guide focuses on the strategic applications of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate , a key building block and model compound. We will explore its synthesis, the strategic value of the N-tosyl group, and provide detailed protocols for its use in orthogonal synthetic strategies and its eventual deprotection.

Core Principles: The Strategic Value of the N-Tosyl Group

The utility of the N-tosyl group, derived from p-toluenesulfonyl chloride (TsCl), stems from the strong electron-withdrawing nature of the sulfonyl moiety. This has several important consequences:

  • Reduced Nucleophilicity: The nitrogen lone pair is delocalized into the sulfonyl group, rendering the sulfonamide nitrogen significantly less nucleophilic and basic than the parent amine.

  • Acidity of N-H Proton: The N-H proton of a primary or secondary sulfonamide becomes acidic enough to be removed by moderately strong bases, which can be exploited for subsequent N-alkylation.

  • Exceptional Stability: The N-S bond is highly resistant to a wide pH range, including the strongly acidic conditions used for Boc-group removal (e.g., TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine).[7]

This unique stability profile makes the N-tosyl group an excellent candidate for a "permanent" or "semi-permanent" protecting group in complex syntheses where other, more labile groups must be manipulated.

Orthogonal Protection Strategy

Orthogonality is the concept of using multiple classes of protecting groups that can be removed by different, non-interfering chemical methods.[1][8][10] The N-tosyl group fits perfectly into this paradigm, as its removal conditions (typically harsh reduction or strong acidolysis) do not affect common acid-labile (Boc, tBu), base-labile (Fmoc, Ac), or hydrogenation-labile (Cbz, Bn) groups.

G cluster_0 Protection Schemes cluster_1 Orthogonality A Acid Labile Boc, tBu-ester Cleavage: TFA, HCl D Reductive/Strong Acid N-Tosyl (Ts) Cleavage: SmI₂, Na/NH₃, HBr/AcOH A:f2->D:f1 B Base Labile Fmoc, Acetyl Cleavage: Piperidine, K₂CO₃ B:f2->D:f1 C Hydrogenolysis Cbz, Benzyl Cleavage: H₂, Pd/C C:f2->D:f1 L1 Orthogonal To L2 Orthogonal To L3 Orthogonal To

Caption: Orthogonality of the N-Tosyl group with common protection schemes.

Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

The target compound is readily prepared in a two-step sequence starting from L-phenylglycine: (1) Fischer esterification of the carboxylic acid, followed by (2) sulfonylation of the primary amine.

G cluster_workflow Synthetic Workflow A L-Phenylglycine B Methyl L-2-phenylglycinate Hydrochloride A->B Step 1: MeOH, TMSCl C Methyl N-P-toluenesulfonyl- L-2-phenylglycinate B->C Step 2: TsCl, Pyridine, DCM

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

PART A: Esterification to Methyl L-2-phenylglycinate Hydrochloride

  • Rationale: Trimethylchlorosilane (TMSCl) reacts with methanol in situ to generate HCl, which catalyzes the Fischer esterification. This method is convenient and avoids the use of corrosive HCl gas.[11][12]

  • Materials:

    • L-Phenylglycine (1.0 eq)

    • Anhydrous Methanol (MeOH)

    • Trimethylchlorosilane (TMSCl) (2.5 eq)

    • Diethyl ether

  • Procedure:

    • Suspend L-phenylglycine (e.g., 15.1 g, 100 mmol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add TMSCl (e.g., 31.8 mL, 250 mmol) dropwise to the stirred suspension. The solid will gradually dissolve.

    • After the addition is complete, remove the ice bath, and allow the mixture to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, ninhydrin stain) until the starting material is consumed.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.

    • Triturate the solid with diethyl ether, collect by vacuum filtration, and dry under vacuum to afford Methyl L-2-phenylglycinate hydrochloride, which can be used in the next step without further purification.

PART B: N-Tosylation

  • Rationale: The reaction of the amine with p-toluenesulfonyl chloride is conducted in the presence of a base (pyridine) which acts as both a solvent and an acid scavenger to neutralize the HCl generated during the reaction.[13]

  • Materials:

    • Methyl L-2-phenylglycinate hydrochloride (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Anhydrous Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl L-2-phenylglycinate hydrochloride (e.g., 20.2 g, 100 mmol) in anhydrous pyridine (100 mL) and DCM (100 mL) at 0 °C.

    • Add TsCl (e.g., 21.0 g, 110 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

    • Upon completion, dilute the mixture with DCM (200 mL) and transfer to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 150 mL) to remove pyridine, water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a white solid.

Application Protocols: Deprotection Strategies

The key to leveraging the N-tosyl group is knowing how to remove it efficiently when desired. Removal requires conditions that are orthogonal to most other protecting groups.

Protocol 2: Reductive Deprotection with Samarium Diiodide (SmI₂)
  • Rationale: Samarium diiodide is a powerful single-electron transfer agent that effects reductive cleavage of the N-S bond under mild, neutral conditions.[14] This method is valued for its high functional group tolerance.

  • Materials:

    • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq)

    • Samarium(II) iodide solution (0.1 M in THF) (4-6 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Potassium Sodium Tartrate solution (Rochelle's salt)

    • Ethyl Acetate

  • Procedure:

    • Dissolve the N-tosylated substrate (e.g., 319 mg, 1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add the 0.1 M SmI₂/THF solution (e.g., 40-60 mL, 4-6 mmol) dropwise until the deep blue color persists for more than 5 minutes, indicating the consumption of the substrate.

    • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (20 mL).

    • Allow the mixture to stir until the color dissipates and the samarium salts precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting Methyl L-2-phenylglycinate by column chromatography.

Protocol 3: Acidic Deprotection with HBr in Acetic Acid
  • Rationale: This is a classic, robust method that utilizes strong acid to cleave the sulfonamide bond.[5] It is less selective than reductive methods and should be used on substrates lacking other acid-sensitive functional groups.

  • Materials:

    • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq)

    • 33% HBr in Acetic Acid

    • Phenol (as a scavenger)

    • Diethyl ether

  • Procedure:

    • To the N-tosylated substrate (e.g., 319 mg, 1.0 mmol) in a sealed tube, add a small amount of phenol (e.g., 50 mg).

    • Add 33% HBr in acetic acid (5 mL).

    • Seal the tube and heat the mixture to 70 °C for 4-6 hours.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the HBr and acetic acid.

    • Add cold diethyl ether to the residue to precipitate the product as its hydrobromide salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Analysis of Deprotection Methods

The choice of deprotection method is critical and depends on the functional groups present in the rest of the molecule.

Method Reagents & Conditions Advantages Limitations & Incompatibilities Reference(s)
Reductive (SmI₂) SmI₂ in THF, 0 °C to RTVery mild, neutral pH, high functional group tolerance.Stoichiometric amounts of expensive reagent required; sensitive to air and moisture.[5][14]
Reductive (Na/NH₃) Sodium metal in liquid ammonia, -78 °CPowerful, effective for very stable sulfonamides.Harsh conditions, requires special equipment; reduces alkynes, aromatics, and some esters.[5]
Reductive (Na-Naphth.) Sodium naphthalenide in THF, -78 °CHighly efficient single-electron transfer agent.[15][16]Can cleave other groups like benzyl ethers; requires inert atmosphere.[15][16]
Acidic (HBr/AcOH) 33% HBr in Acetic Acid, 70-100 °CInexpensive and powerful reagents.Harsh acidic conditions; not compatible with acid-labile groups (Boc, tBu-ethers, acetals).[5]
Acidic (HF or TFMSA) Anhydrous HF or TFMSA, often with scavengersStandard in solid-phase peptide synthesis for final cleavage.Extremely corrosive and hazardous; requires specialized apparatus.[7]
Electrolytic Pb cathode, NaCl/KCl electrolyte, pH 11Avoids harsh chemical reagents; can be selective.Requires electrochemical setup; optimization of conditions may be needed.[17]
Photoredox Visible light, photocatalyst, reducing agentExtremely mild, metal-free options available.May require screening of catalysts and conditions; not all substrates are suitable.[14][18]

Advanced Strategies and Troubleshooting

The true power of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is realized when it is incorporated into a larger molecular framework, where the N-tosyl group serves to protect the amine through multiple synthetic steps.

G cluster_workflow Orthogonal Synthesis Example A Substrate with N-Tosyl and O-Boc groups B N-Tosyl group remains O-Boc group removed A->B 1. TFA/DCM (Selective Boc cleavage) C Reaction at free -OH group B->C 2. Acylation, Alkylation, etc. D Final N-Tosyl Deprotection C->D 3. SmI₂ or HBr/AcOH (Tosyl cleavage)

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Protected Chiral Building Block In the landscape of modern organic synthesis and medicinal chemistry, the efficient c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Protected Chiral Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. Methyl N-P-toluenesulfonyl-L-2-phenylglycinate stands out as a pivotal chiral building block. This compound elegantly combines the stereochemical integrity of L-phenylglycine with the robust protection of a p-toluenesulfonyl (tosyl) group on the amine.

The tosyl group is a well-established protecting group for amines, forming a stable sulfonamide that is resilient to a wide range of reaction conditions, including many acidic, basic, and oxidative environments.[1][2] This stability allows for selective transformations at other sites of the molecule, primarily the methyl ester and the α-carbon, without compromising the protected amine. Consequently, this reagent serves as a versatile precursor for synthesizing complex α-amino acids, chiral ligands, and pharmacologically active heterocyclic systems.[3]

This guide provides an in-depth exploration of the key reaction conditions for utilizing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations for its successful application.

Part 1: Synthesis of the Starting Material

The title compound is typically prepared via a straightforward sulfonylation of the parent amino ester, Methyl L-2-phenylglycinate, which is often used as its hydrochloride salt for improved stability and handling.

Protocol 1: N-Tosylation of Methyl L-2-phenylglycinate Hydrochloride

This protocol describes the reaction of Methyl L-2-phenylglycinate hydrochloride with p-toluenesulfonyl chloride (TsCl) under basic conditions. The base is crucial for neutralizing the HCl salt and scavenging the HCl generated during the reaction.

Experimental Workflow: N-Tosylation

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Dissolve Methyl L-phenylglycinate HCl in Dichloromethane (DCM) Cool Cool solution to 0 °C (Ice Bath) Start->Cool AddBase Add Triethylamine (TEA) dropwise Cool->AddBase Neutralizes HCl salt AddTsCl Add p-Toluenesulfonyl Chloride (TsCl) in portions AddBase->AddTsCl Forms sulfonamide Warm Allow to warm to Room Temperature & Stir for 12-18 h AddTsCl->Warm Reaction proceeds to completion Wash Wash with 1M HCl, sat. NaHCO₃, and Brine Warm->Wash Dry Dry organic layer (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (e.g., EtOAc/Hexanes) Concentrate->Purify End End Purify->End Final Product

Caption: Workflow for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Detailed Steps:

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl L-2-phenylglycinate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Summary Table:

Reagent/Parameter Stoichiometry (eq) Purpose Scientist's Note
Methyl L-phenylglycinate HCl 1.0 Chiral Starting Material The hydrochloride salt is stable and commercially available.
p-Toluenesulfonyl Chloride (TsCl) 1.1 Tosylating Agent A slight excess ensures complete conversion of the amine.
Triethylamine (TEA) 2.2 Base 1.0 eq neutralizes the HCl salt; 1.0 eq scavenges HCl from the reaction. An excess drives the reaction forward. Pyridine can also be used.
Dichloromethane (DCM) - Solvent Anhydrous grade is preferred. DCM is a good choice for its ability to dissolve reactants and its inertness.
Temperature 0 °C to RT Reaction Condition Initial cooling controls the exotherm. The reaction proceeds efficiently at room temperature.

| Typical Yield | 85-95% | - | Yield is post-purification. |

Part 2: Key Synthetic Transformations & Protocols

The true utility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate lies in its capacity to undergo selective transformations at its functional handles.

A. Deprotection of the N-Tosyl Group

Cleavage of the highly stable N-tosyl bond is a critical step to liberate the free amine for subsequent reactions, such as peptide coupling. This transformation often requires potent reducing agents or strongly acidic conditions.[4]

Mechanism: Reductive Cleavage with Sodium Naphthalenide

Ts_Amide R-N(Ts)-R' Radical_Anion [R-N(Ts)-R']•⁻ Ts_Amide->Radical_Anion + e⁻ (from Na-Naphth) Amide_Anion R-N⁻-R' Radical_Anion->Amide_Anion S-N Bond Cleavage Ts_Radical Ts• Protonation R-NH-R' Amide_Anion->Protonation Protonation Ts_Anion Ts⁻ Ts_Radical->Ts_Anion + e⁻ (from Na-Naphth) Workup H₂O / H⁺ Workup Na_Naphth Na⁺[C₁₀H₈]•⁻

Caption: Simplified mechanism of N-Tosyl deprotection via single-electron transfer (SET).

Protocol 2: Reductive Cleavage using Sodium Naphthalenide

This method is effective and proceeds under relatively mild temperatures, though it requires anhydrous conditions and the handling of a potent, air-sensitive reducing agent.[5]

Detailed Steps:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a 0.5 M solution of sodium naphthalenide by adding small pieces of sodium metal (1.1 eq) to a solution of naphthalene (1.2 eq) in anhydrous tetrahydrofuran (THF). Stir at room temperature until a deep green color persists.

  • Setup: In a separate flame-dried flask, dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction: Slowly add the sodium naphthalenide solution via cannula to the substrate solution. The reaction is typically instantaneous, and the green color will dissipate upon addition. Continue addition until a faint green color persists, indicating complete consumption of the starting material.

  • Quenching: Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x). The naphthalene byproduct will primarily reside in the organic phase.

  • Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the desired free amine from naphthalene and other byproducts.

Data Summary Table:

Reagent/Parameter Stoichiometry (eq) Purpose Scientist's Note
Sodium ~2.5 Reducing Agent Used in excess to ensure complete reduction.
Naphthalene ~2.7 Electron Carrier Forms the naphthalenide radical anion.
THF (anhydrous) - Solvent Must be rigorously dried. Ethereal solvents are required for the stability of the reagent.
Temperature -78 °C Reaction Condition Low temperature controls the reactivity and minimizes side reactions.

| Typical Yield | 60-80% | - | Yields can be variable depending on the efficiency of the quench and workup. |

B. Hydrolysis of the Methyl Ester

To engage the C-terminus in reactions like amide bond formation, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis is the standard method.

Protocol 3: Saponification with Lithium Hydroxide

Lithium hydroxide (LiOH) is often preferred for hydrolyzing esters of chiral amino acids as it can reduce the risk of epimerization at the α-carbon compared to sodium or potassium hydroxide.

Detailed Steps:

  • Setup: Dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. A white precipitate (the carboxylic acid product) should form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-tosylated carboxylic acid, which is often pure enough for the next step.

Data Summary Table:

Reagent/Parameter Stoichiometry (eq) Purpose Scientist's Note
Lithium Hydroxide (LiOH·H₂O) 1.5 - 2.0 Base for Hydrolysis A slight excess ensures complete saponification.
THF / Water - Solvent System THF ensures solubility of the organic substrate, while water is necessary for the hydrolysis reaction.
1 M HCl As needed Acidification Protonates the carboxylate salt to yield the neutral carboxylic acid, facilitating extraction.
Temperature Room Temperature Reaction Condition The reaction proceeds cleanly at ambient temperature. Heating is generally not required and may increase side reactions.

| Typical Yield | >95% | - | This reaction is typically very high-yielding. |

C. α-Carbon Alkylation

The α-proton of the N-tosylated phenylglycinate is acidic due to the inductive effects of the adjacent ester and phenyl groups. It can be deprotonated with a strong base to form an enolate, which can then be functionalized with various electrophiles.

Protocol 4: α-Methylation via Enolate Formation

This protocol demonstrates the alkylation of the α-position with methyl iodide. Maintaining low temperatures is critical to prevent racemization and side reactions.

Detailed Steps:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA, 1.1 eq, typically 1.5-2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table:

Reagent/Parameter Stoichiometry (eq) Purpose Scientist's Note
Lithium Diisopropylamide (LDA) 1.1 Strong, Non-nucleophilic Base Forms the enolate without competing nucleophilic attack at the ester. Other bases like NaHMDS or KHMDS can also be used.
Methyl Iodide (MeI) 1.2 Electrophile (Alkylating Agent) A reactive electrophile. Other primary alkyl halides (e.g., benzyl bromide) can also be used.
THF (anhydrous) - Solvent Must be rigorously dried to prevent quenching of the strong base.
Temperature -78 °C Reaction Condition Crucial for maintaining stereochemical integrity and preventing undesired side reactions like elimination or self-condensation.

| Typical Yield | 70-90% | - | Yields depend heavily on the electrophile and strict adherence to anhydrous, low-temperature conditions. |

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5372657, N-(2-Butenyl)-N-(p-tosyl)glycine, methyl ester. Retrieved from [Link].

  • Wikipedia (2023). Tosyl group. Retrieved from [Link].

  • ResearchGate (2024). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Retrieved from [Link].

  • PubChem. Methyl phenylglycine. Retrieved from [Link].

  • PubChem. Methyl L-phenylglycinate. Retrieved from [Link].

  • Ganesan, A., & Heath, C. H. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 14(3-5), 555-558. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. Retrieved from [Link].

  • Google Patents. CN101631764A - Process for the preparation of amino acid methyl esters.
  • Wikipedia. Tosyl group. Retrieved from [Link].

Sources

Application

Application Notes &amp; Protocols: Strategic Cleavage of the Toluenesulfonyl Group from N-tosyl-L-2-phenylglycinate Derivatives

Introduction: The N-Tosyl Group in Amino Acid Chemistry The p-toluenesulfonyl (tosyl, Ts) group is a cornerstone in the synthesis of complex molecules, prized for its role as a robust protecting group for primary and sec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Tosyl Group in Amino Acid Chemistry

The p-toluenesulfonyl (tosyl, Ts) group is a cornerstone in the synthesis of complex molecules, prized for its role as a robust protecting group for primary and secondary amines.[1][2] When attached to the nitrogen of an amino acid, such as L-2-phenylglycine, it forms a stable sulfonamide that is resilient to a wide array of synthetic conditions, including acidic, basic, and many oxidative/reductive environments.[1][3] This stability, however, presents a significant challenge: the N-S bond is notoriously difficult to cleave, often requiring harsh conditions that can compromise other sensitive functional groups within a molecule.[4]

N-tosyl-L-2-phenylglycinate derivatives are critical intermediates in the pharmaceutical industry, serving as chiral building blocks for a range of bioactive compounds. The final, crucial step in many synthetic routes is the efficient and clean removal of this tosyl group. The choice of deprotection strategy is therefore not trivial; it must be tailored to the specific molecular architecture to maximize yield and purity.

This guide provides an in-depth analysis of the primary methods for N-tosyl group cleavage, focusing on the underlying chemical principles and providing field-tested protocols for researchers in organic synthesis and drug development. We will explore two major pathways: Reductive Cleavage and Acidic Hydrolysis.

Strategic Selection of a Deprotection Method

The optimal cleavage method depends entirely on the substrate's tolerance to the required reagents and conditions. A scientist must consider the presence of other functionalities such as esters, ethers, halides, and other protecting groups. The following logical diagram provides a high-level decision-making framework.

G start Start: N-Tosyl-L-2-phenylglycinate Derivative acid_labile Are there acid-labile groups (e.g., Boc, trityl, silyl ethers)? start->acid_labile reducible_groups Are there easily reducible groups (e.g., alkenes, alkynes, nitro, halides)? acid_labile->reducible_groups  No mild_reductive Mild Reductive Methods (e.g., Mg/MeOH) acid_labile->mild_reductive  Yes strong_reductive Strong, Chemoselective Reductive Methods (e.g., SmI2) reducible_groups->strong_reductive  Yes (Requires careful condition selection) acidic Acidic Hydrolysis (e.g., HBr/AcOH) reducible_groups->acidic  No photochemical Consider Advanced Methods (e.g., Photochemical Cleavage) mild_reductive->photochemical Alternative

Caption: Decision framework for selecting an N-tosyl deprotection strategy.

Reductive Cleavage Methods

Reductive cleavage of the N-S bond is often the preferred strategy due to its generally milder conditions compared to acidic hydrolysis. These methods typically involve a single-electron transfer (SET) mechanism from a reducing agent to the sulfonamide.[2][5]

Magnesium in Methanol (Mg/MeOH)

This method is valued for its operational simplicity, cost-effectiveness, and relatively mild conditions.[6] It is particularly suitable for substrates that can tolerate a protic solvent and a heterogeneous reaction mixture.

Mechanism & Expert Insights: The reaction is driven by single-electron transfer from the surface of the magnesium metal to the tosyl group. Methanol serves as the essential proton source for the cleavage. A key experimental challenge is the passivating layer of magnesium oxide (MgO) on the metal turnings, which can inhibit the reaction. To overcome this, ultrasonic irradiation is highly recommended. Sonication induces cavitation, which physically disrupts the MgO layer, exposing fresh, reactive magnesium surfaces and dramatically accelerating the reaction rate.[7]

Protocol 1: N-Detosylation using Mg/MeOH

  • Materials:

    • N-tosyl-L-2-phenylglycinate derivative

    • Magnesium (Mg) turnings (10-20 equivalents)

    • Anhydrous Methanol (MeOH)

    • Ultrasonic bath

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask charged with the N-tosyl substrate (1.0 eq.), add anhydrous methanol to create a 0.1 M solution.

    • Add magnesium turnings (15 eq.) to the stirred solution.

    • Place the flask in an ultrasonic bath and sonicate at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove excess magnesium and magnesium salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the L-2-phenylglycinate derivative.[8]

Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful and versatile one-electron reducing agent, often used for cleaving stable functional groups under very mild, neutral conditions.[9][10] It is particularly valuable in the synthesis of complex natural products where sensitive functionalities must be preserved.[11]

Mechanism & Expert Insights: SmI₂ reduces the sulfonamide by transferring an electron to the sulfonyl group, which initiates the fragmentation of the N-S bond.[12] The reaction is typically conducted in THF, and the addition of a proton source, such as an alcohol or water, is necessary.[11] The presence of hexamethylphosphoramide (HMPA) can dramatically accelerate the reduction, but due to its toxicity, alternatives like tripyrrolidinophosphoric acid triamide (TPPA) are now being explored.[10] The deep blue or green color of the SmI₂ solution provides a convenient visual indicator of the active reagent.

Protocol 2: N-Detosylation using SmI₂

  • Materials:

    • N-tosyl-L-2-phenylglycinate derivative

    • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Methanol (MeOH)

    • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

  • Procedure:

    • Dissolve the N-tosyl substrate (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the 0.1 M solution of SmI₂ in THF (typically 4-6 eq.) dropwise. The reaction mixture should turn a deep green/blue, which will fade as the reagent is consumed.

    • After the addition is complete, add anhydrous methanol (10 eq.) as a proton source.

    • Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Acidic Hydrolysis

While generally requiring harsher conditions, acidic hydrolysis remains a classic and effective method for N-tosyl group cleavage, particularly for robust substrates.[8]

4.1. Hydrobromic Acid in Acetic Acid (HBr/AcOH)

This is a potent and widely used reagent combination for the cleavage of sulfonamides.[1] The conditions are strongly acidic and require high temperatures.

Mechanism & Expert Insights: The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of the bromide ion at the sulfur atom, leading to the cleavage of the N-S bond. A critical component of this protocol is the addition of a scavenger, such as phenol or anisole.[8] During the reaction, reactive electrophilic bromine species or carbocations can be generated. These can attack electron-rich aromatic rings (like the phenyl ring in phenylglycine), leading to unwanted side-products. Phenol acts as a sacrificial substrate, reacting with these electrophiles and protecting the desired product.

G Setup 1. Combine Substrate, Phenol, and HBr/AcOH Heat 2. Heat Reaction (e.g., 70-90°C) Setup->Heat Monitor 3. Monitor by TLC/LC-MS Heat->Monitor Workup 4. Aqueous Workup (Quench, Basify, Extract) Monitor->Workup Upon Completion Purify 5. Purify Product (Column Chromatography) Workup->Purify

Sources

Method

Application Notes and Protocols for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a Chiral Derivatizing Agent in Chromatography

Introduction: The Imperative of Chiral Separation in Modern Science In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the ability to distinguish between enantiomers is of paramount impo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Separation in Modern Science

In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the ability to distinguish between enantiomers is of paramount importance. Enantiomers, being non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. The indirect method of chiral separation, which involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offers a robust and versatile approach for enantioseparation on conventional achiral stationary phases.[1] This application note provides a comprehensive guide to the use of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a versatile and effective chiral derivatizing agent for the chromatographic resolution of racemic compounds, particularly primary and secondary amines, amino acids, and alcohols.

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a valuable reagent for these applications due to several key features. The L-phenylglycine backbone provides a rigid chiral environment, which is crucial for inducing significant differences in the physicochemical properties of the resulting diastereomers. The p-toluenesulfonyl (tosyl) group enhances the electron-withdrawing nature of the nitrogen atom, increasing the reactivity of the carboxyl group for derivatization and often improving the chromatographic behavior of the derivatives. Furthermore, the aromatic rings in both the tosyl and phenylglycine moieties can participate in π-π interactions with the stationary phase, which can enhance separation selectivity.

Synthesis of the Chiral Derivatizing Agent

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can be achieved in a two-step process starting from L-phenylglycine. The first step involves the protection of the amino group with p-toluenesulfonyl chloride (tosyl chloride), followed by the esterification of the carboxylic acid group.

Protocol 1: Synthesis of N-P-toluenesulfonyl-L-2-phenylglycine

This procedure is adapted from established methods for the N-tosylation of amino acids.

Materials:

  • L-Phenylglycine

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve L-Phenylglycine (1.0 eq) in 2 M NaOH solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature below 5 °C and vigorously stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-P-toluenesulfonyl-L-2-phenylglycine.

Protocol 2: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

This protocol is based on general methods for the esterification of amino acids.[2][3]

Materials:

  • N-P-toluenesulfonyl-L-2-phenylglycine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • Suspend N-P-toluenesulfonyl-L-2-phenylglycine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

  • Purify the product by column chromatography on silica gel.

Mechanism of Derivatization

The derivatization of chiral analytes with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate proceeds through the formation of an amide or ester bond. For the derivatization to be effective, the derivatizing agent is often first converted to a more reactive species, such as an acid chloride.

G Reagent Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Activation Activation (e.g., with SOCl₂) Reagent->Activation Reacts with AcidChloride N-Tosyl-L-phenylglycinyl chloride methyl ester Activation->AcidChloride Forms Diastereomers Diastereomeric Mixture (R,L and S,L) AcidChloride->Diastereomers Reacts with Analyte Racemic Analyte (e.g., R/S-Amine) Analyte->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Injected into Enantiomers Separated Diastereomers Separation->Enantiomers Yields

Caption: Workflow for chiral derivatization and separation.

The activated chiral derivatizing agent, N-Tosyl-L-phenylglycinyl chloride, reacts with the nucleophilic group (e.g., amino or hydroxyl group) of the racemic analyte. This reaction forms a pair of diastereomers that have different physical and chemical properties, allowing for their separation by achiral chromatography.

Protocol 3: General Derivatization of Primary Amines

This protocol provides a general procedure for the derivatization of primary amines. Optimization may be required for specific analytes.

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Racemic primary amine

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Derivatizing Agent:

    • Dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.2 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to form the acid chloride.

    • Remove the excess thionyl chloride and solvent under a stream of nitrogen or by rotary evaporation.

    • Redissolve the resulting acid chloride in anhydrous DCM.

  • Derivatization Reaction:

    • Dissolve the racemic primary amine (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.0 eq) as a base.

    • Slowly add the solution of the activated derivatizing agent to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting diastereomeric mixture can be directly analyzed by HPLC or purified further if necessary.

Chromatographic Separation of Diastereomers

The separation of the formed diastereomers is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column. The differences in the three-dimensional structures of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times.

G Injection Injection of Diastereomeric Mixture Column Achiral HPLC Column (e.g., C18) Injection->Column Separation Differential Interaction with Stationary Phase Column->Separation Elution Elution with Mobile Phase Separation->Elution Detection Detection (UV/Vis) Elution->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Chromatographic separation of diastereomers.

Protocol 4: General HPLC Method for Diastereomer Separation

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (or a buffer, e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized for each pair of diastereomers. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the aromatic rings in the derivatizing agent)

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

Data Presentation

The effectiveness of the chiral separation is evaluated based on the retention times (t_R), separation factor (α), and resolution (R_s) of the two diastereomeric peaks.

Analyte (Racemic Amine)Diastereomer 1 t_R (min)Diastereomer 2 t_R (min)Separation Factor (α)Resolution (R_s)
1-Phenylethylamine12.514.21.142.1
1-(1-Naphthyl)ethylamine15.818.11.152.5
Alanine methyl ester8.910.11.131.9
Leucine methyl ester11.212.91.152.3

Note: The data in this table is representative and based on typical separations of similar diastereomers. Actual values will vary depending on the specific analyte and chromatographic conditions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the derivatizing agent can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The effectiveness of the derivatization reaction can be monitored by TLC or HPLC by observing the disappearance of the starting materials and the appearance of new, less polar products. The chromatographic separation can be validated by ensuring baseline resolution of the two diastereomeric peaks (R_s > 1.5) and by confirming the identity of the peaks by mass spectrometry if available. Furthermore, derivatizing a known single enantiomer of the analyte should result in a single peak in the chromatogram, confirming that no racemization occurred during the derivatization process.

Conclusion

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a highly effective chiral derivatizing agent for the chromatographic separation of enantiomers. Its straightforward synthesis, predictable reactivity, and the favorable chromatographic properties of its derivatives make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided in this guide offer a solid foundation for the successful implementation of this reagent in chiral analysis workflows.

References

  • Chavan, S. P., & Sharma, P. (2001). A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Indian Journal of Chemistry - Section B, 40(5), 395-397.
  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 849-857. [Link]

  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2010). Process for the preparation of amino acid methyl esters.
  • De Kimpe, N., et al. (2007). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 12(4), 902-909.
  • Bada, J. L., & Gorenstein, D. G. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
  • Toda, F., et al. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International Journal of Molecular Sciences, 14(3), 5786-5815. [Link]

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC.
  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. The Journal of Organic Chemistry, 65(2), 397-404. [Link]

Sources

Application

Catalytic Frontiers: Harnessing Metal Complexes of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Asymmetric Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure compounds is a cornerstone of modern chemical synthesis. Chiral ligands, when coordinated with transition me...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure compounds is a cornerstone of modern chemical synthesis. Chiral ligands, when coordinated with transition metals, create powerful catalysts that can orchestrate enantioselective transformations with high precision. This guide delves into the potential catalytic applications of metal complexes featuring Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a chiral ligand derived from the non-proteinogenic amino acid L-phenylglycine. While direct, extensive literature on the catalytic use of this specific ligand is emerging, this document synthesizes insights from structurally analogous N-sulfonylated amino acid ester-metal complexes to provide a forward-looking guide to its potential applications and detailed experimental protocols.

The inherent chirality of the L-phenylglycinate backbone, combined with the electronic and steric influence of the N-p-toluenesulfonyl (tosyl) group, makes this ligand a promising candidate for inducing asymmetry in a variety of metal-catalyzed reactions. The tosyl group, a strong electron-withdrawing moiety, can modulate the electronic properties of the metal center, while its steric bulk can create a well-defined chiral pocket to control the approach of substrates.

This document will explore potential applications in asymmetric hydrogenation, palladium-catalyzed C-H functionalization, and copper-catalyzed cross-coupling reactions, providing detailed protocols adapted from established methodologies with similar ligand systems.

Part 1: Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Rhodium and Ruthenium complexes bearing chiral ligands are workhorses in this field. The N-H bond of the sulfonamide in Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can participate in hydrogen bonding interactions with the substrate, providing an additional layer of stereochemical control.[1]

Conceptual Framework: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral diphosphine ligands are renowned for their high efficacy in the asymmetric hydrogenation of prochiral olefins. While our ligand is not a diphosphine, its bidentate coordination through the carboxylate oxygen and the sulfonamide nitrogen (or a modified version of the ligand to incorporate a phosphine group) could create an effective chiral environment. The underlying principle involves the formation of a chiral rhodium hydride species that delivers hydrogen to one face of the prochiral substrate preferentially.

Diagram: Proposed Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation cluster_cycle Catalytic Cycle Catalyst [Rh(I)-Ligand]* Oxidative_Addition Oxidative Addition of H2 Catalyst->Oxidative_Addition H2 Rh_Dihydride [Rh(III)-Ligand(H)2]* Oxidative_Addition->Rh_Dihydride Substrate_Coordination Substrate Coordination Rh_Dihydride->Substrate_Coordination Prochiral Substrate Coordinated_Complex [Rh(III)-Ligand(H)2(Substrate)]* Substrate_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Rh_Alkyl_Hydride [Rh(III)-Ligand(H)(Alkyl)]* Migratory_Insertion->Rh_Alkyl_Hydride Reductive_Elimination Reductive Elimination Rh_Alkyl_Hydride->Reductive_Elimination Chiral Product Reductive_Elimination->Catalyst

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol or formic acid as the hydrogen source.[2] Ruthenium(II) complexes with N-sulfonylated diamine ligands have shown exceptional activity and enantioselectivity in the ATH of ketones. By analogy, a Ru(II) complex of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate could be a viable catalyst.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for Ru-catalyzed ATH.[3][4]

Materials:

  • [Ru(p-cymene)Cl2]2

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Sodium isopropoxide

  • Anhydrous isopropanol

  • Acetophenone

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube, add [Ru(p-cymene)Cl2]2 (0.005 mmol) and Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (0.011 mmol). Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5.0 mL).

  • Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula.

  • Base Addition: Add sodium isopropoxide (0.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: Formation of chiral 1-phenylethanol with potential for high enantioselectivity.

SubstrateCatalyst SystemH-SourceYield (%)ee (%)Reference (Analogous System)
Acetophenone[Ru(arene)(amino carboxylate)]i-PrOHModerateup to 68[3]

Part 2: Palladium-Catalyzed Asymmetric C(sp³)–H Arylation

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Palladium catalysis has emerged as a powerful tool for directed C-H activation. The N-sulfonyl group in amino acid derivatives can act as a directing group, enabling the functionalization of typically unreactive C(sp³)–H bonds.[5][6]

Conceptual Framework: Directed C(sp³)–H Arylation

In this proposed application, the N-tosyl group of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate would not only be a part of the chiral ligand but could also act as a directing group if the substrate is an N-tosylated amino acid derivative. For the purpose of this guide, we will consider the ligand's role in inducing asymmetry in the arylation of a suitable substrate. The reaction likely proceeds through a palladacycle intermediate formed via C-H activation.

Diagram: Proposed Workflow for C(sp³)–H Arylation

CH_Arylation_Workflow cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Pd(OAc)2 - Ligand - Substrate - Aryl Halide - Base - Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Determination (HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for Pd-catalyzed C(sp³)–H arylation.

Application Note 2: Asymmetric γ-Arylation of an Aliphatic Amide

This protocol is conceptualized based on the work by Carretero and coworkers on the palladium-catalyzed γ-arylation of amino acid esters using an N-(2-pyridyl)sulfonyl directing group.[5]

Protocol 2: Palladium-Catalyzed Asymmetric γ-Arylation

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • N-acetyl-L-leucine methyl ester (as a model substrate)

  • 4-Iodotoluene

  • Potassium carbonate (K2CO3)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)2 (0.02 mmol), Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (0.04 mmol), N-acetyl-L-leucine methyl ester (0.4 mmol), 4-iodotoluene (0.2 mmol), and K2CO3 (0.4 mmol).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the Schlenk tube.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis.

Expected Outcome: Formation of a γ-arylated leucine derivative with potential for good diastereoselectivity and enantioselectivity.

Substrate TypeCatalystDirecting Group (on substrate)Arylating AgentYield (%)Reference (Analogous System)
Amino Acid EstersPd(OAc)2N-(2-pyridyl)sulfonylIodoarenesSynthetically useful[5]

Part 3: Copper-Catalyzed Asymmetric Reactions

Copper catalysts are attractive due to their low cost and versatile reactivity. Copper complexes with chiral ligands have been successfully employed in a variety of asymmetric transformations, including C-N bond formation.[7]

Application Note 3: Copper-Catalyzed Asymmetric C(sp³)–N Cross-Coupling

The synthesis of chiral α-amino-β-lactams is of significant interest in medicinal chemistry. A copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling of racemic α-bromo-β-lactams with aromatic amines has been reported using a chiral sulfonamide N,N,N-ligand.[7] A copper complex of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate could potentially catalyze similar transformations.

Protocol 3: Copper-Catalyzed Enantioselective N-Arylation of a Racemic α-Bromo Ester

This protocol is an adaptation of C(sp³)-N cross-coupling reactions.[7]

Materials:

  • Copper(I) iodide (CuI)

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Racemic methyl 2-bromo-2-phenylacetate

  • Aniline

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, charge a flame-dried Schlenk tube with CuI (0.01 mmol), Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (0.012 mmol), and Cs2CO3 (0.4 mmol).

  • Reagent Addition: Add racemic methyl 2-bromo-2-phenylacetate (0.2 mmol) and aniline (0.24 mmol) to the Schlenk tube, followed by anhydrous 1,4-dioxane (1.0 mL).

  • Reaction: Seal the Schlenk tube and stir the mixture at 80 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography. Determine the enantiomeric excess of the resulting N-aryl amino acid ester by chiral HPLC.

Expected Outcome: Formation of enantioenriched methyl 2-anilino-2-phenylacetate.

Substrate 1Substrate 2Catalyst SystemLigand TypeYield (%)ee (%)Reference (Analogous System)
Racemic α-bromo-β-lactamsAromatic aminesCu(I)Oxazoline-derived sulfonamideGoodGood[7]

Conclusion and Future Outlook

While the catalytic applications of metal complexes with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate are not yet extensively documented, the structural and electronic properties of this ligand suggest significant potential in asymmetric catalysis. The protocols detailed in this guide, adapted from well-established methodologies for structurally similar N-sulfonylated amino acid-derived ligands, provide a solid foundation for researchers to explore its utility in asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. The interplay of the chiral backbone and the influential tosyl group offers exciting possibilities for the development of novel, highly selective catalysts for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries. Further research into the synthesis and catalytic evaluation of various metal complexes of this promising ligand is highly encouraged.

References

  • Asymmetric Transfer Hydrogenation of N-Sulfonyl Imines via Metalloenzyme C
  • Rodríguez, N., Romero-Revilla, J. A., & Carretero, J. C. (2014). Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science, 5(7), 2879-2884. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. (n.d.). Chemical Science.
  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. (n.d.). MDPI.
  • Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)
  • Shintani, R., Takeda, M., Tsuji, T., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Arylation of N-Tosyl Ketimines. Journal of the American Chemical Society, 132(38), 13168–13169. [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (2024). MDPI.
  • Sulfonylation of amino acid esters hydrochloride. (n.d.).
  • Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. (2023). PMC.
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). PMC.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer c
  • Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support center for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Introduction: The Schotten-Baumann Approach

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a classic example of N-protection of an amino ester. The most common and robust method for this transformation is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine with an acid chloride (in this case, p-toluenesulfonyl chloride, TsCl) in the presence of a base.[3] Typically, this is performed in a two-phase solvent system, where the organic phase contains the amino ester and tosyl chloride, and an aqueous base neutralizes the hydrochloric acid (HCl) generated during the reaction.[2][3] This neutralization is critical as it drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[4]

Below, we address the most common challenges and questions encountered during this synthesis.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the experiment.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Answer: Low yield is the most frequent issue and can stem from several sources. Let's break down the possibilities.

Possible Cause 1: Hydrolysis of p-Toluenesulfonyl Chloride (TsCl)

  • The Chemistry: TsCl is highly reactive and susceptible to hydrolysis by water and hydroxide ions, forming the unreactive p-toluenesulfonic acid. This side reaction consumes your acylating agent.

  • Recommended Action:

    • Control Base Addition: Add the aqueous base (e.g., 2M NaOH) slowly and controllably to the reaction mixture. A rapid addition can create localized high concentrations of hydroxide, promoting hydrolysis over the desired N-sulfonylation.

    • Maintain Low Temperature: Perform the reaction at a reduced temperature (0-5 °C). This slows the rate of TsCl hydrolysis more significantly than it slows the rate of the main reaction.

    • Vigorous Stirring: In a biphasic system, efficient stirring is crucial to ensure the amine reacts with the TsCl at the interface before the TsCl is hydrolyzed.

Possible Cause 2: Poor Quality of Starting Material (L-Phenylglycine Methyl Ester)

  • The Chemistry: The starting amino ester should be pure and free of its corresponding amino acid. The free carboxyl group of the amino acid can react with the base, creating solubility issues and side reactions. The free base form of the amino ester is also not always stable for long-term storage and can degrade.[5]

  • Recommended Action:

    • Use Freshly Prepared Ester: It is best practice to use freshly prepared L-phenylglycine methyl ester. Often, the ester is prepared as the hydrochloride salt, which is stable.[5][6] The free base can be generated just before the tosylation reaction either by extraction from a basic aqueous solution or used directly in the biphasic Schotten-Baumann conditions.

    • Verify Purity: Before starting, verify the purity of your amino ester by NMR or LC-MS.

Possible Cause 3: Incomplete Reaction

  • The Chemistry: The reaction may not have reached completion.

  • Recommended Action:

    • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting amino ester. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting amine will have a lower Rf than the tosylated product.

    • Extend Reaction Time: If the starting material is still present after the initially planned time, continue stirring and monitoring until it is consumed.

troubleshooting_low_yield start Low Yield Observed cause1 Cause 1: TsCl Hydrolysis start->cause1 cause2 Cause 2: Poor Starting Material Quality start->cause2 cause3 Cause 3: Incomplete Reaction start->cause3 action1 Action: - Slow base addition - Run reaction at 0-5 °C - Stir vigorously cause1->action1 action2 Action: - Use freshly prepared  amino ester - Verify purity (NMR, LC-MS) cause2->action2 action3 Action: - Monitor reaction by TLC - Extend reaction time  if necessary cause3->action3

Question 2: The final product is a persistent oil or gum, not the expected crystalline solid. How can I induce crystallization?

Answer: Obtaining an oily product is a common sign of impurities that inhibit the formation of a crystal lattice.

  • The Chemistry: The primary impurities are often unreacted starting materials, the p-toluenesulfonic acid byproduct, or residual solvent.

  • Recommended Action:

    • Thorough Aqueous Workup: First, ensure the workup was effective. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove p-toluenesulfonic acid and excess TsCl), and finally with brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.

    • Trituration: After concentrating the dried organic layer in vacuo, add a small amount of a non-polar solvent in which the product is poorly soluble, but the impurities are more soluble. Hexane or a mixture of diethyl ether and hexane is an excellent choice.

      • Scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth.

      • Stir the mixture vigorously. The oil should slowly convert into a fine white precipitate.

    • Recrystallization: If trituration fails, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) is the next step. Dissolve the oil in a minimum amount of the hot, more polar solvent (ethyl acetate) and slowly add the cold, less polar solvent (hexane) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? Sodium Hydroxide or an organic base like Pyridine?

A: Both aqueous inorganic bases (like NaOH) and organic bases (like pyridine or triethylamine) can be used, and the choice depends on the specific reaction conditions.[4]

  • Sodium Hydroxide (in water): This is the classic Schotten-Baumann condition.[1] It is inexpensive and effective. The biphasic system separates the product in the organic layer from the salts in the aqueous layer, simplifying the workup.

  • Pyridine: Pyridine can serve as both the base and the solvent. It is known to sometimes act as a hypernucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which can accelerate the reaction.[4] However, pyridine can be difficult to remove completely after the reaction.

For routine, scalable synthesis, a biphasic system with sodium hydroxide is generally preferred due to its cost-effectiveness and simpler workup.

Q2: Can this reaction lead to racemization of the L-phenylglycinate stereocenter?

A: This is a critical concern for any synthesis involving chiral amino acids. Fortunately, the N-tosylation of amino esters is generally considered to be a racemization-free process. The mechanism does not involve the deprotonation of the alpha-carbon. The conditions are typically not harsh enough to promote racemization via enolization. Specifically, sulfonamide-protected amino acids do not racemize via the common oxazolone formation pathway that can plague peptide coupling reactions.[7]

Q3: Why is it necessary to first convert L-phenylglycine to its methyl ester?

A: The initial esterification serves two primary purposes:

  • Protecting the Carboxyl Group: The free carboxylic acid is acidic and would react with the base used in the tosylation step. This would neutralize the base and complicate the reaction.

  • Improving Solubility: The resulting amino ester hydrochloride salt or free base has better solubility in common organic solvents used for the tosylation reaction compared to the zwitterionic amino acid.

Protocols & Methodologies

Protocol 1: Preparation of L-Phenylglycine Methyl Ester Hydrochloride

This is a prerequisite step. A common and effective method uses thionyl chloride in methanol.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (100 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly and carefully add thionyl chloride (SOCl₂) (1.2 equivalents) to the cold methanol.

  • Amino Acid Addition: Once the addition is complete, add L-phenylglycine (1.0 equivalent) portion-wise to the solution while stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 3-4 hours. The solution should become clear.

  • Workup: Cool the solution to room temperature and then concentrate it under reduced pressure using a rotary evaporator. The resulting white solid is the desired L-phenylglycine methyl ester hydrochloride. It can be used in the next step without further purification if the starting amino acid was pure.

Protocol 2: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate
  • Setup: Suspend L-phenylglycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of ester) in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

  • Base and Tosyl Chloride Addition: To this stirring suspension, add p-toluenesulfonyl chloride (1.05 equivalents). Then, begin the slow, dropwise addition of 2M sodium hydroxide solution (2.5 equivalents). Use a pH meter or pH paper to monitor the aqueous layer, maintaining a pH between 9-11.

  • Reaction: After the base addition is complete, allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting amino ester spot has disappeared.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (2x), and finally brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product (often a white solid or pale oil) should be purified. Triturate with cold hexanes or recrystallize from an ethyl acetate/hexane mixture to yield the final product as a pure white crystalline solid.

reaction_scheme cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Tosylation (Schotten-Baumann) A L-Phenylglycine B L-Phenylglycine Methyl Ester HCl A->B  SOCl₂, MeOH  Reflux C L-Phenylglycine Methyl Ester B->C  (Free base generated in situ) D Methyl N-P-toluenesulfonyl -L-2-phenylglycinate C->D TsCl TsCl, NaOH(aq) DCM, 0°C to RT TsCl->D

Optimization Data Summary

The following table summarizes the impact of key variables on the reaction outcome.

ParameterConditionEffect on YieldEffect on PurityRationale
Temperature 0-5 °COptimal High Minimizes hydrolysis of tosyl chloride, a key side reaction.
25 °C (RT)GoodGoodA practical temperature, but risk of hydrolysis increases slightly.
> 40 °CDecreased Decreased Significantly increases the rate of tosyl chloride hydrolysis.
Base 2M NaOH (aq)High High Effective, inexpensive, and allows for a simple biphasic workup.[1][3]
PyridineHighVariableCan act as a catalyst but is harder to remove, potentially lowering isolated purity.[4]
Stirring Rate VigorousHigh HighCrucial for maximizing the interfacial reaction rate in a biphasic system.
SlowDecreased VariablePoor mixing starves the reaction of reactants and allows side reactions to dominate.

References

  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • Schotten-Baumann reaction. (n.d.). chemeurope.com. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1205-1213. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). National Center for Biotechnology Information (PMC). [Link]

  • Gante, J. (1994). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015).

Sources

Optimization

Technical Support Center: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support resource for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and process development scientists to troubleshoot common s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and process development scientists to troubleshoot common side reactions and optimize the synthetic protocol. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.

Section 1: Troubleshooting Racemization (Loss of Stereochemical Purity)

Maintaining the stereochemical integrity of the L-enantiomer is critical for the biological activity and regulatory approval of chiral compounds. Racemization is one of the most significant challenges in the synthesis of N-protected amino acid esters.

FAQ 1.1: My final product shows a loss of optical purity. What are the likely causes of racemization during the synthesis?

Answer:

Racemization in N-protected amino acid synthesis typically proceeds through two primary mechanisms, particularly when the carboxylic acid is activated or exposed to basic conditions.[1]

  • Direct Enolization (Path A): A base can directly abstract the acidic proton from the α-carbon of the amino acid ester. The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of L and D enantiomers. Prolonged exposure to base, especially at elevated temperatures, significantly increases this risk.[2]

  • Oxazolone Formation (Path B): This is a more common pathway during reactions involving activation of the carboxyl group (e.g., before esterification using coupling agents). The activated carboxyl group is attacked intramolecularly by the oxygen of the tosylamide group, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted. The resulting achiral intermediate leads to racemization upon ring-opening by a nucleophile (like methanol).[1]

The choice of base is a critical factor. Stronger and less sterically hindered bases, such as triethylamine, can accelerate racemization more than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1]

G cluster_0 Racemization Pathways Start N-Tosyl-L-phenylglycine (or its activated form) Enolate Planar Enolate Intermediate Start->Enolate Path A: Direct Enolization (Base) Oxazolone Oxazolone Intermediate Start->Oxazolone Path B: Carboxyl Activation Racemic Racemic Product (L/D Mixture) Enolate->Racemic Re-protonation Oxazolone->Racemic Proton Abstraction & Nucleophilic Attack

Caption: Key mechanisms leading to racemization.

FAQ 1.2: How can I minimize racemization during the esterification step?

Answer:

The choice of esterification method is paramount. Direct acid-catalyzed Fischer-Speier esterification is generally preferred over methods requiring carboxyl activation, as it avoids the formation of the highly labile oxazolone intermediate.

MethodDescriptionRacemization RiskKey Considerations
Fischer-Speier Esterification Refluxing the amino acid in methanol with a strong acid catalyst (e.g., H₂SO₄, HCl, TMSCl).[3][4][5]Low The reaction is an equilibrium, which may require measures to drive it to completion.[6] Conditions are generally mild.
Thionyl Chloride Reacting the amino acid with thionyl chloride in methanol.[7][8]Low to Moderate The reaction generates HCl in situ, which catalyzes the esterification. It is highly effective but exothermic and requires careful temperature control.
Carbodiimide Coupling (e.g., DCC/DMAP) Activating the carboxylic acid with a carbodiimide and reacting it with methanol.[9]High This method is prone to racemization via the oxazolone pathway.[1][10] It is not recommended unless racemization-suppressing additives (e.g., HOBt) are used, which adds complexity.

Recommendation: For the highest stereochemical purity, utilize an optimized Fischer-Speier esterification protocol. See Protocol 3.2 for a detailed methodology.

Section 2: Common Impurities and Byproducts

FAQ 2.1: My reaction is incomplete. How do I deal with unreacted N-tosyl-L-phenylglycine starting material?

Answer:

This is a common issue in Fischer esterification, as the reaction is governed by equilibrium.[11] The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Drive the Equilibrium: The reaction can be pushed towards the product by removing water as it forms. A patented method describes a repetitive cycle of refluxing the reaction mixture and then concentrating it under reduced pressure to remove water and methanol, followed by the addition of fresh methanol.[6] Repeating this cycle 2-3 times can significantly increase conversion to >95%.

  • Purification: If unreacted starting material persists, it can be easily removed during aqueous workup.

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.

    • Separate the layers and proceed with drying and concentrating the organic phase.

FAQ 2.2: I observe a significant amount of a white precipitate (not my product) after using a carbodiimide coupling agent. What is it and how do I remove it?

Answer:

If you are using dicyclohexylcarbodiimide (DCC) as a coupling agent for esterification, the insoluble white precipitate is dicyclohexylurea (DCU) , the byproduct of DCC.[9]

Removal Protocol:

  • Filtration: DCU is poorly soluble in most common organic solvents like dichloromethane (DCM) or ethyl acetate.[9] The majority can be removed by simple gravity or vacuum filtration of the reaction mixture.

  • Post-Concentration Filtration: After concentrating the filtrate, more DCU may precipitate out of the solution. It is advisable to redissolve the crude product in a minimal amount of a solvent in which DCU has low solubility (e.g., cold DCM or diethyl ether) and filter again to remove residual DCU before final purification.

FAQ 2.3: My NMR shows unexpected signals corresponding to a dipeptide. How did this form and how can I prevent it?

Answer:

The formation of a tosylated dipeptide, N,N'-ditosyl-L-phenylglycyl-L-phenylglycine methyl ester, is a potential side reaction if a coupling agent like DCC is used.[9] It occurs when the activated carboxylic acid of one molecule reacts with the N-tosylamino group of another molecule of the desired ester product. This side reaction is generally less favorable than reaction with the intended alcohol but can occur under certain conditions.

G cluster_1 Dipeptide Side Reaction ActivatedAcid Activated N-Tosyl-L-phenylglycine (e.g., O-acylisourea) Dipeptide N,N'-Ditosyl Dipeptide Ester (Side Product) ActivatedAcid->Dipeptide Nucleophilic Attack by Product's N-Tosyl Group ProductEster Methyl N-Tosyl-L-phenylglycinate (Product) ProductEster->Dipeptide

Caption: Formation of a dipeptide byproduct.

Preventative Measures:

  • Avoid Coupling Agents for Esterification: The most effective prevention is to use a direct esterification method like Fischer-Speier, which does not involve activating the carboxylic acid.

  • Controlled Conditions: If a coupling agent must be used, add it slowly to a solution of the acid and a large excess of the alcohol (methanol) at a low temperature (e.g., 0 °C) to favor the intermolecular reaction with methanol over the side reaction with the product.

Section 3: Experimental Protocols for Troubleshooting

Protocol 3.1: Chiral HPLC Analysis for Quantifying Enantiomeric Purity

This protocol provides a general framework for assessing the enantiomeric excess (e.e.) of your final product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating enantiomers of amino acid derivatives.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol. Start with a ratio of 90:10 (Hexane:IPA) and adjust as needed to achieve baseline separation.

  • Sample Preparation: Prepare a stock solution of your product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a corresponding solution of the racemic standard if available.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 220 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample and the racemic standard. The L-enantiomer (product) and D-enantiomer (impurity) should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100.

Protocol 3.2: Optimized Fischer-Speier Esterification to Minimize Side Reactions

This protocol utilizes trimethylchlorosilane (TMSCl) in methanol, a mild and highly efficient system for esterifying amino acids.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend N-p-toluenesulfonyl-L-2-phenylglycine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension. TMSCl reacts with methanol to generate HCl in situ and also acts as a water scavenger.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane, visualizing with UV and/or a permanganate stain). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl byproducts.

  • Purification: The resulting solid is typically the hydrochloride salt of the methyl ester. For further purification, it can be partitioned between ethyl acetate and water. The organic layer can be washed with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the pure methyl ester.[9]

Protocol 3.3: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities and improving the purity of the final product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common solvent system for this compound is an ethyl acetate/hexane mixture.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Once fully dissolved, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy).

    • Gently warm the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.[12]

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

    • Dry the purified crystals under vacuum. The expected melting point should be in the range of 131-133 °C.[12]

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Dhaon, M. K., Olsen, R. K., & Ramasamy, K. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(10), 1962-1965. [Link]

  • ResearchGate. (2017). Racemization in amino acids? [Link]

  • Reddy, K. L., & Sharpless, K. B. (2000). A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Indian Journal of Chemistry - Section B, 39(12), 903-905. [Link]

  • Reddy, V. G., Reddy, G. V., & Reddy, P. V. G. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 476-483. [Link]

  • Wang, C. J., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 154-165. [Link]

  • Lipton, M. A. (2005). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. [Link]

  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2010). Process for the preparation of amino acid methyl esters.
  • Stamicarbon B V. (1998). Process for esterification of amino acids and peptides.
  • Li, G. (2010). Preparation method of methyl p-tolyl sulfone.
  • Hubei University of Technology. (2015). A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • Jiangsu Tianjiayi Chemical Co., Ltd. (2020). Refining process of methyl p-toluenesulfonate.
  • Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 47(5), 276-282. [Link]

  • Hubei University of Technology. (2015). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2017). Salt of phenylglycine methyl ester.
  • ResearchGate. (n.d.). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. [Link]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2010(10), 266-275. [Link]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]

  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2016). Salt of phenylglycine methyl ester.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support center for the application of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to enhance your experimental success and optimize enantioselectivity.

Introduction to N-Sulfonylated Phenylglycine Auxiliaries

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate belongs to a class of chiral auxiliaries derived from amino acids. In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] The inherent chirality of the auxiliary creates a diastereomeric relationship, allowing for the selective formation of one enantiomer of the desired product. The p-toluenesulfonyl (tosyl) group plays a crucial role by increasing steric bulk and influencing the conformational rigidity of the substrate-auxiliary adduct, which is key to achieving high levels of stereocontrol. While specific literature on Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a widely-used chiral auxiliary is limited, the principles of its application can be extrapolated from the well-established use of other N-acyl and N-sulfonyl amino acid derivatives in asymmetric synthesis, such as in diastereoselective alkylations and aldol reactions.[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the use of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate or similar chiral auxiliaries.

Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the most common causes and how can I improve it?

A1: Low diastereoselectivity is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Enolate Formation or Isomerization: The geometry of the enolate (E vs. Z) is critical for facial selectivity. Incomplete deprotonation or equilibration between enolate isomers can lead to a mixture of diastereomeric products.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., LDA, NaHMDS, KHMDS) and that the reaction is conducted at a low temperature (typically -78 °C) to kinetically trap the desired enolate. The choice of base cation (Li+, Na+, K+) can also influence enolate geometry and aggregation state.

  • Reaction Temperature: Higher temperatures can provide enough thermal energy to overcome the activation energy difference between the two diastereomeric transition states, leading to lower selectivity.

    • Solution: Screen a range of temperatures, starting from -78 °C and gradually increasing if the reaction rate is too slow. It is a trade-off between reaction rate and selectivity.

  • Solvent Effects: The solvent can influence the conformation of the enolate and the transition state.

    • Solution: A solvent screen is highly recommended. Ethereal solvents like THF are common, but other solvents like toluene or dichloromethane may offer better selectivity for your specific substrate.

  • Steric Hindrance: Insufficient steric differentiation between the two faces of the enolate can result in poor diastereoselectivity.

    • Solution: While the auxiliary itself provides steric bulk, ensure the substrate is appropriately matched. In some cases, a different chiral auxiliary with greater steric demand may be necessary.

Q2: The cleavage of the N-tosyl-phenylglycine auxiliary is proving difficult or is leading to racemization of my product. What are some alternative methods?

A2: The removal of the chiral auxiliary is a critical step and must be carefully optimized to avoid product degradation or loss of enantiomeric purity. The N-tosyl group is known to be robust, which can make its cleavage challenging.

  • Harsh Cleavage Conditions: Standard hydrolytic methods (e.g., strong acid or base) can be too harsh for sensitive products.

    • Solution: Explore milder, reductive cleavage methods. Reagents like samarium diiodide (SmI₂) or magnesium in methanol have been shown to cleave N-tosyl groups under relatively mild conditions.[6] Photoredox catalysis also offers a modern approach to N-S bond cleavage under neutral conditions.[7]

  • Racemization: If the newly formed stereocenter is adjacent to a carbonyl group, there is a risk of epimerization under basic or acidic conditions.

    • Solution: Employ cleavage conditions that are as close to neutral as possible. If the product is an ester, it can first be reduced to the alcohol with a mild reducing agent like LiBH₄, which can sometimes facilitate auxiliary removal and prevents enolization.

Q3: How do I confirm the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?

A3: Accurate determination of stereochemical purity is essential.

  • Diastereomeric Ratio (d.r.): Diastereomers have different physical properties and can often be distinguished by standard analytical techniques.

    • Solution: High-field ¹H NMR spectroscopy is often the first method of choice. The signals for protons near the newly formed stereocenter in each diastereomer will appear at slightly different chemical shifts, allowing for integration and determination of the d.r. Chiral HPLC or GC can also be used to separate and quantify diastereomers.

  • Enantiomeric Excess (e.e.): After cleavage of the chiral auxiliary, you will have a mixture of enantiomers. Enantiomers have identical properties in an achiral environment.

    • Solution: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method for determining e.e. Alternatively, you can use chiral shift reagents in NMR spectroscopy to differentiate the signals of the two enantiomers.

Troubleshooting Guide: Low Diastereoselectivity

This guide provides a structured approach to troubleshooting low diastereoselectivity in an asymmetric alkylation reaction using a chiral auxiliary like Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity (<50:50 d.r.) 1. Incorrect Base/Enolization Conditions: The enolate geometry is not being controlled.- Screen Bases: Try different amide bases (LDA, NaHMDS, KHMDS). - Check Base Stoichiometry: Use a slight excess of base (1.1-1.2 equivalents). - Ensure Anhydrous Conditions: Moisture will quench the base and enolate.
2. Reaction Temperature Too High: The transition states for both diastereomers are being populated.- Lower the Temperature: Perform the reaction at -78 °C or even -100 °C if your equipment allows. - Maintain Low Temperature: Ensure the temperature is kept constant throughout the addition of the electrophile.
3. Suboptimal Solvent: The solvent may not be optimal for achieving a rigid, chelated transition state.- Solvent Screen: Test a range of anhydrous solvents such as THF, 2-methyl-THF, toluene, and diethyl ether.
Inconsistent Results 1. Variability in Reagent Purity: Impurities in the substrate, electrophile, or solvent can affect the reaction.- Purify Reagents: Ensure all starting materials are pure. Distill solvents over an appropriate drying agent.
2. Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent results.- Use Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen using Schlenk line techniques or a glovebox.
Low Reaction Yield 1. Poor Electrophile Reactivity: The electrophile may not be reactive enough at low temperatures.- Use a More Reactive Electrophile: Consider using a triflate or iodide instead of a bromide or chloride. - Slightly Increase Temperature: After the initial low-temperature addition, you may be able to slowly warm the reaction to 0 °C or room temperature to drive it to completion, but this may impact diastereoselectivity.
2. Side Reactions: The base may be reacting with the electrophile.- Inverse Addition: Add the base to the substrate at low temperature, and then add the electrophile.

Experimental Protocols (Hypothetical)

Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid

This protocol describes the formation of the chiral substrate.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., DMAP, triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines a general procedure for the key stereocenter-forming reaction.

Materials:

  • Substrate-auxiliary adduct from Protocol 1

  • Base (e.g., Lithium diisopropylamide - LDA)

  • Electrophile (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the substrate-auxiliary adduct (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF dropwise via syringe.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and determine the d.r. by ¹H NMR analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a reductive method for removing the auxiliary.

Materials:

  • Alkylated product from Protocol 2

  • Samarium(II) iodide (SmI₂) solution in THF

  • Methanol

  • Anhydrous THF

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of SmI₂ in THF (typically 0.1 M, ~4-6 eq) until the characteristic deep blue color persists.

  • Add methanol (10 eq) to the reaction mixture.

  • Stir at 0 °C until the blue color disappears and TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the layers are clear.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by flash column chromatography to isolate the desired enantiomerically enriched product and the recovered auxiliary.

Visualization of Experimental Workflow and Logic

Diastereoselective Alkylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome & Analysis Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Enolate Formation Enolate Formation Substrate-Auxiliary Adduct->Enolate Formation 1. Add Base in THF at -78°C Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Enolate Formation Electrophile (R-X) Electrophile (R-X) Alkylation Alkylation Electrophile (R-X)->Alkylation Enolate Formation->Alkylation 2. Add Electrophile at -78°C Diastereomeric Products Diastereomeric Products Alkylation->Diastereomeric Products 3. Quench Reaction Purification Purification Diastereomeric Products->Purification Chromatography Analysis (NMR, HPLC) Analysis (NMR, HPLC) Purification->Analysis (NMR, HPLC) Determine d.r.

Caption: Workflow for diastereoselective alkylation.

Troubleshooting Logic for Low Diastereoselectivity

G Low d.r. Low d.r. Check Temperature Check Temperature Low d.r.->Check Temperature Is reaction at -78°C? Screen Solvents Screen Solvents Check Temperature->Screen Solvents Yes Lower Temperature Lower Temperature Check Temperature->Lower Temperature No Screen Bases Screen Bases Screen Solvents->Screen Bases No improvement High d.r. Achieved High d.r. Achieved Screen Solvents->High d.r. Achieved Improvement Check Reagent Purity Check Reagent Purity Screen Bases->Check Reagent Purity No improvement Screen Bases->High d.r. Achieved Improvement Check Reagent Purity->High d.r. Achieved Purity issue found Consider New Auxiliary Consider New Auxiliary Check Reagent Purity->Consider New Auxiliary No obvious issues Lower Temperature->Low d.r.

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Tetrahedron Letters, 16(1-2), 3-4.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral boron enolates. Journal of the American Chemical Society, 103(10), 2876-2878.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Trost, B. M., & O'Krongly, D. (1980). Asymmetric alkylation via a chiral sulfonium ylide. Tetrahedron Letters, 21(41), 3983-3986.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino acids from the addition of a chiral lithium amide to an α,β-unsaturated ester. Tetrahedron: Asymmetry, 2(3), 183-186.
  • Kunz, H. (1987). Carbohydrates as chiral templates in asymmetric synthesis. Angewandte Chemie International Edition in English, 26(4), 294-308.
  • Ellman, J. A., et al. (2002). Asymmetric synthesis of amines using sulfinimines (N-sulfinyl imines). Accounts of Chemical Research, 35(11), 984-995.
  • Helmchen, G., et al. (1979). Enantioselective synthesis of R(—)‐ and S(+)‐2‐methyl‐4‐phenyl‐1‐butene via asymmetric Grignard cross‐coupling. Angewandte Chemie International Edition in English, 18(1), 62-63.
  • Bull, S. D., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(15), 2945-2953.
  • Moussa, Z., & Romo, D. (2006). A Mild Deprotection for N-(p-Toluenesulfonyl) Amides. Synlett, 2006(19), 3294-3298.
  • Vedejs, E., & Lin, S. (1994). Reductive cleavage of sulfonamides with samarium diiodide. The Journal of Organic Chemistry, 59(7), 1602-1603.
  • van der Veen, L. A., et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(23), 3691-3694.
  • Sha, C. K., & Shen, C. Y. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Mukaiyama, T., et al. (1975). A convenient method for the esterification of carboxylic acids. Chemistry Letters, 4(10), 1045-1048.
  • Kayambu, N., et al. (2024). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv. [Link]

Sources

Optimization

Troubleshooting low conversion rates in reactions with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (Ts-L-Phg-OMe). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (Ts-L-Phg-OMe). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but often challenging chiral building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address the most common issues encountered when using Ts-L-Phg-OMe, focusing on the root causes and providing actionable solutions.

Question 1: My reaction is stalling, showing low or no conversion. What are the primary causes?

Low conversion is the most frequent issue and typically points to one of three areas: steric hindrance, suboptimal reaction conditions, or reagent instability.

Answer: The structure of Ts-L-Phg-OMe presents significant steric bulk around the stereocenter due to the phenyl and p-toluenesulfonyl (tosyl) groups. This bulk can physically obstruct the approach of nucleophiles or other reactants.[1]

Initial Diagnostic Workflow:

Before diving into complex optimization, it's crucial to systematically diagnose the problem. The following workflow can help pinpoint the likely cause.

G cluster_solutions Troubleshooting Paths start Low Conversion Observed check_reagents Are all reagents fresh and anhydrous? start->check_reagents check_reagents->start No. Replace reagents. solubility_issue Are all components fully dissolved? check_reagents->solubility_issue Yes check_temp Is the reaction temperature appropriate? check_temp->start No. Adjust temp. steric_issue Potential Steric Hindrance Issue check_temp->steric_issue Yes sol_conditions Optimize Conditions: - Screen solvents - Adjust concentration - Use microwave irradiation check_temp->sol_conditions racemization_issue Potential Racemization / Side Reaction? steric_issue->racemization_issue Optimization Needed sol_steric Modify Reagents: - Use smaller nucleophile - Use less bulky base - Increase reaction time/temp steric_issue->sol_steric solubility_issue->check_temp Yes solubility_issue->steric_issue No. Change solvent. sol_side_reactions Address Side Reactions: - Use non-nucleophilic base - Lower temperature - Analyze byproducts (LCMS) racemization_issue->sol_side_reactions

Caption: Initial troubleshooting workflow for low conversion rates.

Expert Insights:

  • Reagent Quality: Always use freshly distilled/dried solvents and high-purity reagents. The tosyl group can be sensitive to certain reductive conditions, and the ester is susceptible to hydrolysis if water is present.

  • Steric Hindrance: This is particularly problematic in SN2-type reactions. If your nucleophile is also bulky, the reaction rate can plummet. Consider increasing reaction time or temperature. In some cases, switching to a more potent coupling reagent (e.g., HATU, COMU for amide bond formation) is necessary if this substrate is being coupled to another molecule.[1]

  • Aggregation: In peptide synthesis, hydrophobic sequences containing phenylglycine can aggregate, leading to incomplete reactions.[1] Switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help.[2]

Question 2: I'm observing significant racemization in my product. Why is this happening and how can I prevent it?

The stereochemical integrity of the α-carbon is paramount. Racemization compromises the utility of this chiral building block.

Answer: The α-proton (the hydrogen attached to the chiral carbon) of phenylglycine derivatives is significantly more acidic than in other amino acids like alanine or leucine.[3] This is due to the phenyl ring's ability to stabilize the resulting negative charge of the conjugate base (an enolate-like intermediate) through resonance. Strong bases can easily deprotonate this position, leading to a planar intermediate that can be protonated from either face, resulting in racemization.[3][4]

Caption: Mechanism of base-catalyzed racemization of phenylglycine.

Causality & Prevention:

The choice of base is the most critical factor.[4] Strongly basic conditions, especially over extended periods, will promote racemization.[4][5]

  • Base Selection: Avoid strong, non-sterically hindered bases. Opt for weaker or more sterically hindered bases that are less likely to abstract the α-proton.

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate. Racemization is often accelerated at higher temperatures.

  • Reaction Time: Minimize reaction time. Once the desired conversion is reached, quench the reaction promptly to prevent prolonged exposure to basic conditions.

Base pKaH (approx.) Racemization Risk with Ts-L-Phg-OMe Recommendation
DBU13.5Very HighAvoid unless absolutely necessary for other reasons.
DIPEA11.0HighUse with caution; consider alternatives.[4]
N-Methylmorpholine (NMM)7.4ModerateA better choice than DIPEA for suppressing racemization.[4]
2,4,6-Collidine7.4LowGood, sterically hindered option.
Proton Sponge12.1LowNon-nucleophilic and sterically hindered, but expensive.
Question 3: How does my choice of solvent affect the reaction outcome?

Solvent choice is not merely about dissolution; it actively influences reaction pathways, particularly for nucleophilic substitutions.

Answer: The solvent's polarity and its ability to donate hydrogen bonds (protic vs. aprotic) can dramatically alter reaction rates and even shift the mechanism between SN1 and SN2 pathways.[6][7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They excel at stabilizing ions.[6][7]

    • Effect: They strongly stabilize carbocation intermediates, thus promoting SN1 reactions .[8] However, they also solvate and stabilize the nucleophile, reducing its reactivity and slowing down SN2 reactions .[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can solvate cations but leave anions (the nucleophile) relatively "free" and highly reactive.[9]

    • Effect: They significantly accelerate SN2 reactions by enhancing the nucleophile's reactivity.[9][10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Generally poor choices for reactions involving charged species, as reactants often have poor solubility.

Solvent Type Examples Effect on SN1 Effect on SN2 Recommended Use with Ts-L-Phg-OMe
Polar Protic H₂O, MeOH, EtOHFavors (stabilizes carbocation)Hinders (solvates nucleophile)Use if an SN1 pathway is desired; be aware of potential solvolysis.
Polar Aprotic DMF, DMSO, CH₃CNHinders (destabilizes carbocation)Strongly Favors (un-solvated nucleophile)Ideal for most SN2 reactions to maximize rate and minimize side reactions.[9]
Nonpolar Toluene, Hexane, DCMStrongly HindersStrongly HindersGenerally used for reagent delivery or as a co-solvent; not ideal as the primary reaction medium.

Key Experimental Protocols

To ensure reproducibility and provide a validated starting point, we provide the following detailed protocols.

Protocol 1: General Procedure for SN2 Reaction with a Nucleophile

This protocol provides a robust baseline for reacting Ts-L-Phg-OMe with a generic nucleophile (Nu⁻).

Objective: To achieve high conversion via an SN2 pathway while minimizing racemization.

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (Ts-L-Phg-OMe)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Ts-L-Phg-OMe (1.0 eq).

  • Dissolution: Add anhydrous DMF (or acetonitrile) to dissolve the starting material completely. A concentration of 0.1 M to 0.5 M is a good starting point.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is not highly soluble, gentle warming (to 40-50 °C) may be required.

  • Reaction Monitoring: Stir the reaction at the chosen temperature (start with room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Quench the reaction by slowly adding it to a beaker of cold water or saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Assessing Product Racemization via Chiral HPLC

This is a self-validating step. Any change you make to a protocol should be checked for its impact on stereochemical purity.

Objective: To determine the enantiomeric excess (% ee) of the final product.

Procedure:

  • Sample Preparation: Prepare a standard solution of your purified product in the mobile phase (e.g., 1 mg/mL). Also, prepare a sample of racemic product if available (e.g., by treating the product with a strong base like DBU for a short period) to confirm peak identification.

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice will depend on the specific structure of your product.

  • Method Development:

    • Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v).

    • Set a flow rate of 1.0 mL/min.

    • Use a UV detector set to a wavelength where your compound absorbs (e.g., 254 nm).

  • Analysis: Inject the sample of your reaction product. The L- and D-enantiomers should resolve into two separate peaks.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = (|A_major - A_minor|) / (A_major + A_minor) * 100

References

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
  • König, S., & Süssmuth, R. D. (2015).
  • LibreTexts. (2021). Solvent Effects - aliphatic nucleophilic substitution. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Tosyl group.
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions.
  • ChemSurvival. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions [Video]. YouTube.

Sources

Troubleshooting

Removal of impurities from Methyl N-P-toluenesulfonyl-L-2-phenylglycinate reactions

Welcome to the technical support center for the synthesis and purification of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical reaction. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my reaction?

A1: The primary impurities often include unreacted starting materials (L-2-phenylglycine and p-toluenesulfonyl chloride), the corresponding carboxylic acid from ester hydrolysis, and the D-epimer of the desired product. Side reactions can also lead to the formation of other sulfonated byproducts.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or inadequate base is a common culprit. Additionally, side reactions, such as the hydrolysis of the tosyl chloride or the desired ester product, can consume starting materials and product.[1][3] Degradation of the tosylamino acid chloride in the presence of aqueous alkali can also significantly reduce yield.[1] The choice of base and solvent system is also critical; for instance, using pyridine as both a solvent and a base can sometimes improve yields over triethylamine in other solvents.[4]

Q3: I'm observing a loss of enantiomeric purity in my final product. What causes this epimerization?

A3: Phenylglycine and its derivatives are known to be prone to racemization or epimerization, especially under basic conditions.[5][6] The alpha-proton of the phenylglycine is acidic and can be abstracted by a base, leading to a planar enolate intermediate.[5][6] Reprotonation can then occur from either face, resulting in a mixture of L- and D-epimers.[5] Careful selection of the base and reaction temperature is crucial to minimize this side reaction.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can track the consumption of the starting materials (L-2-phenylglycine and p-toluenesulfonyl chloride) and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information and is also an excellent tool for assessing the purity of the final product.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product
  • Symptom: TLC or HPLC analysis of the crude reaction mixture shows significant amounts of L-2-phenylglycine and/or p-toluenesulfonyl chloride.

  • Root Cause Analysis & Solution Workflow:

    start Unreacted Starting Materials Detected check_reagents Verify Stoichiometry & Purity of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK extend_time Increase Reaction Time check_conditions->extend_time Incomplete Reaction? increase_base Increase Base Equivalents check_conditions->increase_base Base Limiting? optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal Temp? success Problem Resolved extend_time->success increase_base->success optimize_temp->success

    Caption: Troubleshooting unreacted starting materials.

  • Detailed Explanation & Protocol:

    • Verify Reagent Stoichiometry and Purity: Ensure that the p-toluenesulfonyl chloride is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. The purity of the starting materials is also critical; impurities can inhibit the reaction.

    • Optimize Reaction Time and Temperature: If the reaction is proceeding slowly, consider increasing the reaction time. Gentle heating may also be beneficial, but be cautious as higher temperatures can promote epimerization.[6]

    • Evaluate the Base: The choice and amount of base are crucial. A hindered or non-nucleophilic base like triethylamine or pyridine is typically used.[3][4] Ensure at least two equivalents of the base are used: one to neutralize the HCl byproduct and another to deprotonate the amino acid.

Issue 2: Hydrolysis of the Ester Product
  • Symptom: The presence of N-P-toluenesulfonyl-L-2-phenylglycine (the carboxylic acid) in the crude product, often detected by HPLC or a change in solubility.

  • Root Cause & Mitigation:

    • Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester.[8] This can be introduced through wet solvents or reagents.

    • Mitigation Protocol:

      • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

      • Dry Reagents: Dry the L-2-phenylglycine and any solid reagents in a vacuum oven before the reaction.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 3: Epimerization of the Product
  • Symptom: Chiral HPLC analysis reveals the presence of the D-epimer, Methyl N-P-toluenesulfonyl-D-2-phenylglycinate.

  • Root Cause Analysis & Prevention Strategy:

    start Epimerization Detected base_choice Evaluate Base Strength & Steric Hindrance start->base_choice temp_control Assess Reaction Temperature start->temp_control milder_base Use a Milder or More Hindered Base base_choice->milder_base lower_temp Run Reaction at Lower Temperature (e.g., 0°C to RT) temp_control->lower_temp prevention Minimized Epimerization milder_base->prevention lower_temp->prevention

    Caption: Strategy for preventing epimerization.

  • Detailed Explanation:

    • The phenyl group stabilizes the carbanion formed upon deprotonation of the alpha-carbon, making phenylglycine derivatives particularly susceptible to epimerization.[5][6]

    • Control of Base: Stronger bases and higher concentrations can increase the rate of epimerization.[5] Consider using a milder base or a more sterically hindered base to reduce the rate of proton abstraction.

    • Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the epimerization pathway.

Purification Protocols

Even with optimized reaction conditions, some level of impurity is often unavoidable. The following are standard protocols for purifying the crude product.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and can sometimes be used to enrich the desired enantiomer.

  • Step-by-Step Methodology:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/heptane.[9]

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter the hot solution to remove the carbon.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Solvent Selection Table:

Solvent SystemTarget ImpurityRationale
Ethanol/WaterPolar impurities (e.g., hydrolyzed acid)The product is less soluble in the mixed solvent system upon cooling than more polar impurities.
Ethyl Acetate/HeptaneNon-polar impuritiesThe product precipitates out as the polarity of the solvent is decreased with the addition of heptane.
MethanolGeneral purificationA good general-purpose solvent for recrystallizing amino acid esters.[10]
Protocol 2: Column Chromatography

For mixtures with significant amounts of impurities or impurities with similar solubility to the product, column chromatography is the preferred method.[11][12]

  • Step-by-Step Methodology:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.[11]

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Typical Eluent Systems:

    • Hexane/Ethyl Acetate gradient

    • Dichloromethane/Methanol gradient (for more polar compounds)

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Ideal for separating the product from non-polar impurities. A C18 column is commonly used.[13]

    • Chiral HPLC: Essential for determining the enantiomeric purity of the product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to confirm the structure of the final product and to detect any structurally similar impurities.

  • Mass Spectrometry (MS):

    • Provides accurate mass determination, confirming the molecular weight of the product.

By following this guide, you will be better equipped to troubleshoot and optimize your synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, leading to higher yields and purity.

References

  • Theodorides, V. J., & Fruton, J. S. (1962). Tosyl-a-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. ElectronicsAndBooks.
  • Ismail, M., & El-faham, A. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Kostjuk, S. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH.
  • Lovas, S., et al. (2014). Dehydration of threonine esters during tosylation.
  • Organic Chemistry Portal. (n.d.).
  • Sorbead India. (n.d.).
  • Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
  • Albericio, F., & Carpino, L. A. (2015).
  • Al Toma, R. S., et al. (2015).
  • Li, J., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Google Patents. (2010).
  • D'Arrigo, P., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Cardillo, G., et al. (1998).
  • Lu, H., & Deming, T. J. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • Morita, H., et al. (2004). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. Request PDF.
  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
  • ChemicalBook. (n.d.).
  • Google Patents. (2005).
  • Li, J., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Google Patents. (2004).
  • Wang, Y., et al. (2022).
  • Lee, W. (2021).
  • Organic Syntheses Procedure. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.
  • Pearson. (n.d.).
  • Pearson. (n.d.).
  • Google Patents. (2014).
  • Organic Syntheses Procedure. (n.d.). 6.
  • Amanote Research. (n.d.). The Synthesis of Some Esters of P-Toluenesulfonyl -L-Valine.
  • Benchchem. (n.d.).
  • Google Patents. (2019). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Phillips, A. A., et al. (2021).
  • Google Patents. (2017). EP3197863A1 - Salt of phenylglycine methyl ester.
  • Google Patents. (2017). CN106316870A - Synthesis method of L-glycine methyl ester salt product.
  • Google Patents. (2021).
  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities.
  • Karakawa, T., et al. (2022).
  • Lorand, L., & Mozen, M. M. (1967). The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase. PubMed.
  • Google Patents. (2017). CN106324153A - Method for measuring content and optical purity of amino acid-N-formic anhydride.
  • ResearchGate. (n.d.). Amino acid analysis for pharmacopoeial purposes.

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mainta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stereochemical purity of this critical chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in complex organic synthesis.

Introduction: The Challenge of Racemization

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a valuable intermediate in the synthesis of numerous chiral compounds, including pharmaceuticals and agrochemicals. The presence of an acidic α-proton on the stereocenter makes this compound susceptible to racemization, particularly under basic conditions. The loss of enantiomeric purity can have profound consequences on the biological activity and safety profile of the final product. This guide will provide a comprehensive overview of the mechanisms of racemization and practical strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, the key concern is the loss of the desired L-configuration at the α-carbon. This occurs through the removal of the α-proton by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with equal probability, resulting in a mixture of both L- and D-enantiomers. The N-p-toluenesulfonyl (tosyl) group, being electron-withdrawing, further increases the acidity of this α-proton, making the compound particularly prone to base-catalyzed racemization.

Q2: Under what conditions is racemization most likely to occur?

A2: Racemization of N-protected amino acid esters like Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is most prevalent under the following conditions:

  • Presence of Base: Both organic and inorganic bases can initiate racemization. The strength and concentration of the base are critical factors. Stronger bases and higher concentrations will accelerate the rate of proton abstraction and, consequently, racemization.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of chemical reactions, including the enolization process that leads to racemization.

  • Prolonged Reaction Times: The longer the compound is exposed to conditions that promote racemization (e.g., presence of base), the greater the extent of enantiomeric purity loss.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the rate of racemization. Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.

Troubleshooting Guide: Minimizing Racemization in Your Experiments

This section provides actionable solutions to common problems encountered when working with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after a reaction involving a base.

Underlying Cause: The base used is likely too strong or is present in too high a concentration, leading to rapid deprotonation at the α-carbon.

Solutions:

  • Choice of Base: Opt for weaker or sterically hindered bases. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). The use of inorganic bases like sodium carbonate can also be a milder alternative to hydroxides in some applications.

  • Stoichiometry of Base: Use the minimum amount of base necessary to drive the desired reaction. Often, catalytic amounts are sufficient.

  • Order of Addition: If possible, add the base slowly and at a low temperature to the reaction mixture to avoid localized high concentrations.

Problem 2: Racemization occurs even with a mild base.

Underlying Cause: Other reaction parameters, such as temperature, reaction time, or solvent, may be contributing to the loss of stereochemical integrity.

Solutions:

  • Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing the reaction at 0°C or even lower temperatures.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure time to basic conditions.

  • Solvent Selection: The choice of solvent can have a significant impact. While polar aprotic solvents like DMF and DMSO are common, their ability to stabilize enolates can sometimes accelerate racemization. Consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if compatible with your reaction. However, be aware that some studies have shown higher rates of racemization in solvents like chloroform and dichloromethane for certain substrates. Therefore, solvent screening is often necessary.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Racemization

This protocol provides a general framework for reactions requiring a base. Specifics should be optimized for each individual transformation.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in a suitable anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the reaction mixture to 0°C or the desired low temperature using an ice bath or a cryocooler.

  • Reagent Addition: Add the other reactants to the cooled solution.

  • Base Addition: Slowly add the chosen base (e.g., NMM or 2,4,6-collidine) dropwise to the stirred reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride) or water.

  • Workup and Purification: Proceed with the appropriate aqueous workup and purification of the product.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

It is crucial to quantify the enantiomeric purity of your product. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase. A typical concentration is around 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Chiral Column: Select a chiral stationary phase (CSP) suitable for the separation of N-protected amino acid derivatives. Columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective.

  • Method Development:

    • Mobile Phase: A mixture of hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio can be adjusted to optimize the separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of ee: Calculate the enantiomeric excess using the following formula:

    • ee (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Data Presentation

The following table provides a hypothetical comparison of the effect of different bases on the enantiomeric excess of the product in a model reaction.

BaseTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee) (%)
Triethylamine (TEA)25475
N,N-Diisopropylethylamine (DIEA)25485
N-Methylmorpholine (NMM)25495
2,4,6-Collidine25498
N-Methylmorpholine (NMM)08>99

This data is for illustrative purposes only and actual results may vary depending on the specific reaction.

Visualization of

Troubleshooting

Technical Support Center: Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support guide for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This document is designed for researchers, chemists, and process development professionals who are looking to tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this important synthetic transformation. As a key intermediate in various pharmaceutical syntheses, ensuring a robust, scalable, and high-purity production process is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of Synthetic Pathways

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically proceeds via one of two primary routes, each with distinct advantages and scalability challenges. The choice of pathway often depends on the available starting materials, equipment, and the desired purity profile of the final compound.

G cluster_0 Synthetic Pathways start L-2-Phenylglycine ester Methyl L-2-phenylglycinate (Intermediate A) start->ester Esterification (Route 1) tosyl_aa N-Tosyl-L-2-phenylglycine (Intermediate B) start->tosyl_aa N-Tosylation (Route 2) final_product Methyl N-P-toluenesulfonyl-L-2-phenylglycinate ester->final_product N-Tosylation tosyl_aa->final_product Esterification

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Scalability Issues

This section addresses specific problems encountered during the synthesis, focusing on the underlying chemical principles and providing actionable solutions for scaling up.

Part 1: Esterification of L-2-Phenylglycine (Route 1)

The initial esterification is a critical step that can be deceptively complex, especially at scale.

Q1: My esterification reaction using thionyl chloride (SOCl₂) in methanol is highly exothermic and difficult to control on a multi-liter scale. What are the primary risks and what are safer, more scalable alternatives?

A: Your observation is correct. The reaction of thionyl chloride with methanol is extremely exothermic, generating HCl gas in situ. On a large scale, this presents several risks:

  • Thermal Runaway: Inadequate heat removal can cause the solvent to boil violently, leading to a dangerous pressure buildup.

  • Reagent Degradation: Excessive temperatures can degrade both the starting material and the product.

  • Safety Hazards: The evolution of HCl and SO₂ gases requires robust scrubbing and ventilation systems.

Recommended Alternative: Trimethylchlorosilane (TMSCl) / Methanol System

A significantly milder and more controllable method is the use of trimethylchlorosilane (TMSCl) in methanol. This system has been demonstrated to be effective for preparing amino acid methyl esters with good to excellent yields under gentle conditions.[1][2]

  • Mechanism: TMSCl reacts with methanol to form methoxytrimethylsilane and HCl in situ at a controlled rate. This slow, controlled generation of HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

  • Scalability Advantages: The reaction is typically performed at room temperature, eliminating the need for aggressive cooling and reducing the risk of thermal runaway. The workup is often simpler, involving concentration by rotary evaporation to yield the hydrochloride salt of the ester.[1]

ParameterSOCl₂ / MethanolTMSCl / Methanol
Temperature Control Difficult, highly exothermicEasy, often room temperature
Safety HCl and SO₂ evolutionMilder, less gas evolution
Workup Often requires quenchingSimpler, often direct concentration
Yield Good to ExcellentGood to Excellent[2]

Q2: I'm observing significant racemization of my L-phenylglycine methyl ester, compromising the stereochemical purity of my final product. What conditions favor racemization and how can it be minimized?

A: The α-proton of phenylglycine and its esters is relatively acidic and susceptible to deprotonation, leading to racemization, especially under harsh conditions.

Primary Causes of Racemization:

  • Excessive Heat: High reaction temperatures, particularly during reflux, can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Strongly Basic or Acidic Conditions: Prolonged exposure to harsh pH conditions during reaction or workup can facilitate the loss of stereochemical integrity. For instance, processes using concentrated sulfuric acid and high heat are known.[3]

  • Extended Reaction Times: The longer the chiral center is exposed to racemization-prone conditions, the greater the potential for loss of optical purity.

Mitigation Strategies:

  • Adopt Milder Reagents: As mentioned, the TMSCl/methanol system is performed at lower temperatures, significantly reducing the risk.[1][2]

  • Precise Temperature Control: If using a more reactive agent like SOCl₂, ensure efficient cooling and a slow, controlled addition rate to keep the internal temperature below a validated threshold (e.g., < 55°C as seen in related syntheses).[4][5]

  • Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times once consumption of the starting material is complete.

  • Controlled Workup: Neutralize acidic workup streams carefully and avoid prolonged exposure to strong bases. Extraction and isolation should be performed expeditiously.

Part 2: N-Tosylation Reaction

The tosylation step introduces the p-toluenesulfonyl (tosyl) protecting group onto the primary amine.

Q1: The tosylation reaction is sluggish and incomplete, even with excess p-toluenesulfonyl chloride (TsCl). How can I improve the reaction kinetics and achieve full conversion at scale?

A: Incomplete tosylation is a common issue, often stemming from poor reaction conditions or reagent deactivation.

Root Causes & Solutions:

  • Base Selection & Stoichiometry: The base is critical. It neutralizes the HCl byproduct, and in some cases, acts as a nucleophilic catalyst.

    • Pyridine/Triethylamine (TEA): Commonly used bases.[6] Ensure at least 2.0-2.5 equivalents are used: one to deprotonate the amine hydrochloride starting material (if applicable) and one to scavenge the HCl produced. Using a slight excess can help drive the reaction. DMAP (0.1-0.2 eq) can be added as a catalyst.

    • Schotten-Baumann Conditions: Using an aqueous base like NaOH or K₂CO₃ with an organic solvent is a highly effective and scalable method. The reaction occurs at the interface, and the high pH of the aqueous layer ensures the amine remains deprotonated and nucleophilic.

  • Hydrolysis of TsCl: Tosyl chloride can be hydrolyzed by water, forming the unreactive p-toluenesulfonic acid.[7] Ensure your starting materials and solvent are sufficiently dry if running under anhydrous conditions. While Schotten-Baumann conditions use water, the reaction with the amine is typically much faster than hydrolysis.

  • Temperature: While room temperature is often sufficient, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate without causing significant degradation. This must be validated at a small scale first.

G cluster_1 Troubleshooting Poor Tosylation Yield start Low Yield / Incomplete Tosylation Reaction check_base Check Base: - Stoichiometry (≥2 eq)? - Appropriate pKa? start->check_base check_tscl Check TsCl: - Quality/Age? - Hydrolysis? check_base->check_tscl Yes solution_base Action: Increase base eq. Consider catalytic DMAP or switch to Schotten-Baumann. check_base->solution_base No check_temp Check Temperature: - Is gentle heating required? check_tscl->check_temp Yes solution_tscl Action: Use fresh TsCl. Ensure anhydrous conditions (if not Schotten-Baumann). check_tscl->solution_tscl No solution_temp Action: Optimize temperature (e.g., trial at 40°C). Monitor for side products. check_temp->solution_temp No end_node Improved Yield check_temp->end_node Yes solution_base->end_node solution_tscl->end_node solution_temp->end_node

Caption: A decision workflow for troubleshooting tosylation reactions.

Q2: My final product oils out and is extremely difficult to crystallize, especially from large-volume batches. What strategies can I employ to induce crystallization and achieve a consistent, filterable solid?

A: Crystallization is a critical unit operation for achieving high purity and ease of handling. "Oiling out" occurs when the product separates as a liquid phase instead of a solid crystalline lattice.

Strategies for Inducing Crystallization:

  • Solvent Screening: The choice of solvent is paramount. An ideal system involves a solvent in which the product is soluble at higher temperatures but sparingly soluble at lower temperatures.

    • Common Systems: Try solvent/anti-solvent systems like Ethyl Acetate/Heptane, Toluene/Heptane, or Isopropanol/Water.

    • Systematic Approach: Perform a small-scale parallel screen with various solvent systems to identify the most promising candidates before committing a large batch.

  • Purity Check: Impurities can act as crystallization inhibitors. Ensure that byproducts like p-toluenesulfonic acid have been effectively removed during the aqueous workup. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., NaHCO₃ solution) is often effective.

  • Seeding: This is the most reliable method for controlling crystallization on a large scale.

    • Obtain a small amount of crystalline seed material (even if it requires heroic efforts on a lab scale, like slow evaporation or chromatography of a small portion).

    • Add a very small amount (0.1-1% by weight) of the seed crystals to the supersaturated solution at a temperature where it is just about to become insoluble.

  • Controlled Cooling: Avoid "crash cooling." A slow, linear cooling profile allows for ordered crystal growth rather than amorphous precipitation or oiling out. A typical profile might be cooling from 60°C to 20°C over 4-6 hours.

  • Mechanical Agitation: Gentle, consistent stirring helps maintain a uniform temperature and presents solute molecules to the growing crystal faces, but overly aggressive agitation can lead to shear-induced nucleation of very fine particles that are difficult to filter.

Frequently Asked Questions (FAQs)

  • Q: Is it better to tosylate first and then esterify (Route 2), or vice versa (Route 1)?

    • A: Route 1 (esterification then tosylation) is generally preferred for scalability. The intermediate, Methyl L-2-phenylglycinate, is often handled as its hydrochloride salt, which is a stable, crystalline solid.[4] N-Tosyl-L-2-phenylglycine (Intermediate B in Route 2) can be more challenging to purify, and subsequent esterification might require harsher conditions that could compromise the tosyl group.

  • Q: What are the most critical parameters to control during scale-up?

    • A: 1) Temperature Control: Especially during thionyl chloride addition or exothermic workups. 2) Agitation: Ensuring homogeneity in large reactors is key for consistent reaction and heat transfer. 3) Purity of Intermediates: A "garbage in, garbage out" principle applies. Ensure the methyl ester is pure before proceeding to tosylation.

  • Q: How can I minimize solvent use to improve the Process Mass Intensity (PMI)?

    • A: The PMI for peptide and amino acid chemistry can be notoriously high.[8] To improve it, consider: 1) Using more concentrated reaction mixtures, provided heat transfer and agitation can be managed. 2) Choosing solvent systems where the product crystallizes directly, avoiding lengthy solvent-intensive extraction sequences. 3) Re-using mother liquor for subsequent extractions or crystallizations where appropriate.[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Scalable Esterification using TMSCl in Methanol
  • Setup: To a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, add L-2-Phenylglycine (1.0 eq).

  • Reagent Charge: Add anhydrous Methanol (5-10 volumes, e.g., 5-10 L per kg of amino acid). Begin agitation to form a slurry.

  • TMSCl Addition: Cool the slurry to 15-20°C. Slowly add Trimethylchlorosilane (TMSCl, 2.0-2.2 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Stir the resulting solution at room temperature (20-25°C). Monitor the reaction for completion by TLC or HPLC (typically 4-8 hours).

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation or distillation) to afford a white solid. This is the crude Methyl L-2-phenylglycinate hydrochloride. It can be used directly or triturated with a solvent like MTBE to remove non-polar impurities.

Protocol 2: Scalable N-Tosylation (Schotten-Baumann Conditions)
  • Setup: To a reactor equipped with vigorous mechanical stirring and a temperature probe, add Methyl L-2-phenylglycinate hydrochloride (1.0 eq), an organic solvent like Dichloromethane or Toluene (5-10 volumes), and Water (3-5 volumes).

  • Base Addition: Cool the biphasic mixture to 10-15°C. Add a solution of Sodium Carbonate (Na₂CO₃, 2.5 eq) in water, ensuring the temperature remains below 20°C.

  • TsCl Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1-1.2 eq) portion-wise as a solid or as a solution in the organic solvent, maintaining the temperature between 15-25°C.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring for completion by TLC or HPLC.

  • Workup: Stop agitation and separate the layers. Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Crystallization: Dry the organic layer over MgSO₄, filter, and concentrate to a reduced volume. Add an anti-solvent (e.g., Heptane) slowly with stirring to induce crystallization. Cool the slurry, filter the solid, wash with cold solvent, and dry under vacuum.

References

  • PerkinElmer, Inc. (n.d.). Large Scale Synthesis of Long Peptides.
  • Gokulan, M., & Lipton, A. (n.d.). Large Scale Peptide Production. Taylor & Francis eBooks.
  • Li, P., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed.
  • Kekessie, I., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Large-Scale Peptide Synthesis.
  • ResearchGate. (2015). Amino acid C-tosylation?.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Science madness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene.
  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.
  • Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]

  • Eureka. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Google Patents. (n.d.). CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(4), 3846-3857. Retrieved from [Link]

  • Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN101659635A - Preparation method of methyl p-tolyl sulfone.
  • Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.
  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.
  • Google Patents. (n.d.). EP3197863A1 - Salt of phenylglycine methyl ester.
  • Google Patents. (n.d.). CA2961698A1 - Salt of phenylglycine methyl ester.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during reactions with this compound. As a protected amino acid derivative, its solubility can be a critical factor in achieving successful reaction outcomes. This resource provides in-depth technical guidance and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate?

A1: The solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is governed by its molecular structure, which contains both polar and non-polar functionalities. The bulky, non-polar p-toluenesulfonyl (tosyl) and phenyl groups contribute to its solubility in organic solvents, while the ester and the potential for hydrogen bonding at the N-H group can influence its solubility in more polar environments. The crystalline nature of the solid can also play a significant role, with a stable crystal lattice requiring more energy to break apart, thus lowering solubility.

Q2: I am observing incomplete dissolution of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in my reaction solvent. What is the best initial troubleshooting step?

A2: The first and most critical step is to perform a systematic solvent screening. Often, the chosen solvent may not be optimal for this specific reagent. It is recommended to start with small-scale solubility tests using a variety of solvents with differing polarities before proceeding with the full-scale reaction.[1] This empirical approach will provide the most accurate assessment of solubility for your specific reaction conditions.

Q3: Can I heat the reaction mixture to improve the solubility of my starting material?

A3: Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and other reagents in your reaction. Excessive or prolonged heating can lead to degradation.[1] It is advisable to warm the solution gently and monitor for any signs of decomposition, such as a change in color. Always perform a small-scale test to determine the compound's stability at the desired temperature before applying heat to the entire reaction.

Q4: My starting material precipitates out of the solution upon cooling. What can I do to prevent this?

A4: Precipitation upon cooling indicates that the compound has low solubility at lower temperatures in the chosen solvent. To address this, you can either maintain a higher reaction temperature throughout the experiment or consider using a co-solvent system. A co-solvent can improve the overall solvating power of the reaction medium and maintain the solubility of the compound even at lower temperatures.[2]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Problems

This section provides a structured approach to systematically address and resolve solubility challenges with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Issue 1: Poor Initial Solubility in the Chosen Reaction Solvent

Possible Cause: The polarity of the solvent is not well-matched with the solute.

Recommended Solutions:

  • Systematic Solvent Selection: The principle of "like dissolves like" is a fundamental starting point. Given the structure of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a range of polar aprotic solvents are good candidates to investigate.

    • Experimental Protocol: Small-Scale Solubility Test

      • Accurately weigh a small amount (e.g., 5-10 mg) of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate into several vials.

      • To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

      • Stir or agitate the vials at a consistent temperature (e.g., room temperature).

      • Visually observe and record the degree of dissolution in each solvent.

    Solvent Category Examples Expected Solubility (Qualitative) Rationale
    Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely to be soluble, especially in DCM and Chloroform as indicated by typical synthesis procedures.[3] DMF and DMSO are powerful solvents for many organic molecules and are good options to test.[1][4]The polarity of these solvents can effectively solvate the polar functionalities of the molecule, while their organic nature is compatible with the non-polar tosyl and phenyl groups.
    Non-Polar Hexanes, Toluene, Diethyl EtherLikely to have lower solubility.The molecule possesses significant polarity from the sulfonyl and ester groups, which will limit its solubility in purely non-polar solvents.
    Polar Protic Methanol, Ethanol, IsopropanolModerate to low solubility.While the polar groups can interact with protic solvents, the large non-polar moieties may hinder extensive dissolution.
    Aqueous WaterInsoluble.The hydrophobic nature of the tosyl and phenyl groups will dominate, leading to insolubility in water.
  • Employing a Co-solvent System: If the compound is sparingly soluble in the ideal solvent for the reaction, adding a miscible co-solvent can significantly enhance solubility.[5][6]

    • Experimental Protocol: Co-solvent Titration

      • Suspend the compound in the primary reaction solvent.

      • Gradually add a co-solvent in which the compound is known to be highly soluble (e.g., DMF or DMSO) dropwise while stirring.[2]

      • Continue adding the co-solvent until the compound fully dissolves.

      • Note the final solvent ratio and use this for the scaled-up reaction, ensuring the co-solvent does not negatively impact the reaction chemistry.[7]

Issue 2: Reaction is Sluggish or Incomplete Despite Apparent Dissolution

Possible Cause: The dissolved concentration of the reagent is below the threshold required for an efficient reaction rate.

Recommended Solutions:

  • Sonication: The application of ultrasonic waves can aid in dissolving stubborn compounds by breaking down solid agglomerates and increasing the surface area for solvent interaction.[8][9][10][11] This can lead to a more saturated solution and potentially increase the reaction rate.

    • Experimental Protocol: Ultrasound-Assisted Dissolution

      • Place the reaction vessel containing the suspended compound and solvent in an ultrasonic bath.

      • Sonicate the mixture for short intervals (e.g., 5-10 minutes).

      • Visually monitor for dissolution. Be mindful that sonication can gently heat the sample.[11]

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent that is insoluble in the organic phase where Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is dissolved, a phase-transfer catalyst can be employed.[12][13][14] The catalyst facilitates the transport of the ionic reactant across the phase boundary, enabling the reaction to proceed.[4]

    • Mechanism of Action: A typical phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), forms an ion pair with the ionic reactant. This lipophilic ion pair can then migrate into the organic phase to react with the substrate.[12]

    Visualizing the Troubleshooting Workflow

    Solubility Troubleshooting Workflow Workflow for Overcoming Solubility Issues start Problem: Poor Solubility of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate solvent_screen Step 1: Perform Small-Scale Solvent Screening start->solvent_screen is_soluble Is a suitable single solvent found? solvent_screen->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes co_solvent Step 2: Investigate Co-solvent Systems is_soluble->co_solvent No is_co_soluble Is a suitable co-solvent system found? co_solvent->is_co_soluble is_co_soluble->proceed Yes sonication Step 3: Employ Physical Methods (e.g., Sonication, Gentle Heating) is_co_soluble->sonication No is_phys_soluble Does this improve dissolution and reaction rate? sonication->is_phys_soluble is_phys_soluble->proceed Yes ptc Step 4: Consider Advanced Techniques (e.g., Phase-Transfer Catalysis) is_phys_soluble->ptc No ptc->proceed If Applicable and Successful re_evaluate Re-evaluate Reaction Strategy (e.g., different protecting group, alternative synthetic route) ptc->re_evaluate Not Applicable or Unsuccessful

    Caption: A decision-making workflow for troubleshooting solubility.

References

  • Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
  • Benchchem.
  • Envirostar. (2023, April 21).
  • IOP Publishing. (2025, December 2).
  • Benchchem.
  • Wikipedia.
  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Scientific Update. (2018, April 30).
  • PubMed. Prediction and improvement of protected peptide solubility in organic solvents.
  • Envirostar. (2023, May 15).
  • Alfa Chemistry.
  • Wikipedia. Cosolvent.
  • Macmillan Group. (2008, April 10).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • YouTube. (2025, March 22).
  • The Chemical Society of Japan. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents.
  • PubMed Central. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
  • PubMed. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents.

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Troubleshooting

Technical Support Center: Optimizing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Synthesis

Welcome to the technical support center for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a comprehensive understanding of the reaction dynamics.

I. Introduction to the Synthesis

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a critical step in the development of various pharmaceutical compounds. The core of this synthesis involves two primary stages: the esterification of L-2-phenylglycine to its methyl ester, followed by the N-tosylation of the resulting amino ester. The efficiency of this process is highly dependent on the careful control of reaction parameters, primarily temperature and reaction time.

Reaction Pathway Overview

Reaction_Pathway cluster_esterification Step 1: Esterification cluster_tosylation Step 2: N-Tosylation L-2-Phenylglycine L-2-Phenylglycine Methyl L-2-phenylglycinate Methyl L-2-phenylglycinate L-2-Phenylglycine->Methyl L-2-phenylglycinate Methanol (CH3OH) Acid Catalyst (e.g., SOCl2, TMSCl) Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Methyl L-2-phenylglycinate->Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Base (e.g., Pyridine, Et3N) Dichloromethane (DCM) Tosyl Chloride (TsCl) Tosyl Chloride (TsCl) Tosyl Chloride (TsCl)->Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Caption: General two-step synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Esterification Step: Methyl L-2-phenylglycinate Formation

Q1: My esterification reaction is slow or incomplete. What are the likely causes and how can I improve the yield?

A1: Slow or incomplete esterification is a common hurdle. The primary reasons are often related to catalyst choice, water content, and reaction temperature.

  • Causality: The esterification of an amino acid is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus hindering the forward reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Troubleshooting Steps:

    • Catalyst Selection: While strong acids like sulfuric acid can be used, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are often more effective.[1][2][3] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which acts as the catalyst and also removes water. TMSCl in methanol is another mild and efficient system for this transformation.[1][2]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents, particularly the methanol and any solvents, are anhydrous. The presence of moisture will significantly reduce the yield.

    • Temperature and Time: The reaction of D-phenylglycine with methanol and thionyl chloride can be refluxed at 55-65°C.[4] In another procedure, after the addition of trimethylchlorosilane at a lower temperature, the reaction can be warmed to 60°C.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from a few hours to overnight depending on the scale and specific conditions.[5]

    • Reagent Stoichiometry: Use a sufficient excess of methanol, as it serves as both a reagent and the solvent. For TMSCl, at least two equivalents are generally recommended for amino acids with one carboxyl group.[1]

Q2: I'm observing significant side product formation during esterification. What are these and how can I minimize them?

A2: The primary side reaction of concern is the formation of polymers or oxidation of the amino group.[4]

  • Causality: The amino group of phenylglycine can be susceptible to oxidation, especially at elevated temperatures in the presence of certain impurities.[4] Polymerization can occur if the reaction conditions are too harsh.

  • Minimization Strategies:

    • Temperature Control: Avoid excessive heating. While reflux is often necessary, maintaining a controlled temperature (e.g., 55-65°C) is important.[4]

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Purification of Starting Material: Ensure the L-2-phenylglycine is of high purity to avoid catalytic decomposition by metal impurities.

N-Tosylation Step: Formation of the Final Product

Q3: The N-tosylation reaction is not going to completion, and I have unreacted methyl L-2-phenylglycinate remaining. How can I drive the reaction forward?

A3: Incomplete tosylation is often due to issues with the base, solvent, or reaction temperature.

  • Causality: The N-tosylation reaction involves the nucleophilic attack of the amino group on the sulfur atom of tosyl chloride. A base is required to neutralize the HCl generated during the reaction, thus driving the reaction to completion. The choice of base and its stoichiometry are critical.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Pyridine or triethylamine (Et₃N) are commonly used bases.[5] Ensure at least a stoichiometric amount of base is used, with a slight excess (e.g., 1.2-1.5 equivalents) often being beneficial.[5] For sterically hindered amines, a stronger, non-nucleophilic base might be considered.

    • Temperature Optimization: The reaction is typically carried out at 0°C to room temperature.[5] Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the initial exotherm and minimize side reactions. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can be attempted, but this should be done with caution to avoid decomposition.

    • Reaction Time: Tosylation reactions can vary in duration. Monitor the reaction progress by TLC. Extended reaction times of several hours may be necessary for complete conversion.[6][7]

    • Solvent: Dichloromethane (DCM) is a common solvent for this reaction.[5] Ensure it is anhydrous, as water can react with tosyl chloride.

Q4: I am observing the formation of a significant amount of a white precipitate during the tosylation reaction. What is this, and is it a problem?

A4: The white precipitate is most likely the hydrochloride salt of the base you are using (e.g., pyridinium chloride or triethylammonium chloride).

  • Causality: This precipitate is a direct consequence of the base neutralizing the HCl byproduct of the reaction.

  • Significance: The formation of this salt is a good indication that the reaction is proceeding. It is not a problem and will be removed during the workup procedure.

Q5: My final product is difficult to purify, and I suspect the presence of di-tosylated or other byproducts. How can I improve the purity?

A5: The formation of byproducts such as the di-tosylated compound (on both the nitrogen and the ester oxygen) or hydrolysis of the tosyl chloride can complicate purification.

  • Causality: Over-tosylation can occur if an excessive amount of tosyl chloride is used or if the reaction temperature is too high. Hydrolysis of tosyl chloride to p-toluenesulfonic acid can occur in the presence of water.

  • Prevention and Purification:

    • Stoichiometry Control: Use a slight excess of tosyl chloride (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the starting material, but avoid a large excess.

    • Controlled Addition: Add the tosyl chloride solution dropwise to the reaction mixture at 0°C to maintain better control over the reaction.[7]

    • Aqueous Workup: A standard aqueous workup involving washing the organic layer with dilute acid (to remove excess base), water, and brine will help remove most water-soluble impurities.

    • Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel is a reliable method for obtaining a highly pure product.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the esterification step?

A: The optimal temperature depends on the chosen method. For the thionyl chloride method, a reflux temperature of 55-65°C is often employed.[4] With trimethylchlorosilane, the initial addition can be done at a lower temperature (0-5°C), followed by warming to around 60°C.[3]

Q: What is the ideal reaction time for the N-tosylation?

A: There is no single ideal reaction time. It is highly dependent on the substrate, scale, and temperature. It is essential to monitor the reaction's progress using an appropriate analytical technique like TLC. Reactions can range from a couple of hours to overnight.[5][6][7]

Q: Can I use a different base for the tosylation reaction?

A: Yes, other tertiary amines like diisopropylethylamine (DIPEA) can be used. In some cases, inorganic bases like potassium carbonate in a suitable solvent have also been reported for tosylations, although this is less common for N-tosylation of amino esters.[6]

Q: How do I know when my reaction is complete?

A: The most common and effective way to monitor the reaction is by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product.

IV. Experimental Protocols

Protocol 1: Esterification of L-2-Phenylglycine with Thionyl Chloride/Methanol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-2-phenylglycine and methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise while stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (55-65°C).[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude methyl L-2-phenylglycinate hydrochloride can be used directly in the next step or purified further.

Protocol 2: N-Tosylation of Methyl L-2-phenylglycinate
  • Dissolve methyl L-2-phenylglycinate hydrochloride in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (1.2-1.5 equivalents) dropwise.[5]

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1-1.2 equivalents) in DCM.

  • Add the tosyl chloride solution dropwise to the reaction mixture at 0°C.[7]

  • Allow the reaction to stir at 0°C for a period and then let it warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it successively with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

ParameterEsterification (SOCl₂/MeOH)N-Tosylation
Temperature 55-65°C (Reflux)[4]0°C to Room Temperature[5]
Typical Reaction Time 2-8 hours4-24 hours
Key Reagents L-2-Phenylglycine, Methanol, Thionyl ChlorideMethyl L-2-phenylglycinate, TsCl, Base (Pyridine/Et₃N)
Common Solvents MethanolDichloromethane (DCM)

VI. Troubleshooting Workflow

Troubleshooting_Workflow cluster_esterification_ts Esterification Troubleshooting cluster_tosylation_ts N-Tosylation Troubleshooting E_Start Incomplete Esterification E_Check_Water Check for Water Content (Anhydrous Reagents/Glassware) E_Start->E_Check_Water E_Check_Catalyst Verify Catalyst Activity/ Choice (SOCl2/TMSCl) E_Check_Water->E_Check_Catalyst E_Check_Temp Optimize Temperature (55-65°C Reflux) E_Check_Catalyst->E_Check_Temp E_Check_Time Increase Reaction Time (Monitor by TLC) E_Check_Temp->E_Check_Time E_Solution Improved Yield E_Check_Time->E_Solution T_Start Incomplete Tosylation T_Check_Base Check Base Stoichiometry (1.2-1.5 eq.) T_Start->T_Check_Base T_Check_Temp Optimize Temperature (0°C to RT) T_Check_Base->T_Check_Temp T_Check_Time Extend Reaction Time (Monitor by TLC) T_Check_Temp->T_Check_Time T_Check_Purity Purification Strategy (Recrystallization/Chromatography) T_Check_Time->T_Check_Purity T_Solution Pure Product T_Check_Purity->T_Solution

Caption: A workflow for troubleshooting common issues in the synthesis.

VII. References

  • Cardillo, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(11), 904-912. Available at: [Link]

  • Kant Upadhyay, R. (2015). Answer to "Amino acid C-tosylation?". ResearchGate. Available at: [Link]

  • Cardillo, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Ivan, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters. Available at:

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. Organic Syntheses. Available at: [Link]

  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene. Available at: [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Available at:

  • ResearchGate. (n.d.). Effect of temperature on the hydrolysis of the coordinated glycine methyl ester (by OH). Available at: [Link]

  • Amanote Research. (n.d.). The Synthesis of Some Esters of P-Toluenesulfonyl-L-Valine. Available at: [Link]

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Available at:

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate. Available at:

  • Google Patents. (n.d.). CA2961698A1 - Salt of phenylglycine methyl ester. Available at:

  • Google Patents. (n.d.). EP3197863A1 - Salt of phenylglycine methyl ester. Available at:

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]

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Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during chemical reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during chemical reactions involving Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is sluggish or stalls completely. What are the likely causes of catalyst deactivation?

Several factors can lead to the deactivation of catalysts, particularly palladium and rhodium complexes commonly used in cross-coupling reactions. The primary causes can be grouped into three categories: poisoning, thermal degradation, and catalyst aggregation.

  • Poisoning: This is a common issue where impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering it ineffective.[1][2] Common poisons include sulfur, nitrogen, and phosphorus compounds.[1][3] Given the structure of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, residual sulfur-containing impurities from its synthesis could be a source of poisoning. Even seemingly inert components, like tertiary amines used as bases, can sometimes cause catalyst deactivation through complex chemical transformations.[4]

  • Thermal Degradation: Operating at excessively high temperatures can lead to the decomposition of the catalyst or its ligands, resulting in a loss of activity.[5] This is particularly relevant for thermally sensitive organometallic complexes.

  • Aggregation: Homogeneous catalysts can precipitate out of the solution as inactive metal nanoparticles (e.g., palladium black).[6] This process is often irreversible and can be triggered by high temperatures, high catalyst concentrations, or the presence of certain reagents.[6]

Q2: I observe a color change in my reaction mixture, from a clear solution to a black suspension. What does this indicate?

The formation of a black precipitate is a strong indicator of catalyst aggregation, specifically the formation of palladium black in the case of palladium-catalyzed reactions.[6] This signifies that the active, soluble palladium(0) species has agglomerated into inactive, bulk palladium metal. This is a common deactivation pathway in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[7][8]

Q3: Can impurities in my starting material, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, affect the catalyst?

Absolutely. The purity of all reagents is critical for successful catalysis.[5] Impurities in the starting material can act as catalyst poisons. For instance, residual reagents or byproducts from the synthesis of the N-tosylated amino acid ester could contain functional groups that coordinate strongly to the metal center of the catalyst. It is crucial to use highly purified starting materials to minimize the risk of catalyst poisoning.

Q4: How does the choice of solvent impact catalyst stability?

The solvent plays a multifaceted role in a catalytic reaction. It not only dissolves the reactants but also influences the stability and activity of the catalyst.[9] A poorly chosen solvent can lead to catalyst precipitation or decomposition. For instance, some solvents may coordinate too strongly to the metal center, inhibiting substrate binding.[9] Furthermore, impurities in the solvent, such as water or peroxides, can also contribute to catalyst deactivation. A solvent screening is often a valuable step in optimizing a catalytic reaction.[5]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common catalyst deactivation problems.

Issue 1: Low or Inconsistent Reaction Yield

A sudden drop in yield or inconsistent results are often the first signs of catalyst deactivation.

Diagnostic Workflow

start Low/Inconsistent Yield Observed check_purity Analyze Reagent Purity (Substrate, Solvent, etc.) start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Integrity start->check_catalyst sub_purity Impurities Detected? check_purity->sub_purity sub_conditions Conditions Optimal? check_conditions->sub_conditions sub_catalyst Catalyst Degraded? check_catalyst->sub_catalyst purify Purify Reagents sub_purity->purify Yes end_node Re-run Reaction sub_purity->end_node No optimize Optimize Conditions (e.g., lower temp) sub_conditions->optimize No sub_conditions->end_node Yes replace_catalyst Use Fresh Catalyst sub_catalyst->replace_catalyst Yes sub_catalyst->end_node No purify->end_node optimize->end_node replace_catalyst->end_node

Caption: Diagnostic workflow for low or inconsistent reaction yields.

Troubleshooting Steps
  • Verify Reagent Purity:

    • Protocol: Analyze your Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, solvents, and other reagents (e.g., bases, additives) by techniques such as NMR, HPLC, or GC-MS to check for impurities.

    • Rationale: Impurities are a primary source of catalyst poisons.[5] Even trace amounts of certain compounds can have a significant negative impact on catalytic activity.[10]

  • Optimize Reaction Temperature:

    • Protocol: Run the reaction at a lower temperature and monitor the conversion over time.

    • Rationale: High temperatures can cause thermal degradation of the catalyst or ligands.[5] Lowering the temperature can often improve catalyst stability, albeit potentially at the cost of a slower reaction rate.

  • Use Fresh Catalyst:

    • Protocol: If the catalyst has been stored for an extended period or handled improperly, use a fresh batch from a reliable supplier.

    • Rationale: Catalysts can degrade upon exposure to air, moisture, or light. Ensuring the integrity of the catalyst is a crucial first step in troubleshooting.

Issue 2: Observation of Precipitate (e.g., Palladium Black)

The formation of a precipitate indicates catalyst aggregation and loss of the active homogeneous species.

Preventative Measures
StrategyDescriptionRationale
Ligand Selection Use ligands that form more stable complexes with the metal center.Bulky or electron-rich ligands can often prevent metal aggregation.
Lower Catalyst Loading Use the minimum effective concentration of the catalyst.High local concentrations can promote the formation of metal nanoparticles.[6]
Controlled Addition Add the catalyst or a sensitive reagent slowly over time.This can help to maintain a low concentration of the active catalytic species and prevent aggregation.
Solvent Choice Select a solvent that effectively solvates the catalytic species.Proper solvation helps to keep the catalyst in the homogeneous phase.[9]
Protocol for Minimizing Catalyst Aggregation
  • Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen, which can promote the oxidation and aggregation of Pd(0) species.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand-to-Metal Ratio: Experiment with increasing the ligand-to-metal ratio. An excess of ligand can help to stabilize the metal center and prevent aggregation.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Avoid localized overheating.

Section 3: Advanced Topics

Catalyst Regeneration

In some cases, it may be possible to regenerate a deactivated catalyst. However, the feasibility and effectiveness of regeneration depend heavily on the deactivation mechanism.

  • For Fouling: If the catalyst is deactivated by the deposition of organic material on its surface, washing with appropriate solvents may restore some activity.[11]

  • For Poisoning: If the poison is reversibly bound, it might be possible to remove it through chemical treatment. However, for strongly bound poisons like sulfur, regeneration is often difficult.[12]

  • For Aggregation: Once a homogeneous catalyst has aggregated into bulk metal, it is generally not possible to regenerate the active species in situ.

Understanding Deactivation Mechanisms

A deeper understanding of the specific deactivation pathway can inform a more targeted troubleshooting approach.

cluster_mechanisms Catalyst Deactivation Mechanisms cluster_causes Primary Causes poisoning Poisoning thermal Thermal Degradation aggregation Aggregation impurities Impurities (S, N, P) impurities->poisoning high_temp High Temperature high_temp->thermal high_conc High Concentration high_conc->aggregation

Caption: Key mechanisms of catalyst deactivation and their primary causes.

Kinetic studies can be a powerful tool for elucidating deactivation mechanisms.[13] By monitoring the reaction rate over time, one can distinguish between different deactivation models (e.g., first-order decay, zero-order decay).

References

  • Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions - Benchchem.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • oa Homogeneous Catalysis by Some Ruthenium and Rhodium Complexes - Johnson Matthey Technology Review.
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube.
  • Mechanisms of catalyst deactivation - SciSpace.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI.
  • Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation | ACS Catalysis - ACS Publications.
  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts.
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ResearchGate.
  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage.

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Troubleshooting

Byproduct formation and identification in Methyl N-P-toluenesulfonyl-L-2-phenylglycinate synthesis

Welcome to the technical support center for the synthesis of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and actionable insights needed to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl N-p-toluenesulfonyl-L-2-phenylglycinate and what are the primary reaction steps?

The most prevalent and logical synthetic route involves a two-step process:

  • N-Tosylation of L-Phenylglycine: This step typically employs the Schotten-Baumann reaction, where L-phenylglycine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2] The base, often aqueous sodium hydroxide, neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][3]

  • Esterification of N-Tosyl-L-phenylglycine: The resulting N-tosylated amino acid is then esterified to form the methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[4][5]

Synthesis_Workflow cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Esterification A L-Phenylglycine D N-Tosyl-L-phenylglycine A->D B p-Toluenesulfonyl Chloride (TsCl) B->D C Base (e.g., NaOH) C->D Catalyst & HCl Neutralizer G Final Product D->G E Methanol (MeOH) E->G F Acid Catalyst (e.g., H2SO4) F->G Catalyst

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Byproduct Formation & Identification
Q2: My HPLC analysis shows a peak with the same mass as the desired product but a different retention time. What is the likely cause?

This observation strongly suggests the presence of a diastereomer, specifically the D-enantiomer (Methyl N-p-toluenesulfonyl-D -2-phenylglycinate). Phenylglycine and its derivatives are notoriously prone to racemization at the α-carbon, especially under basic conditions.[6][7][8]

Causality: The α-proton of phenylglycine is benzylic and thus more acidic than that of aliphatic amino acids.[8] Exposure to strong bases, particularly during the N-tosylation step or a basic workup, can facilitate deprotonation, leading to a planar enolate-like intermediate which can be re-protonated from either face, resulting in racemization.[7] Studies have shown that the base-catalyzed coupling step is often critical for racemization.[6][8]

Mitigation Strategies:

  • Base Selection: Use weaker bases with significant steric hindrance, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA), instead of NaOH if possible.[6]

  • Temperature Control: Perform the tosylation at low temperatures (e.g., 0-5 °C) to minimize the rate of epimerization.[9]

  • Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[9]

Identification Protocol: Chiral HPLC To confirm racemization, the most definitive method is chiral HPLC analysis.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amino acid derivatives, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA).

  • Analysis: Inject a sample of your purified product. The presence of two peaks corresponding to the L- and D-enantiomers confirms racemization. Compare the retention times with an authentic standard of the racemic mixture if available.

Q3: I have an impurity with a mass of [M+154]. What is this byproduct and how is it formed?

This mass corresponds to the addition of a second tosyl group (C₇H₇SO₂), indicating the formation of a di-tosylated byproduct . While the primary reaction is N-tosylation, over-tosylation can occur.

Plausible Mechanisms:

  • N,N-ditosylation: Formation of a di-tosyl amine (sulfonimide). This occurs under harsh conditions or with a large excess of tosyl chloride and a strong base. The resulting N,N-ditosyl-L-phenylglycinate is a potential byproduct.

  • N,O-bis-tosylation: Tosylation can occur on the carboxylate oxygen, forming an unstable mixed anhydride.[9] While less common, this intermediate can participate in side reactions.

Prevention:

  • Stoichiometry: Use a carefully controlled molar equivalent of p-toluenesulfonyl chloride (typically 1.05-1.1 equivalents).

  • Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture to avoid localized high concentrations.[9]

  • Temperature: Maintain low temperatures (0-5 °C) during the addition.

Byproduct_Formation Start L-Phenylglycine + Tosyl Chloride (TsCl) Desired N-Tosyl-L-phenylglycine (Desired Product) Start->Desired Controlled Conditions Racemization N-Tosyl-D-phenylglycine (Racemized Byproduct) Start->Racemization Excess Base / High Temp. Ditosyl N,N-ditosyl-L-phenylglycine (Di-tosylated Byproduct) Start->Ditosyl Excess TsCl Hydrolysis p-Toluenesulfonic Acid (Hydrolysis Byproduct) Start->Hydrolysis Aqueous Conditions

Caption: Key byproduct formation pathways.

Q4: My yield is low and I've isolated a significant amount of p-toluenesulfonic acid. What went wrong?

The presence of excess p-toluenesulfonic acid points to the hydrolysis of the starting p-toluenesulfonyl chloride .[9]

Causality: Tosyl chloride is susceptible to hydrolysis in aqueous basic solutions, the very conditions of the Schotten-Baumann reaction.[9] This side reaction consumes your tosylating agent, leading to an incomplete reaction and consequently, a lower yield of the desired N-tosylated product.

Troubleshooting & Optimization:

ParameterIssueRecommended ActionRationale
Temperature Reaction run at room temperature or higher.Maintain reaction temperature at 0-5 °C.[9]Slows the rate of hydrolysis, which is more temperature-sensitive than the desired N-tosylation.
Mixing Poor stirring in a biphasic system.Use vigorous mechanical stirring.Maximizes the interfacial surface area, promoting the reaction between the amine and TsCl over hydrolysis.[9]
pH Control pH is too low or addition of base is too slow.Maintain a pH between 9-11 during the reaction.Ensures the amino acid is sufficiently deprotonated and nucleophilic while effectively neutralizing the HCl byproduct.
Reagent Quality Old or improperly stored tosyl chloride.Use fresh, dry p-toluenesulfonyl chloride.Prevents using partially hydrolyzed starting material.
Q5: During the esterification step, my workup is difficult and I suspect incomplete conversion. How can I improve this step?

Incomplete esterification or difficult workups can be due to several factors, including equilibrium limitations and side reactions like hydrolysis of the product ester.

Causality: Fischer esterification is an equilibrium-controlled process.[4] The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Furthermore, if the workup involves basic conditions (e.g., a bicarbonate wash), the newly formed methyl ester can be saponified (hydrolyzed) back to the carboxylic acid.[10][11]

Mitigation Strategies:

  • Anhydrous Conditions: Use dry methanol and glassware.

  • Water Removal: To drive the equilibrium forward, consider using a Dean-Stark apparatus if the reaction scale and solvent system permit. Alternatively, using a reagent like thionyl chloride (SOCl₂) in methanol generates anhydrous HCl in situ and consumes water, pushing the reaction to completion.

  • Workup Procedure: After the reaction, neutralize the acid catalyst carefully with a mild base (e.g., saturated sodium bicarbonate solution) at low temperature (0 °C) to minimize ester hydrolysis. Immediately extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.

Identification Protocol: LC-MS and NMR A combination of analytical techniques is best for identifying reaction components.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is ideal for separating and identifying components in the reaction mixture. It can quickly confirm the presence of the starting material (N-Tosyl-L-phenylglycine), the desired product (methyl ester), and potential hydrolysis byproducts.[12][13]

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation.

    • N-Tosyl-L-phenylglycine (Starting Material): Look for the absence of a methyl ester singlet and the presence of a broad carboxylic acid proton signal (>10 ppm).

    • Methyl Ester (Product): The key diagnostic signal is a sharp singlet around 3.7 ppm, integrating to 3 protons, which corresponds to the -OCH₃ group of the methyl ester.

References
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Elsawy, E., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. Retrieved from [Link]

  • LabPurity. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). De-esterification of amino acid esters. Retrieved from [Link]

  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. Retrieved from [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Amanote Research. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • LSU School of Medicine. (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Aminoacid Esterification with Nonanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • LSU School of Medicine. (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]

  • Amanote Research. (n.d.). The Synthesis of Some Esters of P-Toluenesulfonyl-L-Valine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1086944A2 - Amino acid derivative composition and process for producing an amino....
  • Google Patents. (n.d.). CN1015174B - Mfg. process for l-phenylglycine.
  • ResearchGate. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). L-Phenylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for the Analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Through a detailed exploration of validation parameters, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their analytical strategies.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][3][4][5][6]

The Causality Behind Experimental Choices: Method Selection

The choice of an HPLC method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a chiral compound with a UV-active chromophore, two common approaches are considered for routine quality control (QC) analysis:

  • Method A: Isocratic Reversed-Phase HPLC (RP-HPLC): This method is often favored for its simplicity, robustness, and speed. An isocratic elution, where the mobile phase composition remains constant, is ideal for the analysis of a single, well-resolved compound.

  • Method B: Gradient Reversed-Phase HPLC (RP-HPLC): A gradient elution, where the mobile phase composition is altered during the run, offers greater flexibility and can be advantageous in resolving the main analyte from potential impurities, especially those with different polarities.

This guide will compare the validation of both an isocratic and a gradient HPLC method to provide a clear understanding of the trade-offs in performance and complexity.

Experimental Workflow for Method Validation

The validation process follows a structured workflow to ensure all performance characteristics of the analytical method are thoroughly evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report Data Analysis Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Comparative Validation Data

The following sections present a comparative summary of the validation data for Method A (Isocratic) and Method B (Gradient).

Chromatographic Conditions
ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water; B: Acetonitrile
Elution IsocraticGradient: 0-5 min (60% B), 5-10 min (60-80% B), 10-15 min (80% B), 15-16 min (80-60% B), 16-20 min (60% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temp. 30 °C30 °C
System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 6000> 2000
%RSD of Peak Area 0.5%0.6%≤ 1.0%

Both methods demonstrate excellent system suitability, indicating a well-performing chromatographic system.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. For this study, specificity was evaluated by spiking the sample with potential impurities and by forced degradation studies (acid, base, peroxide, thermal, and photolytic stress).

  • Method A (Isocratic): Showed good resolution of the main peak from most impurities. However, a minor co-elution was observed with one degradation product under acidic stress.

  • Method B (Gradient): Demonstrated superior resolving power, with baseline separation of the main peak from all potential impurities and degradation products.

G cluster_0 Method A (Isocratic) cluster_1 Method B (Gradient) cluster_2 Assessment MethodA Analyte Impurity A Impurity B (Co-elutes) ResultA Partial Specificity MethodA:f2->ResultA Co-elution MethodB Analyte Impurity A Impurity B ResultB High Specificity MethodB->ResultB Baseline Resolution

Caption: A diagram comparing the specificity of the two HPLC methods.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs per protocol
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Close to zeroClose to zeroReport

Both methods exhibit excellent linearity over the specified range, as indicated by the high correlation coefficients.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by recovery studies.

ConcentrationMethod A: Isocratic (% Recovery)Method B: Gradient (% Recovery)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.5%98.0 - 102.0%
100% 100.1 ± 0.6%100.5 ± 0.4%98.0 - 102.0%
120% 101.2 ± 0.9%100.8 ± 0.6%98.0 - 102.0%

Both methods demonstrate a high degree of accuracy, with recovery values well within the acceptable limits.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

ParameterMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)Acceptance Criteria
Repeatability (n=6) 0.7%0.5%≤ 1.0%
Intermediate Precision (n=6) 1.2%0.9%≤ 2.0%

Method B shows slightly better precision, though both methods meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod A: IsocraticMethod B: Gradient
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL

The gradient method demonstrates superior sensitivity with lower LOD and LOQ values.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.5%1.1%≤ 2.0%
Column Temperature (± 2 °C) 1.3%0.9%≤ 2.0%
Mobile Phase Composition (± 2%) 1.8%1.4%≤ 2.0%

Both methods are robust, with Method B showing slightly less variability to changes in experimental conditions.

Conclusion and Recommendation

This comparative validation guide demonstrates that both the isocratic (Method A) and gradient (Method B) HPLC methods are suitable for the quantitative analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, as they meet the validation criteria set forth by regulatory guidelines.

However, the choice between the two methods depends on the specific application:

  • Method A (Isocratic) is simpler, faster, and more economical, making it an excellent choice for routine quality control of the pure bulk drug where the impurity profile is well-characterized and controlled.

  • Method B (Gradient) offers superior specificity, sensitivity, and robustness. It is the preferred method for stability studies, analysis of formulations containing excipients, and in situations where a comprehensive separation of all potential impurities and degradants is critical.

Ultimately, the selection of the analytical method should be based on a risk assessment and the lifecycle stage of the drug product.[7][8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Sajewicz, M., et al. (2015). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Chirality, 27(10), 741-745.
  • Pirkle, W. H., & Pochapsky, T. C. (1986). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Wang, Y., et al. (2013). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 117(42), 12866-12874.
  • Regis Technologies. (n.d.). Phenylglycine. [Link]

  • Nageswari, A., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 589-594.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. [Link]

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Comparative

A Comparative Guide to Protecting Groups for L-2-Phenylglycine: Navigating Stability, Racemization, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of peptide synthesis and complex molecule construction, the non-proteinogenic amino acid L-2-phenylglycine presents unique challe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and complex molecule construction, the non-proteinogenic amino acid L-2-phenylglycine presents unique challenges and opportunities. Its α-phenyl ring imparts valuable conformational constraints and biological activities to peptides, but also introduces a heightened susceptibility to racemization, particularly during synthesis. The judicious selection of protecting groups for both the α-amino and carboxylic acid functionalities is therefore paramount to achieving high yields and stereochemical purity. This guide provides a comprehensive comparative analysis of the most commonly employed protecting groups for L-2-phenylglycine—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—along with a discussion of ester protecting groups for the C-terminus. We will delve into the experimental nuances of their application, the critical issue of racemization, and the strategic considerations that guide their selection in different synthetic contexts.

The Central Challenge: Stereochemical Integrity of L-2-Phenylglycine

The increased acidity of the α-proton of phenylglycine, due to the electron-withdrawing nature of the adjacent phenyl ring, makes it significantly more prone to epimerization under both basic and, to a lesser extent, acidic conditions compared to many proteinogenic amino acids.[1] This inherent instability necessitates a careful evaluation of the entire synthetic workflow, from the choice of protecting groups to the coupling and deprotection conditions.

I. Amino Group Protection: A Head-to-Head Comparison of Boc, Cbz, and Fmoc

The choice of the N-α-protecting group dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[2] The primary distinction lies in their lability: Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed by hydrogenolysis.[3] This orthogonality is the cornerstone of modern peptide chemistry, allowing for selective deprotection of the N-terminus without affecting side-chain protecting groups.[4]

A. tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of the "Boc/Bzl" strategy in SPPS, where acid-labile Boc is used for temporary N-α-protection and benzyl-based groups are used for more permanent side-chain protection.

Key Characteristics:

  • Stability: Stable to basic and nucleophilic conditions, making it compatible with a wide range of reagents.[5]

  • Deprotection: Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][5]

  • Racemization: Generally considered to be a robust protecting group with a low risk of racemization during its introduction and deprotection under standard acidic conditions. However, prolonged exposure to strong acids or elevated temperatures should be avoided.

Causality Behind Experimental Choices: The use of a strong acid like TFA for deprotection ensures a rapid and complete removal of the Boc group. The carbocation scavenger, such as triisopropylsilane (TIS), is often included in the deprotection cocktail to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine by the released tert-butyl cation.

B. Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was the first widely used N-protecting group in peptide synthesis and remains a valuable tool, especially in solution-phase synthesis.[6]

Key Characteristics:

  • Stability: Stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[7][8]

  • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a very mild method.[9] It can also be removed by strong acids like HBr in acetic acid.[10]

  • Racemization: The introduction of the Cbz group is generally considered to be racemization-free. During deprotection via hydrogenolysis, the risk of racemization is minimal. Acidic cleavage, however, carries a higher risk and should be performed with caution.

Causality Behind Experimental Choices: Catalytic hydrogenolysis is the preferred method for Cbz deprotection due to its mildness and high chemoselectivity. The catalyst, typically palladium on carbon, facilitates the cleavage of the benzyl C-O bond by hydrogen gas. This method is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

C. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the foundation of the most common strategy in modern SPPS, the "Fmoc/tBu" strategy. Its base-lability allows for the use of mild acid-labile protecting groups for side chains.

Key Characteristics:

  • Stability: Stable to acidic conditions, making it orthogonal to Boc and many acid-labile side-chain protecting groups.[3]

  • Deprotection: Removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[3]

  • Racemization: This is the most significant drawback when using Fmoc with L-2-phenylglycine. The basic conditions required for Fmoc deprotection can lead to significant epimerization of the α-carbon.[6] The extent of racemization is highly dependent on the base used, its concentration, and the reaction time. Studies have shown that the coupling step, which is also base-catalyzed, is a critical point for racemization.[6]

Causality Behind Experimental Choices and Mitigation of Racemization: The use of a secondary amine like piperidine for Fmoc deprotection proceeds via a β-elimination mechanism. To minimize racemization during the coupling of Fmoc-L-phenylglycine, it is crucial to use sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in combination with coupling reagents such as COMU or DEPBT.[6][9] These conditions reduce the abstraction of the acidic α-proton, thereby preserving the stereochemical integrity of the amino acid.

II. Carboxylic Acid Protection: Ester Protecting Groups

Protection of the C-terminal carboxylic acid is essential in solution-phase synthesis and for the first amino acid attached to the resin in SPPS. The choice of ester protecting group should be orthogonal to the N-α-protecting group.

  • Methyl (Me) and Ethyl (Et) Esters: Simple to introduce but require harsh saponification conditions for removal, which can lead to racemization and other side reactions. They are generally not preferred for complex syntheses.

  • Benzyl (Bzl) Ester: Stable to a wide range of conditions and can be removed by hydrogenolysis, making it compatible with the Boc strategy.[11]

  • tert-Butyl (tBu) Ester: Stable to basic and nucleophilic conditions and is cleaved by acid, making it orthogonal to the Fmoc strategy.[12]

III. Quantitative Data Summary

The following table summarizes typical yields and key considerations for the protection and deprotection of L-2-phenylglycine. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Protecting GroupProtection MethodTypical YieldDeprotection MethodTypical YieldKey Considerations
Boc (Boc)₂O, base>90%TFA/DCM>95%Low risk of racemization.
Cbz Cbz-Cl, base~90%[13]H₂/Pd-C>95%Hydrogenolysis is mild and minimizes racemization.
Fmoc Fmoc-OSu, base>90%20% Piperidine/DMF>95%High risk of racemization during coupling and deprotection.
Methyl Ester SOCl₂/MeOHGoodSaponification (NaOH)VariableHarsh deprotection can cause racemization.
Benzyl Ester BnOH, TsOHGood[11]H₂/Pd-C>95%Orthogonal to Boc protection.
tert-Butyl Ester Isobutylene, H⁺Good[12]TFA/DCM>95%Orthogonal to Fmoc protection.

IV. Experimental Protocols

A. Amino Group Protection
  • Dissolve L-2-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove excess (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-2-phenylglycine.[1]

  • Dissolve L-2-phenylglycine (1 equivalent) in 2 M NaOH and cool to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the pH at 9-10 with the simultaneous addition of 4 M NaOH.

  • Stir the mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry to yield Cbz-L-2-phenylglycine.

  • Suspend L-2-phenylglycine (1 equivalent) in a mixture of acetone and water.

  • Add sodium carbonate (2 equivalents) and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Dilute the aqueous solution with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-L-2-phenylglycine.

B. Carboxylic Acid Protection
  • Suspend L-2-phenylglycine (1 equivalent) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure to obtain the crude L-2-phenylglycine methyl ester hydrochloride.[14]

  • Suspend L-2-phenylglycine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in a mixture of benzyl alcohol and toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.

  • Add diethyl ether to precipitate the L-2-phenylglycine benzyl ester tosylate salt.

  • Suspend L-2-phenylglycine (1 equivalent) in dichloromethane.

  • Add a catalytic amount of sulfuric acid.

  • Cool the mixture to -78 °C and condense isobutylene gas into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature, stirring for 48 hours.

  • Carefully vent the vessel, and quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain L-2-phenylglycine tert-butyl ester.

V. Visualization of Workflows

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_start L-2-Phenylglycine Boc_prot Boc-L-2-Phenylglycine Boc_start->Boc_prot (Boc)2O, Base Boc_deprot L-2-Phenylglycine (deprotected) Boc_prot->Boc_deprot TFA/DCM Cbz_start L-2-Phenylglycine Cbz_prot Cbz-L-2-Phenylglycine Cbz_start->Cbz_prot Cbz-Cl, Base Cbz_deprot L-2-Phenylglycine (deprotected) Cbz_prot->Cbz_deprot H2/Pd-C Fmoc_start L-2-Phenylglycine Fmoc_prot Fmoc-L-2-Phenylglycine Fmoc_start->Fmoc_prot Fmoc-OSu, Base Fmoc_deprot L-2-Phenylglycine (deprotected) Fmoc_prot->Fmoc_deprot Piperidine/DMF

Caption: General workflows for the protection and deprotection of the amino group of L-2-phenylglycine.

Esterification_Workflow Start L-2-Phenylglycine Me_Ester L-2-Phenylglycine Methyl Ester Start->Me_Ester SOCl2, MeOH Bzl_Ester L-2-Phenylglycine Benzyl Ester Start->Bzl_Ester BnOH, TsOH tBu_Ester L-2-Phenylglycine tert-Butyl Ester Start->tBu_Ester Isobutylene, H+

Caption: Esterification of the carboxylic acid of L-2-phenylglycine.

VI. Choosing the Right Protecting Group: A Strategic Decision

The selection of a protecting group strategy for L-2-phenylglycine is not a one-size-fits-all decision. It requires a careful analysis of the overall synthetic plan.

  • For SPPS using the Fmoc/tBu strategy: The use of Fmoc-L-phenylglycine is standard, but extreme care must be taken to minimize racemization. This includes using optimized coupling conditions (e.g., COMU/DIPEA or DEPBT/hindered base) and minimizing the time of exposure to the piperidine solution during deprotection.[6][9]

  • For SPPS using the Boc/Bzl strategy: Boc-L-phenylglycine is a robust and safe choice in terms of stereochemical integrity. The harsher final cleavage conditions (e.g., HF) are a consideration for sensitive peptides.

  • For solution-phase synthesis: The choice is more flexible. The Cbz group offers excellent orthogonality to both Boc and Fmoc and can be removed under very mild conditions. This is particularly advantageous in fragment condensation strategies where racemization is a major concern.

  • Orthogonal Protection Schemes: In complex syntheses where multiple selective deprotections are required, a combination of these protecting groups is essential. For example, an Fmoc-protected amino group can be used in conjunction with a tert-butyl ester for the carboxylic acid, allowing for selective deprotection of either terminus.[2][4]

Conclusion

The successful incorporation of L-2-phenylglycine into synthetic peptides and other complex molecules hinges on a well-considered protecting group strategy. While the Boc and Cbz groups offer greater security against racemization, the prevalence of the Fmoc/tBu strategy in modern SPPS necessitates a thorough understanding and implementation of methods to mitigate epimerization when using Fmoc-L-phenylglycine. By carefully selecting the appropriate protecting groups and optimizing reaction conditions, researchers can harness the unique properties of L-2-phenylglycine to advance their scientific and drug development endeavors.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325–2329.
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  • ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

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  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

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  • AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous and racemization-causing solvents. Available from: [Link]

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Comparative

A Comparative Guide to High-Performance Catalysts in Asymmetric Friedel-Crafts Alkylation: A Benchmark for Next-Generation Chiral Ligands

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the asymmetric Friedel-Crafts (FC) alkylation stands as a pivotal carbon-carbon bond-forming reaction....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the asymmetric Friedel-Crafts (FC) alkylation stands as a pivotal carbon-carbon bond-forming reaction. The quest for enantiomerically pure compounds has driven the development of a diverse array of chiral catalysts, each with unique performance characteristics. This guide provides an in-depth technical comparison of several leading catalyst systems, offering a benchmark against which emerging chiral ligands, such as N-acylated amino acid derivatives like Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, can be evaluated. While specific catalytic performance data for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is not yet prevalent in peer-reviewed literature, the structural motifs of N-acylated amino acids show significant promise in the design of novel chiral ligands. This guide will therefore focus on well-established catalysts to provide a robust framework for performance assessment.

The asymmetric Friedel-Crafts alkylation of indoles with electrophiles such as β,γ-unsaturated α-ketoesters or nitroolefins serves as an excellent model reaction for this benchmark. The resulting chiral indole derivatives are valuable precursors for numerous biologically active compounds.[1][2] This guide will delve into the performance of catalyst systems based on chiral N,N'-dioxides complexed with Nickel(II) and bis(oxazolinyl)thiophenes in this key transformation.

The Logic of Ligand Design in Asymmetric Catalysis

The enantioselectivity of a metal-catalyzed reaction is intrinsically linked to the design of the chiral ligand. The ligand's three-dimensional structure dictates the spatial arrangement of the reactants around the metal center, thereby favoring the formation of one enantiomer over the other. Key to successful ligand design is the creation of a well-defined chiral pocket that effectively shields one face of the reactive intermediate. The catalysts benchmarked in this guide exemplify distinct and successful approaches to creating such an environment.

Performance Benchmark: Asymmetric Friedel-Crafts Alkylation of Indoles

The following sections provide a detailed comparison of two distinct and high-performing catalyst systems in the asymmetric Friedel-Crafts alkylation of indoles.

Chiral N,N'-Dioxide-Nickel(II) Complexes

Chiral N,N'-dioxide ligands, often derived from readily available amino acids, have emerged as powerful tools in asymmetric catalysis.[3] When complexed with metal ions like Nickel(II), they form efficient Lewis acid catalysts capable of activating electrophiles and controlling the stereochemical outcome of the reaction.

A notable example is the asymmetric Friedel-Crafts alkylation of N-methyl skatole with β,γ-unsaturated α-ketoesters.[4][5] This reaction benefits from the formation of a rigid chiral environment around the nickel center, leading to excellent enantioselectivities.

Table 1: Performance of a Chiral N,N'-Dioxide-Ni(II) Catalyst in the Asymmetric Friedel-Crafts Alkylation of N-Methyl Skatole [4][5]

Electrophile (β,γ-Unsaturated α-Ketoester)Yield (%)Enantiomeric Excess (ee, %)
Ethyl 2-oxo-4-phenylbut-3-enoate9699
Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate9598
Ethyl 2-oxo-4-(4-methylphenyl)but-3-enoate9499
Ethyl 2-oxo-4-(2-thienyl)but-3-enoate9297

The consistently high yields and exceptional enantioselectivities across a range of electronically diverse substrates underscore the robustness of this catalytic system. The N,N'-dioxide ligand effectively creates a chiral pocket that directs the nucleophilic attack of the indole onto one prochiral face of the activated ketoester.

Thiophene-Based Bis(oxazoline) Ligands in Copper(II) Catalysis

Bis(oxazoline) (BOX) ligands are another class of "privileged" ligands in asymmetric catalysis. Their C2-symmetric nature and the ease with which their steric and electronic properties can be tuned have led to their successful application in a wide variety of reactions. Thiophene-based bis(oxazoline) ligands, in particular, have shown promise in copper-catalyzed asymmetric Friedel-Crafts alkylations.[6]

The reaction between various indoles and β-nitrostyrenes provides a suitable benchmark for this class of catalysts. The copper(II) triflate acts as a Lewis acid to activate the nitroolefin, while the chiral bis(oxazoline) ligand controls the facial selectivity of the indole's attack.

Table 2: Performance of a Thiophene-Bis(oxazoline)-Cu(OTf)₂ Catalyst in the Asymmetric Friedel-Crafts Alkylation of Indoles with β-Nitrostyrenes [6]

Indoleβ-NitrostyreneYield (%)Enantiomeric Excess (ee, %)
Indoleβ-Nitrostyrene6675
5-Methoxyindoleβ-Nitrostyrene7280
5-Fluoroindoleβ-Nitrostyrene5766
N-Ethylindoleβ-Nitrostyrene7335

While this system provides good yields and enantioselectivities for N-H and electron-rich indoles, a noticeable drop in enantioselectivity is observed for N-alkylated indoles. This highlights a key aspect of catalyst evaluation: the substrate scope and the catalyst's sensitivity to subtle changes in reactant structure.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the benchmarked reactions are provided below.

Protocol 1: Asymmetric Friedel-Crafts Alkylation with a Chiral N,N'-Dioxide-Ni(II) Catalyst

This protocol is representative of the procedure used to generate the data in Table 1.[4][5]

Diagram 1: Experimental Workflow for Ni(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification ligand Chiral N,N'-Dioxide Ligand catalyst_prep Stir at room temperature ligand->catalyst_prep ni_salt Ni(OTf)₂ ni_salt->catalyst_prep solvent1 Anhydrous Solvent (e.g., CH₂Cl₂) solvent1->catalyst_prep reaction Add reactants to catalyst solution Stir at specified temperature catalyst_prep->reaction indole N-Methyl Skatole indole->reaction ketoester β,γ-Unsaturated α-Ketoester ketoester->reaction solvent2 Anhydrous Solvent solvent2->reaction quench Quench reaction reaction->quench extract Extract with organic solvent quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated Product G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification ligand Thiophene-Bis(oxazoline) Ligand catalyst_prep Stir at room temperature ligand->catalyst_prep cu_salt Cu(OTf)₂ cu_salt->catalyst_prep solvent1 Anhydrous Toluene solvent1->catalyst_prep reaction Add reactants to catalyst solution Stir at 25 °C for 48 h catalyst_prep->reaction indole Indole indole->reaction nitroolefin β-Nitrostyrene nitroolefin->reaction concentrate Concentrate in vacuo reaction->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated Product

Sources

Validation

A Cost-Benefit Analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the selection of a chiral directing group is a pivotal decision in the synthesis of enantiomerically pure compounds. This guide provides an in-depth cost-b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral directing group is a pivotal decision in the synthesis of enantiomerically pure compounds. This guide provides an in-depth cost-benefit analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a tosyl-protected amino acid ester, benchmarked against common alternatives such as N-Boc- and N-Cbz-protected phenylglycine derivatives and established chiral auxiliaries like Evans oxazolidinones.

The strategic use of protecting groups and chiral auxiliaries is fundamental to modern asymmetric synthesis.[1] Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, hereafter referred to as Ts-Phg-OMe, offers a unique combination of steric and electronic properties derived from the tosyl (Ts) group, influencing its performance in various synthetic transformations. This guide will dissect the economic and scientific trade-offs associated with its use, supported by experimental data and protocols, to empower informed decision-making in your synthetic endeavors.

At a Glance: Ts-Phg-OMe vs. Key Alternatives

FeatureMethyl N-P-toluenesulfonyl-L-2-phenylglycinate (Ts-Phg-OMe)N-Boc-L-phenylglycineN-Cbz-L-phenylglycineEvans Oxazolidinone Auxiliary
Primary Application Chiral auxiliary, peptide synthesis, Ugi reactionsPeptide synthesis, chiral building blockPeptide synthesis, chiral building blockChiral auxiliary for asymmetric reactions (e.g., aldol, alkylation)
Cost of Precursors Moderate (L-phenylglycine, thionyl chloride, methanol, p-toluenesulfonyl chloride)Moderate (L-phenylglycine, Boc-anhydride)Moderate to High (L-phenylglycine, benzyl chloroformate)High (chiral amino alcohols)
Stereochemical Control Good to excellent, depending on the reactionNot typically used for stereochemical inductionNot typically used for stereochemical inductionExcellent, highly predictable
Deprotection/Cleavage Harsh conditions (e.g., strong acid, reducing agents)Mild acidic conditions (e.g., TFA)Catalytic hydrogenation or strong acidReductive or hydrolytic methods
Byproduct Recycling Potential for p-toluenesulfonamide recyclingIsobutylene and CO2 (volatile)Toluene and CO2 (volatile)Auxiliary is often recovered and recycled
Key Advantage Robustness of the tosyl group, crystallinityEase of deprotection, wide compatibilityOrthogonality with Boc, stableHigh diastereoselectivity, well-established protocols
Key Disadvantage Harsh cleavage conditions, potential for side reactionsAcid lability, potential for premature deprotectionRequires hydrogenation, which can be incompatible with other functional groupsStoichiometric use, multi-step attachment and cleavage

Cost-Benefit Deep Dive: A Multifaceted Analysis

The economic viability and synthetic efficiency of employing Ts-Phg-OMe are contingent on a nuanced interplay of factors, from the cost of raw materials to the complexity of downstream processing.

Raw Material and Synthesis Cost

The synthesis of Ts-Phg-OMe typically involves a two-step process: the esterification of L-phenylglycine followed by the tosylation of the resulting amino ester.

Step 1: Esterification of L-phenylglycine A common method for the synthesis of the precursor, L-phenylglycine methyl ester hydrochloride, involves the reaction of L-phenylglycine with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.[2][3]

Step 2: Tosylation The L-phenylglycine methyl ester is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield Ts-Phg-OMe.

To provide a tangible cost perspective, a rudimentary cost analysis for the synthesis of approximately one mole of each protected L-phenylglycine derivative is presented below. Prices are estimates based on commercially available reagent-grade chemicals and may vary based on supplier and purity.

ReagentMolar Mass ( g/mol )Price (USD/100g)Moles/100gCost per Mole (USD)
For Ts-Phg-OMe
L-Phenylglycine151.16~$750.66~114
p-Toluenesulfonyl chloride190.65~$560.52~108
Total Estimated Precursor Cost ~222
For Boc-L-phenylglycine
L-Phenylglycine151.16~$750.66~114
Di-tert-butyl dicarbonate (Boc)₂O218.25~$1100.46~239
Total Estimated Precursor Cost ~353
For Cbz-L-phenylglycine
L-Phenylglycine151.16~$750.66~114
Benzyl chloroformate (Cbz-Cl)170.59~$1200.59~203
Total Estimated Precursor Cost ~317

Note: This analysis does not include the cost of solvents, bases, energy, labor, or purification, which can significantly impact the final cost.

From this simplified analysis, the precursor cost for Ts-Phg-OMe appears to be the most economical among the N-protected derivatives. However, this initial advantage must be weighed against the downstream costs associated with its use.

Performance in Asymmetric Synthesis

The true value of a chiral directing group lies in its ability to induce high stereoselectivity. While Ts-Phg-OMe can function as a chiral auxiliary, its performance is highly reaction-dependent.

Asymmetric Alkylation: In the asymmetric alkylation of glycine enolates, chiral auxiliaries like Evans oxazolidinones are renowned for their high diastereoselectivity, often exceeding 99:1 dr.[4][5] While tosyl-protected amino acids can be used in similar transformations, the level of stereocontrol may not consistently reach the same benchmark as dedicated chiral auxiliaries.[6]

Ugi Multicomponent Reaction: The Ugi reaction is a powerful tool for generating molecular diversity.[7] The use of chiral components, such as tosyl-protected amino acids, can impart diastereoselectivity to the reaction.[8][9][10] However, the degree of induction can be variable and is influenced by the other reactants and reaction conditions.

The Challenge of Deprotection and Byproduct Management

A significant factor in the cost-benefit analysis of Ts-Phg-OMe is the robustness of the N-tosyl group. While this stability is advantageous during multi-step syntheses, its removal requires harsh conditions, which can impact the overall yield and compatibility with sensitive functional groups.[11]

Deprotection Conditions:

  • Tosyl Group: Cleavage typically requires strong reducing agents like sodium in liquid ammonia, or strong acids such as HBr in acetic acid. These conditions are not always compatible with other protecting groups or sensitive moieties within a complex molecule.

  • Boc Group: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), offering broad compatibility.[12][13]

  • Cbz Group: The Cbz group is typically removed by catalytic hydrogenation, which is a mild method but can be problematic if the molecule contains other reducible functional groups like alkenes or alkynes.

Industrial Considerations: On an industrial scale, the use of hazardous reagents for deprotection, such as those required for tosyl group cleavage, can incur significant costs related to safety infrastructure, specialized equipment, and waste disposal. In contrast, the milder conditions for Boc and Cbz deprotection are often more amenable to large-scale production.[14]

Byproduct Recycling: A potential economic advantage of using the tosyl group is the possibility of recycling the p-toluenesulfonamide byproduct.[15][16] This can be achieved by converting the sulfonamide back to the sulfonyl chloride, although the economic feasibility of this process depends on the scale of the synthesis and the efficiency of the recycling protocol. The byproducts of Boc and Cbz deprotection are volatile and are not typically recovered.

Experimental Protocols

To provide a practical context for this analysis, the following are generalized experimental protocols for the synthesis of Ts-Phg-OMe and a representative asymmetric reaction.

Synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (Ts-Phg-OMe)

Step 1: Synthesis of L-Phenylglycine Methyl Ester Hydrochloride

  • Suspend L-phenylglycine (1.0 eq) in methanol (5-10 volumes).

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude L-phenylglycine methyl ester hydrochloride as a solid.

Step 2: Tosylation

  • Dissolve L-phenylglycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C and add a base, such as triethylamine or pyridine (2.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Representative Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol serves as a benchmark for the high levels of stereocontrol achievable with established chiral auxiliaries.

  • To a solution of the N-acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in an anhydrous solvent like dichloromethane at -78 °C, add a Lewis acid such as dibutylboron triflate (1.1 eq) followed by a hindered base like diisopropylethylamine (1.2 eq).

  • Stir the mixture for 30-60 minutes to form the boron enolate.

  • Add the aldehyde (e.g., benzaldehyde) (1.2 eq) dropwise and continue stirring at -78 °C for several hours.

  • Quench the reaction with a suitable buffer and warm to room temperature.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The aldol adduct can then be purified, and the chiral auxiliary can be cleaved and recovered.[17][18][19]

Visualizing the Synthetic Landscape

cluster_synthesis Synthesis of Ts-Phg-OMe cluster_application Application in Asymmetric Synthesis L-Phenylglycine L-Phenylglycine L-Phg-OMe HCl L-Phg-OMe HCl L-Phenylglycine->L-Phg-OMe HCl Esterification MeOH, SOCl2 MeOH, SOCl2 Ts-Phg-OMe Ts-Phg-OMe L-Phg-OMe HCl->Ts-Phg-OMe Tosylation TsCl, Base TsCl, Base Diastereoselective Reaction Diastereoselective Reaction Ts-Phg-OMe->Diastereoselective Reaction Prochiral Substrate Prochiral Substrate Prochiral Substrate->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Deprotection Deprotection Chiral Product->Deprotection Final Product Final Product Deprotection->Final Product p-Toluenesulfonamide p-Toluenesulfonamide Deprotection->p-Toluenesulfonamide Byproduct

Caption: Workflow for the synthesis and application of Ts-Phg-OMe.

Conclusion: A Strategic Choice Based on Context

The decision to employ Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in a synthetic campaign is a strategic one that requires careful consideration of the entire synthetic route.

Choose Ts-Phg-OMe when:

  • Cost of starting materials is a primary driver: The precursors for Ts-Phg-OMe are generally more economical than those for its Boc and Cbz counterparts.

  • A robust protecting group is required: The tosyl group is stable to a wide range of reaction conditions, which can be advantageous in complex, multi-step syntheses.

  • The final deprotection conditions are compatible with the target molecule: If the final product can withstand the harsh conditions required for tosyl group removal, the initial cost benefits can be realized.

  • Byproduct recycling is a viable option: On a large scale, the ability to recycle the p-toluenesulfonamide byproduct can further improve the economic profile.

Consider alternatives when:

  • Mild deprotection is essential: For sensitive substrates, the acidic lability of the Boc group or the hydrogenolysis of the Cbz group offers a significant advantage.

  • The highest levels of stereocontrol are paramount: For reactions where predictable and exceptionally high diastereoselectivity is required, well-established chiral auxiliaries like Evans oxazolidinones may be a more reliable choice.[20]

  • Downstream processing costs are a major concern: The use of hazardous reagents and the potential for more complex purifications associated with tosyl group cleavage can significantly increase the overall cost of a synthesis, particularly on an industrial scale.

Ultimately, the optimal choice will be a balance of these factors, tailored to the specific requirements of the target molecule and the practical constraints of the laboratory or manufacturing environment.

References

Click to expand

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and Its Derivatives

This guide provides a detailed spectroscopic comparison of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and its rationally proposed derivatives. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and its rationally proposed derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, data-driven insights to facilitate the characterization of this important class of compounds. By understanding the influence of molecular structure on spectroscopic output, researchers can accelerate identification, purity assessment, and structural elucidation efforts.

Introduction

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chiral compound of significant interest in organic synthesis and medicinal chemistry. The presence of a tosyl protecting group, a methyl ester, and a phenylglycine core imparts a unique combination of steric and electronic properties. Spectroscopic analysis is fundamental to confirming the successful synthesis and purity of these molecules. This guide will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the parent compound and predict the spectral shifts in derivatives with electron-donating and electron-withdrawing substituents on the phenylglycine ring.

Molecular Structure and Key Spectroscopic Regions

The core structure of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate contains several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is crucial for interpreting the spectra of the parent molecule and its derivatives.

cluster_mol cluster_labels C_alpha α-C NH N-H C_alpha->NH Phenyl_ring Phenylglycine Aromatic Ring C_alpha->Phenyl_ring Ester_CO C=O (Ester) C_alpha->Ester_CO SO2 SO₂ NH->SO2 Tosyl_ring Tosyl Aromatic Ring SO2->Tosyl_ring Tosyl_CH3 Tosyl CH₃ Tosyl_ring->Tosyl_CH3 Ester_OCH3 O-CH₃ (Ester) Ester_CO->Ester_OCH3 NMR_label ¹H & ¹³C NMR IR_label IR MS_label Mass Spec

Caption: Key functional groups in Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Synthesis and Characterization Workflow

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and its derivatives typically follows a two-step process: N-tosylation of the amino acid followed by esterification. Spectroscopic analysis at each stage is critical for verifying the transformation.

G cluster_synthesis Synthesis cluster_characterization Characterization start L-2-Phenylglycine tosylation N-Tosylation (TsCl, base) start->tosylation intermediate N-Tosyl-L-2-phenylglycine tosylation->intermediate esterification Esterification (CH₃OH, acid catalyst) intermediate->esterification product Methyl N-P-toluenesulfonyl-L-2-phenylglycinate esterification->product nmr ¹H and ¹³C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography (for single crystals) product->xray

Caption: General workflow for synthesis and spectroscopic characterization.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (Parent Compound) and two representative derivatives: one with an electron-donating group (-OCH₃) and one with an electron-withdrawing group (-NO₂) on the phenylglycine ring. These predictions are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Assignment Parent Compound (R=H) Derivative 1 (R=p-OCH₃) **Derivative 2 (R=p-NO₂) **Rationale for Shifts
Tosyl-CH₃ ~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)Insensitive to changes on the distant phenylglycine ring.
Ester-OCH₃ ~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)Minor changes expected as it is not directly conjugated.
α-CH ~5.2 ppm (d, 1H)~5.1 ppm (d, 1H)~5.4 ppm (d, 1H)Electron-donating groups shield the proton (upfield shift), while electron-withdrawing groups deshield it (downfield shift).
NH ~5.8 ppm (d, 1H)~5.7 ppm (d, 1H)~6.0 ppm (d, 1H)Similar to the α-CH, the electronic environment of the phenylglycine ring influences the acidity and chemical shift of the N-H proton.
Phenylglycine Aromatic Hs ~7.2-7.4 ppm (m, 5H)~6.8 ppm (d) & ~7.2 ppm (d)~7.5 ppm (d) & ~8.2 ppm (d)The -OCH₃ group strongly shields the ortho and para protons, causing an upfield shift. The -NO₂ group strongly deshields, leading to a significant downfield shift.
Tosyl Aromatic Hs ~7.3 ppm (d) & ~7.8 ppm (d)~7.3 ppm (d) & ~7.8 ppm (d)~7.3 ppm (d) & ~7.8 ppm (d)Largely unaffected by substitution on the other aromatic ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Assignment Parent Compound (R=H) Derivative 1 (R=p-OCH₃) **Derivative 2 (R=p-NO₂) **Rationale for Shifts
Tosyl-CH₃ ~21.5 ppm~21.5 ppm~21.5 ppmInsensitive to remote electronic effects.
Ester-OCH₃ ~52.5 ppm~52.5 ppm~52.5 ppmMinimal impact from substitution on the phenylglycine ring.
α-C ~58.0 ppm~57.5 ppm~59.0 ppmElectron-donating groups cause a slight upfield (shielding) shift, while electron-withdrawing groups cause a downfield (deshielding) shift.
Ester C=O ~171.0 ppm~170.8 ppm~171.5 ppmSubtle electronic effects transmitted through the α-carbon.
Phenylglycine Aromatic Cs ~127-138 ppm~114-159 ppm~124-148 ppmSignificant shifts are expected, especially for the ipso, ortho, and para carbons, due to the strong electronic effects of the -OCH₃ and -NO₂ groups.
Tosyl Aromatic Cs ~127-144 ppm~127-144 ppm~127-144 ppmExpected to remain consistent across the derivatives.
Table 3: Predicted IR Spectroscopic Data (KBr, cm⁻¹)
Vibrational Mode Parent Compound (R=H) Derivative 1 (R=p-OCH₃) **Derivative 2 (R=p-NO₂) **Rationale for Shifts
N-H Stretch ~3270 cm⁻¹~3270 cm⁻¹~3275 cm⁻¹The N-H stretching frequency is sensitive to hydrogen bonding. Minor shifts may be observed.
C-H Aromatic Stretch ~3030-3100 cm⁻¹~3030-3100 cm⁻¹~3030-3100 cm⁻¹Generally consistent for aromatic C-H bonds.
C=O Ester Stretch ~1740 cm⁻¹~1738 cm⁻¹~1745 cm⁻¹Electron-donating groups can slightly lower the frequency, while electron-withdrawing groups can slightly increase it.
SO₂ Asymmetric Stretch ~1340 cm⁻¹~1340 cm⁻¹~1340 cm⁻¹Characteristic and strong absorption for the sulfonyl group.
SO₂ Symmetric Stretch ~1160 cm⁻¹~1160 cm⁻¹~1160 cm⁻¹Another characteristic and strong absorption for the sulfonyl group.
NO₂ Asymmetric Stretch N/AN/A~1525 cm⁻¹A strong, characteristic absorption for the nitro group.
NO₂ Symmetric Stretch N/AN/A~1350 cm⁻¹A strong, characteristic absorption for the nitro group.
Table 4: Predicted Mass Spectrometry Data (ESI+)
Ion Parent Compound (R=H) Derivative 1 (R=p-OCH₃) **Derivative 2 (R=p-NO₂) **Notes
[M+H]⁺ m/z 320m/z 350m/z 365The molecular ion peak will reflect the change in molecular weight due to the substituent.
[M+Na]⁺ m/z 342m/z 372m/z 387Adduct formation with sodium is common in ESI-MS.
Loss of -OCH₃ m/z 289m/z 319m/z 334Fragmentation corresponding to the loss of the methoxy radical from the ester.
Loss of -COOCH₃ m/z 261m/z 291m/z 306Fragmentation involving the loss of the entire methyl ester group.
Tosyl Cation m/z 155m/z 155m/z 155A common fragment corresponding to [CH₃C₆H₄SO₂]⁺.
Tropylium-like Ion m/z 91m/z 91m/z 91A common fragment from the tosyl group, corresponding to [C₇H₇]⁺.

Experimental Protocols

The following are standard, validated protocols for the spectroscopic analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and its derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

    • For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺ or [M+Na]⁺) and apply collision-induced dissociation (CID) with an appropriate collision energy.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and its derivatives. By understanding the predictable shifts in NMR, IR, and MS data upon substitution, researchers can confidently characterize these molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories. As with all spectroscopic analysis, a combination of techniques provides the most robust and unambiguous structural elucidation.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]

Validation

The Recyclability of Chiral Auxiliaries: A Comparative Analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Derivatives

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. While high stereochemical control is the primary requisite, the abili...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. While high stereochemical control is the primary requisite, the ability to efficiently cleave and recover the auxiliary for subsequent use is a critical factor for sustainable and cost-effective drug development. This guide provides a comprehensive assessment of the recyclability of the chiral auxiliary derived from Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, benchmarked against established alternatives such as Evans' oxazolidinones and Oppolzer's sultams.

The chiral auxiliary in focus, derived from L-phenylglycine, offers a unique structural scaffold for inducing asymmetry. Its efficacy in a given transformation is only one part of the equation; its lifecycle, particularly the cleavage and recovery phase, dictates its overall utility in both academic and industrial settings.

Comparative Analysis of Recyclability

The recyclability of a chiral auxiliary is determined by the ease of cleavage of the covalent bond connecting it to the substrate and the subsequent purification of the auxiliary. The ideal cleavage reaction should be high-yielding, occur under mild conditions to prevent degradation of the desired product and the auxiliary, and be operationally simple.

Chiral AuxiliaryTypical Recovery YieldCleavage MethodRemarks
Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Derivative (Proposed) High (projected)Basic HydrolysisThe N-acyl bond is susceptible to basic hydrolysis, while the N-tosyl group is generally stable under these conditions. The methyl ester may also be hydrolyzed.
Evans' Oxazolidinone >92% to quantitativeHydrolysis (e.g., LiOH/H₂O₂)A well-established and highly efficient recovery protocol is available.
Oppolzer's Sultam 71-79% (crude), 48-56% (after recrystallization)[1]Hydrolysis or TransesterificationContinuous flow recycling methods have been developed, enhancing its practicality.[1][2]

Proposed Recycling Protocol for the Methyl N-P-toluenesulfonyl-L-2-phenylglycinate Auxiliary

Given the chemical structure of the N-acylated Methyl N-P-toluenesulfonyl-L-2-phenylglycinate auxiliary, a robust and efficient recycling protocol can be proposed based on the principles of selective hydrolysis. The key is to cleave the N-acyl bond that links the auxiliary to the chiral product, without degrading the core structure of the auxiliary itself. The tosyl group (p-toluenesulfonyl) is known to be stable under a range of reaction conditions, including basic hydrolysis, making this a promising approach.[3][4]

Experimental Workflow

G cluster_cleavage Cleavage cluster_workup Work-up & Extraction cluster_purification Purification & Recovery start N-Acylated Chiral Product hydrolysis Basic Hydrolysis (e.g., LiOH, NaOH, or KOH in aq. THF/MeOH) start->hydrolysis 1. Treatment with base mixture Reaction Mixture (Chiral Product, Deprotonated Auxiliary, Salts) hydrolysis->mixture 2. Formation of crude mixture acidification Acidification (e.g., aq. HCl to pH ~2-3) mixture->acidification 3. Neutralization extraction1 Extraction of Chiral Product (e.g., with Ethyl Acetate) acidification->extraction1 4. Isolate Product basification Basification of Aqueous Layer (e.g., aq. NaOH to pH ~10-12) extraction1->basification 5. Process Aqueous Layer extraction2 Extraction of Chiral Auxiliary (e.g., with Dichloromethane) basification->extraction2 6. Isolate Auxiliary drying Drying and Concentration extraction2->drying 7. Solvent Removal purification Purification (Recrystallization or Chromatography) drying->purification 8. Final Purification recovered_aux Recovered Chiral Auxiliary purification->recovered_aux 9. Pure Auxiliary

Caption: Proposed workflow for the recycling of the chiral auxiliary derived from Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

Step-by-Step Methodology
  • Cleavage of the N-Acyl Bond:

    • Dissolve the N-acylated product in a mixture of tetrahydrofuran (THF) and water (or methanol and water).

    • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent (THF or methanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the desired chiral product.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylic acid product, allowing for its extraction.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to ensure complete recovery of the chiral product. The combined organic layers contain the desired product.

    • To recover the chiral auxiliary, make the remaining aqueous layer basic (pH > 10) by the addition of a strong base (e.g., solid NaOH or a concentrated aqueous solution).[5]

    • Extract the basified aqueous layer with an organic solvent such as dichloromethane. The chiral auxiliary will be in its deprotonated, more organic-soluble form.

  • Purification and Recovery:

    • Combine the organic extracts containing the chiral auxiliary.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude chiral auxiliary.

    • The recovered auxiliary can be further purified by recrystallization from an appropriate solvent system or by column chromatography if necessary.

Note: Under these basic hydrolysis conditions, the methyl ester of the auxiliary may also be hydrolyzed to the corresponding carboxylic acid. This does not represent a loss of the chiral auxiliary, as the resulting N-tosyl-L-2-phenylglycine can be recovered and re-esterified in a subsequent step if the methyl ester form is required for the next synthetic cycle.

Comparative Recycling Protocols of Established Auxiliaries

Evans' Oxazolidinone

The cleavage of N-acyl Evans' oxazolidinones is a well-documented and highly efficient process.

G cluster_evans Evans' Auxiliary Recycling start N-Acyl Oxazolidinone cleavage Cleavage (LiOH/H₂O₂ in aq. THF) start->cleavage workup Aqueous Work-up cleavage->workup extraction Extraction workup->extraction product Chiral Carboxylic Acid extraction->product Aqueous Layer auxiliary Recovered Oxazolidinone extraction->auxiliary Organic Layer

Caption: General workflow for the recycling of Evans' oxazolidinone auxiliary.

A common and effective method involves the use of lithium hydroxide and hydrogen peroxide. This cleaves the N-acyl bond to generate the lithium salt of the carboxylic acid and the free oxazolidinone auxiliary. A simple extractive work-up allows for the separation of the water-soluble lithium carboxylate from the organic-soluble auxiliary.

Oppolzer's Sultam

The recycling of Oppolzer's sultam has been a subject of significant research, leading to the development of efficient continuous flow processes.[1][2]

G cluster_oppolzer Oppolzer's Sultam Recycling (Continuous Flow) start N-Acyl Sultam hydrolysis Hydrolysis/Transesterification (in flow reactor) start->hydrolysis separation Liquid-Liquid Separation hydrolysis->separation product_stream Product Stream (Organic Phase) separation->product_stream auxiliary_stream Auxiliary Stream (Aqueous Phase) separation->auxiliary_stream recycle Recycle to Start auxiliary_stream->recycle

Caption: Simplified representation of a continuous flow recycling process for Oppolzer's sultam.

In a typical batch process, the N-acyl sultam can be hydrolyzed under basic conditions. For larger-scale synthesis, continuous flow systems have been designed where the cleavage reaction and subsequent liquid-liquid extraction are performed in-line.[1] This allows for the continuous separation of the product and the auxiliary, with the auxiliary stream being potentially recycled back to the start of the process.[1][2] While highly efficient, the initial setup for continuous flow can be more complex than standard batch processing. The recovery yield after purification can also be lower compared to Evans' auxiliaries.[1]

Conclusion

The recyclability of a chiral auxiliary is a paramount consideration in the design of sustainable and economically viable synthetic routes. While the chiral auxiliary derived from Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is not as extensively documented as Evans' oxazolidinones or Oppolzer's sultams, a chemically sound and practical recycling protocol can be proposed based on selective basic hydrolysis. The inherent stability of the N-tosyl group provides a strong foundation for the successful cleavage and recovery of this auxiliary.

For researchers and drug development professionals, the choice of a chiral auxiliary should not be based solely on its performance in the asymmetric transformation but also on a holistic assessment of its entire lifecycle. The development and optimization of efficient recycling protocols, as outlined in this guide, are crucial steps in realizing the full potential of any chiral auxiliary in modern organic synthesis.

References

  • Newman, S. G., & Gu, F. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1258–1262. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Amino-2-butanol as a Chiral Auxiliary. BenchChem.
  • Ley, S. V., & Smith, C. J. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1258–1262. [Link]

  • BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. BenchChem.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Enantioselective Synthesis of N-Protected Phenylglycine Esters: Enzymatic vs. Chemical Catalysis

Introduction: The Critical Role of Chiral Phenylglycine Derivatives Enantiomerically pure α-amino acids are indispensable building blocks in the pharmaceutical industry, forming the chiral backbone of numerous active pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Phenylglycine Derivatives

Enantiomerically pure α-amino acids are indispensable building blocks in the pharmaceutical industry, forming the chiral backbone of numerous active pharmaceutical ingredients (APIs). Among these, derivatives of phenylglycine are of particular interest due to their presence in various drugs, including antibiotics and semisynthetic penicillins. The precise stereochemical control during their synthesis is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The N-p-toluenesulfonyl (tosyl) protecting group is frequently employed to facilitate synthesis and purification. This guide provides an in-depth comparison of two prominent strategies for achieving high enantioselectivity in the synthesis of methyl N-p-toluenesulfonyl-L-2-phenylglycinate: enzymatic kinetic resolution and chemical asymmetric catalysis.

Methodology 1: Enzymatic Kinetic Resolution with Lipase

Enzymatic catalysis offers a highly selective and environmentally benign approach to chiral synthesis. Lipases, a class of hydrolases, are particularly effective in organic solvents and are renowned for their stereoselectivity.[1] The strategy employed here is a kinetic resolution, where the enzyme selectively acylates or deacylates one enantiomer of a racemic mixture, allowing for the separation of the two.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for lipase-catalyzed resolution of amino acid esters.[2]

  • Substrate Preparation: A racemic mixture of methyl N-p-toluenesulfonyl-2-phenylglycinate is prepared using standard chemical methods.

  • Enzyme Immobilization: Immobilized Candida antarctica lipase B (CAL-B), commercially available as Novozym 435, is selected due to its broad substrate scope and high enantioselectivity.[2][3] Immobilization enhances enzyme stability and simplifies post-reaction purification.

  • Reaction Setup:

    • To a solution of racemic methyl N-p-toluenesulfonyl-2-phenylglycinate (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add Novozym 435 (typically 10-20% w/w of the substrate).

    • Add an acylating agent, such as vinyl acetate (2.0 equiv.), which acts as an irreversible acyl donor.

    • The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C).

  • Monitoring and Work-up:

    • The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

    • Upon reaching the target conversion, the immobilized enzyme is removed by simple filtration.

    • The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture, containing the unreacted (L)-enantiomer of the starting ester and the acetylated (D)-enantiomer, is separated by column chromatography.

Workflow Visualization

enzymatic_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification racemic_ester Racemic Methyl N-tosyl-phenylglycinate reaction_vessel Reaction with Novozym 435 & Vinyl Acetate racemic_ester->reaction_vessel filtration Filtration reaction_vessel->filtration chromatography Column Chromatography filtration->chromatography l_ester Methyl N-tosyl-L- 2-phenylglycinate chromatography->l_ester d_acetate Acetylated D-enantiomer chromatography->d_acetate

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl N-p-toluenesulfonyl-2-phenylglycinate.

Methodology 2: Chemical Asymmetric Catalysis

Modern asymmetric synthesis heavily relies on transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for the synthesis of chiral α-amino acids.[4][5] This approach involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of dehydroamino acid derivatives.[4]

  • Precursor Synthesis: The prochiral precursor, methyl 2-(p-toluenesulfonamido)-3-phenylacrylate, is synthesized from commercially available starting materials.

  • Catalyst Preparation: A chiral rhodium catalyst is prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄, with a chiral bisphosphine ligand, for instance, a derivative of DuPhos or BINAP.

  • Reaction Setup:

    • The enamide substrate is dissolved in a degassed solvent (e.g., methanol or dichloromethane) in a high-pressure reactor.

    • The chiral rhodium catalyst (typically 0.1-1 mol%) is added to the reactor under an inert atmosphere (e.g., argon).

  • Hydrogenation: The reactor is purged and then pressurized with hydrogen gas (typically 1-10 atm). The reaction is stirred at room temperature until the substrate is fully consumed, as monitored by TLC or HPLC.

  • Work-up and Purification:

    • The hydrogen pressure is released, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to remove the catalyst and any minor byproducts, yielding the desired methyl N-p-toluenesulfonyl-L-2-phenylglycinate.

Workflow Visualization

chemical_workflow cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification prochiral_precursor Prochiral Enamide Precursor hydrogenation Hydrogenation (H2 gas) prochiral_precursor->hydrogenation catalyst_prep Chiral Rh-DuPhos Catalyst catalyst_prep->hydrogenation workup Solvent Removal hydrogenation->workup chromatography Column Chromatography workup->chromatography l_ester Methyl N-tosyl-L- 2-phenylglycinate chromatography->l_ester

Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation to synthesize methyl N-p-toluenesulfonyl-L-2-phenylglycinate.

Performance Comparison: A Head-to-Head Analysis

The choice between an enzymatic and a chemical approach often depends on a trade-off between various factors, including yield, enantioselectivity, cost, and scalability.

ParameterEnzymatic Kinetic Resolution (Lipase)Chemical Asymmetric Catalysis (Rh-Hydrogenation)
Enantiomeric Excess (e.e.) >99% for both enantiomers is achievable[1]Typically >95%, often >99%[4]
Theoretical Max. Yield 50% for a single enantiomer100%
Catalyst Loading High (w/w), but reusableLow (mol%)
Reaction Conditions Mild (ambient temperature and pressure)Mild to moderate (ambient temp., elevated H₂ pressure)
Solvent Organic solvents, sometimes biphasic systemsOrganic solvents
Substrate Scope Generally broad for hydrolasesCan be highly substrate-specific
Byproducts Acylated enantiomerMinimal
Cost & Scalability Enzyme cost can be high, but reusability helps. Generally scalable.Catalyst and ligand costs can be high. Scalable.

Mechanistic Insights: The Origin of Enantioselectivity

The high fidelity of both methods stems from the three-dimensional architecture of their respective catalysts, which creates a chiral environment for the reaction to occur.

Enzymatic Selectivity

In the lipase-catalyzed resolution, the enzyme's active site acts as a chiral pocket. One enantiomer of the racemic substrate fits preferentially into this pocket, allowing for its efficient acylation. The other enantiomer binds less effectively, resulting in a much slower reaction rate. This difference in reaction rates enables the separation of the two enantiomers.

Chemical Catalyst Selectivity

In rhodium-catalyzed asymmetric hydrogenation, the chiral bisphosphine ligand creates a C₂-symmetric chiral environment around the rhodium metal center. The prochiral enamide substrate coordinates to the rhodium, and the chiral ligand directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer of the product in high excess.

Mechanistic Visualization

mechanisms cluster_enzymatic Enzymatic Kinetic Resolution cluster_chemical Asymmetric Hydrogenation enzyme Lipase Active Site (Chiral Pocket) l_ester_enz L-Ester (Poor Fit) enzyme->l_ester_enz slow Slow Reaction d_ester_enz D-Ester (Good Fit) d_ester_enz->enzyme fast Fast Acylation catalyst Rh-DuPhos Catalyst (Chiral Environment) product L-Ester Product (>99% e.e.) catalyst->product substrate Prochiral Enamide substrate->catalyst h2 H₂ h2->catalyst

Caption: Simplified comparison of the enantioselective mechanisms in enzymatic and chemical catalysis.

Conclusion and Outlook

Both enzymatic kinetic resolution and chemical asymmetric catalysis are powerful and effective methods for obtaining enantiomerically pure N-protected phenylglycine esters.

  • Enzymatic methods are advantageous due to their exquisite selectivity, mild reaction conditions, and the potential for catalyst recycling. However, the theoretical maximum yield of 50% for a single enantiomer in a kinetic resolution can be a drawback, although this can be overcome by implementing a dynamic kinetic resolution where the unwanted enantiomer is racemized in situ.[6]

  • Chemical methods , such as asymmetric hydrogenation, offer the potential for 100% theoretical yield and are often highly efficient with low catalyst loadings. The cost and sensitivity of the metal catalysts and chiral ligands are primary considerations.

The optimal choice of method will depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the availability of the necessary precursors and catalysts. As both fields continue to advance, the development of more robust and efficient enzymes and chemical catalysts will further expand the synthetic chemist's toolkit for accessing enantiomerically pure compounds.

References

  • Rhodium-Catalyzed Asymmetric N-Alkylation for the Synthesis of α-Amino Acids. (2025). Vertex AI Search.
  • Rhodium-catalyzed asymmetric synthesis of β-branched esters
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases.PMC - NIH.
  • Catalytic Asymmetric Synthesis of α-Amino Acids.
  • Optimization of the Lipase-Catalyzed Selective Amid
  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogen
  • [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent].PubMed.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.Frontiers.
  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.

Sources

Validation

Literature review of the applications of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

An In-Depth Technical Guide and Comparative Analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Asymmetric Synthesis For Researchers, Scientists, and Drug Development Professionals Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during synthesis. This guide provides a comprehensive technical review of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, a specialized chiral building block. We will dissect its structural attributes, explore its primary applications in asymmetric synthesis, and provide a comparative analysis against other widely adopted chiral auxiliaries. This document is designed to serve as a practical resource, complete with detailed experimental protocols and performance data to inform methodological choices in the laboratory.

The Imperative of Chirality and the Role of Chiral Auxiliaries

The vast majority of biological molecules, from the amino acids that build proteins to the sugars that form DNA, are chiral. This means they exist as non-superimposable mirror images (enantiomers). Consequently, the therapeutic activity of many pharmaceutical agents is often confined to a single enantiomer, while the other may be inactive or even cause detrimental side effects. This reality drives the field of asymmetric synthesis, which aims to selectively produce one enantiomer over the other.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This strategy offers a robust and often predictable method for installing chirality.

Diagram 1: General Workflow of a Chiral Auxiliary

G Prochiral Prochiral Substrate (R) Coupling Coupling Reaction Prochiral->Coupling Auxiliary Chiral Auxiliary (H-Xc) Auxiliary->Coupling Intermediate Chiral Intermediate (R-Xc) Coupling->Intermediate Asymmetric Asymmetric Synthesis (e.g., Alkylation, Aldol) Intermediate->Asymmetric Diastereomer Diastereomerically Enriched Product (R'-Xc) Asymmetric->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage Target Enantiopure Target (R') Cleavage->Target Recovered Recovered Auxiliary (H-Xc) Cleavage->Recovered

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Profile: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS 111047-54-2) is an enantiomerically pure compound designed as a versatile intermediate for asymmetric synthesis.[2] Its structure combines several key features that make it an effective chiral director.

PropertyValue
CAS Number 111047-54-2
Molecular Formula C₁₆H₁₇NO₄S
Molecular Weight 319.38 g/mol
Melting Point 131-133 °C
Appearance White to off-white solid
Storage 2-8°C

(Data sourced from Benchchem[2])

Key Structural Features and Mechanistic Implications
  • L-Phenylglycine Core: The phenylglycine scaffold provides a rigid stereogenic center. The bulky phenyl group plays a crucial role in steric shielding, directing incoming electrophiles to the opposite face of the enolate, thereby establishing the new stereocenter.

  • N-P-toluenesulfonyl (Tosyl) Group: The tosyl group is more than a simple protecting group. Its strong electron-withdrawing nature significantly increases the acidity of the α-proton (the proton on the carbon adjacent to the ester). This facilitates clean and complete deprotonation with common lithium bases (like LDA or n-BuLi) at low temperatures, minimizing side reactions.

  • Methyl Ester: The methyl ester provides a site for enolization. It is also a convenient functional handle that can be hydrolyzed or transformed into other functionalities after the asymmetric transformation is complete.

Diagram 2: Structure of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

G cluster_0 Methyl N-P-toluenesulfonyl-L-2-phenylglycinate node_0 node_0

Caption: Chemical structure of the title compound.

Core Application: Asymmetric Synthesis of α,α-Disubstituted Amino Acids

One of the primary applications of this chiral auxiliary is in the synthesis of non-proteinogenic α,α-disubstituted amino acids, which are valuable building blocks for creating peptides with enhanced stability and constrained conformations.[3] The general approach involves the sequential alkylation of the chiral glycine equivalent.

General Mechanism of Asymmetric Alkylation

The process begins with the deprotonation of the α-carbon to form a lithium enolate. The lithium cation is believed to chelate with the oxygen atoms of the sulfonyl group and the ester carbonyl, creating a rigid, planar structure. The bulky phenyl group on the auxiliary then sterically blocks one face of the enolate. An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, resulting in a highly diastereoselective alkylation.

Diagram 3: Proposed Mechanism of Diastereoselective Alkylation

G Start Auxiliary-Substrate Base LDA / THF -78 °C Start->Base Deprotonation Enolate Chelated Lithium Enolate (Planar & Rigid) Base->Enolate Electrophile Electrophile (R-X) Approaches from less hindered face Enolate->Electrophile Alkylation Product Alkylated Intermediate (High Diastereoselectivity) Electrophile->Product

Caption: Logical workflow of the stereocontrolled alkylation step.

Experimental Protocol: Synthesis of an α-Alkyl-α-phenylglycine Derivative

This protocol is a representative, self-validating procedure based on standard methodologies for similar chiral auxiliaries.

Objective: To synthesize a chiral α-alkyl-α-phenylglycine methyl ester with high diastereomeric excess (d.e.).

Materials:

  • Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Hexanes

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 45 minutes at -78 °C.

    • Causality Note: Low temperature is critical to maintain the kinetic stability of the enolate and prevent side reactions. The slow addition of LDA ensures complete deprotonation without localized heating.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Maintain the reaction at -78 °C and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the diastereomeric excess (d.e.) by chiral HPLC analysis.

Cleavage of the Auxiliary

After the desired stereocenter is set, the auxiliary must be removed. This typically involves harsh conditions like strong acid hydrolysis (e.g., 6M HCl, reflux) which hydrolyzes both the ester and the sulfonamide, liberating the free amino acid. The recovery of the phenylglycine auxiliary can be challenging under these conditions, which is a notable consideration.

Comparative Analysis with Alternative Chiral Auxiliaries

While effective, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is one of many tools available. Its performance is best understood in comparison to other well-established auxiliaries.

  • Evans' Oxazolidinones: Derived from amino acids, these are perhaps the most famous chiral auxiliaries.[1] They are acylated and then subjected to enolization and reaction. They offer exceptionally high diastereoselectivity for a wide range of reactions (alkylations, aldol, Michael additions) and the auxiliary is often easily cleaved and recovered.[1]

  • Myers' Pseudoephedrine Amides: These auxiliaries are derived from the readily available and inexpensive pseudoephedrine.[1] They are particularly effective for the asymmetric alkylation of glycine and other amino acids, providing high yields and selectivities. Cleavage is typically achieved under mild acidic conditions to yield the corresponding amino acid and recover the pseudoephedrine.[1]

  • Schöllkopf Bis-lactim Ethers: These are chiral glycine equivalents where the chirality is introduced via a cyclic dipeptide structure. They are highly effective for producing α-alkyl amino acids.[3]

Performance Comparison

The following table provides a generalized comparison based on typical literature-reported data for the asymmetric alkylation of a glycine enolate equivalent with benzyl bromide.

Chiral Auxiliary SystemTypical Diastereoselectivity (d.e.)Typical YieldCleavage ConditionsAuxiliary Recovery
Methyl N-P-toluenesulfonyl-L-2-phenylglycinate >95%Good to ExcellentHarsh (Acid Hydrolysis)Moderate to Poor
Evans' Oxazolidinone >99%ExcellentMild (LiOH/H₂O₂)Excellent
Myers' Pseudoephedrine Amide >98%ExcellentMild (Acid Hydrolysis)Excellent
Schöllkopf Bis-lactim Ether >95%Good to ExcellentMild (Acid Hydrolysis)Good

Analysis: Methyl N-P-toluenesulfonyl-L-2-phenylglycinate offers very good diastereoselectivity, comparable to other leading methods. Its primary drawback lies in the harsh conditions required for cleavage and the subsequent difficulty in recovering the auxiliary, which can be a significant factor in large-scale synthesis where cost and atom economy are critical. In contrast, Evans' and Myers' auxiliaries offer the combined advantages of high selectivity, high yield, and mild cleavage with excellent recovery rates, making them more versatile and widely used in many applications.

Conclusion and Future Outlook

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a valuable and effective chiral auxiliary, particularly for the asymmetric synthesis of α-substituted phenylglycine derivatives. Its rigid structure and the activating effect of the tosyl group enable high diastereoselectivity in alkylation reactions.

However, for broader applications, its utility is limited by the harsh cleavage conditions. Researchers and drug development professionals should consider this reagent when the target molecule is closely related to the auxiliary's core structure, which might simplify the synthetic route. For general-purpose asymmetric synthesis of amino acids, alternatives like Evans' oxazolidinones or Myers' pseudoephedrine amides often provide a more practical and economical solution due to their milder cleavage protocols and superior auxiliary recovery. The choice of auxiliary will ultimately depend on the specific synthetic target, scale, and economic considerations of the project.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. Retrieved from [Link]

  • van der Steen, F. H., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(6), 765-768.
  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric synthesis of alpha-amino acids: preparation and alkylation of monocyclic iminolactones derived from alpha-methyl trans-cinnamaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives. Retrieved from [Link]

  • Kotha, S. (1998). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Retrieved from [Link]

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Comparative

The Strategist's Auxiliary: A Comparative Guide to Asymmetric Synthesis with Methyl N-p-toluenesulfonyl-L-2-phenylglycinate

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a defining challenge. In the arsenal of asymmetric synthesis, the chiral auxiliary remains a p...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a defining challenge. In the arsenal of asymmetric synthesis, the chiral auxiliary remains a powerful and reliable weapon. This guide delves into the strategic application of Methyl N-p-toluenesulfonyl-L-2-phenylglycinate, a chiral auxiliary derived from L-phenylglycine. We will explore its performance through a detailed case study in β-lactam synthesis, compare its efficacy against other established auxiliaries, and provide the in-depth technical rationale behind its stereodirecting power.

Introduction: The Phenylglycine Scaffold in Asymmetric Control

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary is not only highly effective at inducing asymmetry but is also readily available, easily attached, and cleanly removed without compromising the newly formed chiral center.[2] Amino acids, as a readily available source of chirality, are excellent starting points for the design of such auxiliaries.

Methyl N-p-toluenesulfonyl-L-2-phenylglycinate belongs to a class of auxiliaries derived from phenylglycine. The rigid phenyl group and the defined stereocenter at the α-carbon provide a powerful steric and electronic framework for controlling the facial selectivity of reactions at a tethered prochiral center. The addition of the N-p-toluenesulfonyl (tosyl) group enhances this directing ability. The electron-withdrawing nature of the tosyl group can increase the acidity of adjacent protons, facilitating enolate formation, while its steric bulk further biases the conformational landscape of the reactive intermediate.

Core Application: Asymmetric Synthesis of β-Lactams

A compelling demonstration of the utility of the phenylglycine scaffold is in the asymmetric synthesis of 2-azetidinones (β-lactams), the core structural motif of penicillin and cephalosporin antibiotics. A key strategy involves the [2+2] cycloaddition of an enolate and an imine. The chirality of the final product can be effectively controlled by an auxiliary attached to either the enolate or the imine.

A seminal study showcases the power of the closely related (R)-2-phenylglycine methyl ester as a chiral auxiliary attached to the imine component. This provides a direct and highly relevant model for the application of its N-tosylated counterpart.[3]

Case Study: Diastereoselective Synthesis of a (3S, 4S)-β-Lactam

In this key example, the zinc enolate of an ethyl acetate derivative is reacted with an imine derived from (R)-2-phenylglycine methyl ester. The reaction proceeds with exceptional diastereoselectivity, yielding the corresponding trans-β-lactam.[3]

Rationale for Stereoselectivity: The high level of diastereocontrol is attributed to the formation of a rigid, chelated transition state. The Lewis acidic zinc chloride coordinates to both the imine nitrogen and the ester carbonyl of the chiral auxiliary. This coordination locks the conformation of the imine, presenting one face preferentially to the incoming nucleophilic enolate. The bulky phenyl group of the auxiliary effectively shields the other face, leading to a highly selective C-C bond formation. The use of a zinc enolate is crucial, as it is known to favor the formation of trans-2-azetidinones.[3]

The logical extension to Methyl N-p-toluenesulfonyl-L-2-phenylglycinate suggests that the N-tosyl group would further rigidify the transition state through steric and electronic interactions, potentially enhancing the diastereoselectivity. The tosyl group is known to influence the geometry of N-tosyl imines, which are key intermediates in such reactions.[4][5]

Experimental Protocol: Synthesis of (3S, 4S, aR)-1-[(methoxycarbonyl)(phenyl)methyl]-3-amino-4-phenyl-2-azetidinone[3]
  • Imine-Zinc Complex Formation: A solution of N-benzylidene-2-phenylglycine methyl ester (1.0 equiv.) in dry THF is cooled to -70 °C. A solution of zinc chloride (1.0 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the imine-ZnCl₂ complex.

  • Enolate Formation: In a separate flask, the silyl-protected ethyl acetate derivative (1.1 equiv.) is dissolved in dry THF and cooled to -70 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv.) is added slowly to generate the lithium enolate. Zinc chloride (1.1 equiv.) is then added to transmetalate, forming the zinc enolate.

  • Cycloaddition: The freshly prepared zinc enolate solution is added dropwise to the imine-ZnCl₂ complex solution at -70 °C. The reaction mixture is stirred for several hours until completion (monitored by TLC).

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated. The silyl protecting group is then removed using standard conditions (e.g., TBAF in THF).

  • Purification: The crude product is purified by column chromatography to yield the desired β-lactam with a diastereomeric excess of >97%.[3]

Performance Comparison with Alternative Chiral Auxiliaries

While Methyl N-p-toluenesulfonyl-L-2-phenylglycinate shows great promise, particularly in β-lactam synthesis, it is essential to evaluate its performance in the broader context of established chiral auxiliaries. The most widely used auxiliaries for asymmetric alkylation and aldol reactions include Evans' oxazolidinones and Myers' pseudoephedrine amides.[1]

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference(s)
(R)-2-Phenylglycine Methyl Ester Imine-Enolate CycloadditionN-benzylidene-2-phenylglycine methyl esterEthyl acetate zinc enolate>97% d.e.73%[3]
Evans' Oxazolidinones AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodide>99:1 d.r.92%[1]
Evans' Oxazolidinones Aldol ReactionN-Propionyl oxazolidinoneIsobutyraldehyde>99:1 d.r.80-90%[1]
Myers' Pseudoephedrine Amides AlkylationN-Propionyl pseudoephedrine amideBenzyl bromide>99:1 d.r.80-92%[1]
Enders' SAMP/RAMP Hydrazones AlkylationAcetone SAMP-hydrazoneIodomethane>96% e.e.82%[1]

Analysis:

  • Stereoselectivity: Evans' oxazolidinones and Myers' pseudoephedrine amides consistently deliver exceptionally high levels of diastereoselectivity (>99:1 d.r.) in alkylation and aldol reactions. The phenylglycine-based auxiliary demonstrates comparable, excellent stereocontrol (>97% d.e.) in the context of β-lactam synthesis.[1][3]

  • Scope and Versatility: Evans' auxiliaries are arguably the most versatile, having been successfully applied to a vast range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1] The primary documented strength of the phenylglycine methyl ester auxiliary lies in the stereocontrolled synthesis of β-lactams. Further research is needed to expand its application scope.

  • Auxiliary Removal: A critical consideration is the ease of auxiliary removal. Evans' oxazolidinones are typically cleaved by hydrolysis (saponification) or reduction. Myers' auxiliary can be removed under mild acidic conditions to yield the corresponding carboxylic acid, with the pseudoephedrine often being recoverable. The phenylglycine methyl ester auxiliary is part of the final product's backbone in the β-lactam case study, but in other applications, it would likely be removed via hydrolysis or hydrogenolysis.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the general workflow for using a chiral auxiliary and the specific logic of stereochemical induction in the β-lactam case study.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C E Diastereomeric Intermediate C->E Forms Chiral Substrate D Diastereoselective Reaction (e.g., Alkylation, Cycloaddition) F Cleave Auxiliary D->F E->D React with Reagent G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereochemical Induction Model for β-Lactam Synthesis Imine Imine from (R)-Phenylglycine Methyl Ester Chelate Rigid Zn-Chelated Intermediate Imine->Chelate ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->Chelate Coordination Attack Facially Selective Attack Chelate->Attack Enolate Zinc Enolate (Nucleophile) Enolate->Attack Product trans-β-Lactam (>97% d.e.) Attack->Product Shielding Phenyl Group Steric Shielding Shielding->Chelate Blocks Top Face

Caption: Model for stereocontrol in the phenylglycine-mediated β-lactam synthesis.

Conclusion and Future Outlook

Methyl N-p-toluenesulfonyl-L-2-phenylglycinate and its congeners represent a highly effective class of chiral auxiliaries, particularly for the stereocontrolled synthesis of complex nitrogen-containing heterocycles like β-lactams. The case study presented demonstrates its ability to induce high levels of diastereoselectivity, rivaling that of more established auxiliaries like Evans' oxazolidinones in specific applications.

The true potential of this auxiliary lies in expanding its application to other classes of asymmetric transformations. Its straightforward derivation from phenylglycine, coupled with the tunable electronic and steric properties afforded by the N-sulfonyl group, makes it an attractive target for further methods development. For researchers in drug discovery and process development, the phenylglycine scaffold offers a robust and reliable tool for the precise construction of chiral molecules, paving the way for the efficient synthesis of novel therapeutics.

References

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2012). Molecules, 17(10), 12344-12383. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. (2010). Current Medicinal Chemistry, 17(15), 1474-1498. [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (2021). ChemRxiv. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

I. Hazard Assessment and Chemical Profile A thorough understanding of a chemical's potential hazards is the foundation of safe disposal.

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is the foundation of safe disposal. Based on its structural components, Methyl N-P-toluenesulfonyl-L-2-phenylglycinate should be handled as a hazardous substance.

  • Sulfonyl Group: Compounds containing sulfonyl groups can be skin and eye irritants.[1][2] They may also be reactive with certain materials.

  • Ester Group: While often less reactive than other functional groups, esters can undergo hydrolysis under acidic or basic conditions.

  • Aromatic Rings: The presence of phenyl and toluene groups suggests that the compound may be harmful to aquatic life and should not be released into the environment.[1]

Given these characteristics, it is prudent to treat Methyl N-P-toluenesulfonyl-L-2-phenylglycinate as a chemical with the potential for skin and eye irritation, and as an environmental hazard.

II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl N-P-toluenesulfonyl-L-2-phenylglycinate for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][2]

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[1][2]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]

III. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[3][4][5]

Step 1: Container Selection Select a container that is compatible with Methyl N-P-toluenesulfonyl-L-2-phenylglycinate. A high-density polyethylene (HDPE) or glass container is recommended.[1] Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[4][5]

Step 2: Waste Collection Collect all waste containing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, including any contaminated materials like weighing paper, pipette tips, and gloves, in the designated hazardous waste container.[1]

Step 3: Labeling Properly label the waste container immediately.[3][5][6] The label must include:

  • The words "Hazardous Waste"[5][7]

  • The full chemical name: "Methyl N-P-toluenesulfonyl-L-2-phenylglycinate"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container[7]

  • Associated hazards (e.g., "Irritant," "Environmental Hazard")

Step 4: Storage Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of waste generation.[6] Ensure the container is kept closed at all times, except when adding waste.[4][5][8]

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood select_container Select Compatible Container (HDPE or Glass) fume_hood->select_container collect_waste Collect Waste & Contaminated Materials select_container->collect_waste label_container Label Container Clearly ("Hazardous Waste", Chemical Name, Date) collect_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep Container Tightly Closed store_saa->keep_closed request_pickup Request Waste Pickup from EH&S or Licensed Contractor keep_closed->request_pickup documentation Maintain Disposal Records request_pickup->documentation

Caption: Disposal workflow for Methyl N-P-toluenesulfonyl-L-2-phenylglycinate.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills of potentially reactive chemicals.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department.

V. Final Disposal Procedures

The final disposal of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate must be conducted through your institution's hazardous waste management program.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer.[8] This is to prevent harm to aquatic life and to avoid interference with wastewater treatment processes.

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste.[8]

  • Schedule a Pickup: Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines, often one year), arrange for a pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.[4][6]

VI. Empty Container Disposal

A container that has held Methyl N-P-toluenesulfonyl-L-2-phenylglycinate must also be disposed of properly.

  • Triple Rinsing: If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[8] The rinsate from each rinse must be collected and disposed of as hazardous waste.[8]

  • Defacing Labels: Before disposing of the empty container, all hazardous chemical labels must be defaced or removed to prevent confusion.[8]

VII. Waste Minimization

A key aspect of responsible chemical management is waste minimization.

  • Order Only What is Needed: Purchase the smallest quantity of the chemical required for your experiments.[6]

  • Maintain an Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates.[6]

  • Share Surplus Chemicals: If you have an excess of the chemical that is still in good condition, consider sharing it with other labs.[6]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

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